molecular formula C11H10O3 B056267 Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate CAS No. 29427-70-1

Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B056267
CAS No.: 29427-70-1
M. Wt: 190.19 g/mol
InChI Key: HFFSDUMJDBSQKA-UHFFFAOYSA-N
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Description

Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate is a high-purity synthetic building block of significant interest in medicinal and organic chemistry. This compound features a fused indanone scaffold incorporating both a ketone and an ester functional group, making it a versatile precursor for the synthesis of a wide range of complex molecules. Its primary research value lies in its role as a key intermediate in the development of pharmacologically active compounds, particularly non-steroidal glucocorticoid receptor modulators and other therapeutic agents targeting nuclear receptors. The molecule's rigid, planar structure is also exploited in materials science for the construction of organic electronic materials and ligands for metal-organic frameworks (MOFs). Researchers utilize this ester in various ring-formation and functionalization reactions, including condensations, alkylations, and nucleophilic additions to the carbonyl groups, to efficiently construct polycyclic structures. Its well-defined reactivity profile allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns and the design of novel organic semiconductors with tailored properties.

Properties

IUPAC Name

methyl 3-oxo-1,2-dihydroindene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)9-6-10(12)8-5-3-2-4-7(8)9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFSDUMJDBSQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372958
Record name Methyl 3-oxo-indan-1-carboxylate
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Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29427-70-1
Record name Methyl 2,3-dihydro-3-oxo-1H-indene-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29427-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-oxo-indan-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While specific experimental data for the title compound is limited, this guide includes detailed information on its immediate precursor, 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid, which is essential for its synthesis and characterization.

Physical and Chemical Properties

Quantitative data for this compound and its carboxylic acid precursor are summarized below. The properties of the precursor are provided as a reference due to the scarcity of published experimental data for the methyl ester.

Table 1: Core Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.20 g/mol [1]
IUPAC Name This compound
Synonyms methyl 3-oxo-indan-1-carboxylate[1]
Purity Available with ≥97% or ≥98% purity[2]

Table 2: Properties of Precursor 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid

PropertyValueSource
CAS Number 29427-69-8[3][4]
Molecular Formula C₁₀H₈O₃[3][5]
Molecular Weight 176.17 g/mol [3][5][3][4][5]
Melting Point 111-113 °C[3][4][3][4]
Appearance White to off-white solid[3]
pKa (Predicted) 3.67 ± 0.20[3]
Boiling Point (Predicted) 365.0 ± 41.0 °C[3]
Density (Predicted) 1.384 ± 0.06 g/cm³[3]

Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid. The following protocols detail the synthesis of the precursor acid and its subsequent conversion to the methyl ester.

Synthesis of 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid

This protocol is based on the intramolecular Friedel-Crafts acylation of phenylsuccinic anhydride.[3]

  • Materials:

    • Phenylsuccinic anhydride (10 g, 57 mmol)

    • Aluminum trichloride (AlCl₃) (17 g, 130 mmol)

    • 1,2-Dichloroethane (anhydrous, 250 mL total)

    • Deionized water

    • Ethyl acetate

  • Procedure:

    • A solution of phenylsuccinic anhydride (10 g) in 200 mL of anhydrous 1,2-dichloroethane is prepared.

    • In a separate reaction vessel equipped with a dropping funnel and stirrer, a solution of aluminum trichloride (17 g) in 50 mL of anhydrous 1,2-dichloroethane is prepared and cooled to 0 °C using an ice bath.

    • The phenylsuccinic anhydride solution is added dropwise to the cooled AlCl₃ solution with continuous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

    • The reaction is quenched by carefully adding 50 mL of water to the mixture at 0 °C.

    • The resulting mixture is transferred to a separatory funnel and extracted three times with ethyl acetate (3 x 60 mL).

    • The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[3]

Synthesis of this compound (General Protocol)

This is a standard Fischer esterification protocol for converting the carboxylic acid to its methyl ester.

  • Materials:

    • 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid

    • Methanol (anhydrous)

    • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as a catalyst

  • Procedure:

    • Dissolve the 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid in an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude ester by silica gel column chromatography or recrystallization to obtain the final product.

Logical and Experimental Visualizations

The following diagrams illustrate the key chemical synthesis workflow.

G Synthesis Workflow for 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid cluster_start Starting Materials cluster_process Reaction Step cluster_product Product A Phenylsuccinic Anhydride C Intramolecular Friedel-Crafts Acylation (1,2-Dichloroethane, 0°C to RT) A->C B Aluminum Trichloride (AlCl₃) B->C Catalyst D 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid C->D

Caption: Synthesis workflow for the precursor acid.

G Esterification to Final Product cluster_start Reactants cluster_process Reaction Step cluster_product Final Product A 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid C Fischer Esterification (Acid Catalyst, Reflux) A->C B Methanol (CH₃OH) B->C D This compound C->D

References

An In-depth Technical Guide to Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 22955-77-7

Introduction

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a versatile organic compound featuring an indanone core. While extensive biological data for this specific molecule is not widely published, its structural motif is of significant interest in medicinal chemistry. The indanone scaffold is a key component in a variety of biologically active molecules with potential applications in treating inflammatory diseases, neurodegenerative disorders, and cancer.[1][2][3][4] This technical guide provides a comprehensive overview of the known chemical and physical properties of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, detailed synthesis protocols, and an exploration of the potential biological relevance of the broader class of indanone derivatives.

Chemical and Physical Properties

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a crystalline solid. Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 22955-77-7PubChem[5]
Molecular Formula C₁₁H₁₀O₃PubChem[5]
Molecular Weight 190.19 g/mol PubChem[5]
IUPAC Name methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylatePubChem[5]
Synonyms 2-Carbomethoxy-1-indanone, 2-(Methoxycarbonyl)indan-1-one, Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylateTCI Chemicals, PubChem[5]
Appearance White to light yellow to light orange powder/crystalTCI Chemicals
Melting Point 56.0-60.0 °CTCI Chemicals
Solubility Moderately soluble in ethyl acetate and tetrahydrofuran; poorly soluble in water.ChemShuttle
Storage Inert atmosphere, room temperature.Sigma-Aldrich

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Spectroscopy Type Data Summary
¹H-NMR (400 MHz, CDCl₃) δ 7.79 (1H, d, J = 7.6 Hz), 7.63 (1H, dd, J = 7.6 and 7.6 Hz), 7.50 (1H, d, J = 7.6 Hz), 7.42 (1H, dd, J = 7.6 and 7.6 Hz), 3.80 (3H, s), 3.75 (1H, m), 3.60 (1H, m), 3.40 (1H, m).[6]
¹³C NMR Data available through SpectraBase.[5]
Mass Spectrometry (GC-MS) Molecular Ion Peak (M⁺): 190 m/z.[5]

Experimental Protocols: Synthesis

Several synthetic routes for Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate have been reported. Below are two common methods.

Method 1: From 1-Indanone and Dimethyl carbonate

This method involves the base-catalyzed carboxylation of 1-indanone.

Workflow:

G start Start reactants 1-Indanone + Dimethyl Carbonate in THF start->reactants base Add Sodium Hydride (NaH) reactants->base reflux Reflux for 2 hours base->reflux workup Quench with 1M HCl and ice reflux->workup extraction Extract with Ethyl Acetate (EA) workup->extraction dry Dry organic layers extraction->dry concentrate Concentrate under reduced pressure dry->concentrate product Obtain crude product concentrate->product

Synthesis from 1-Indanone.

Detailed Protocol:

  • A solution of 1-indanone (5 g, 37.8 mmol) in THF (40 mL) is added dropwise to a reaction solution containing a suitable base like sodium hydride.

  • After the addition, the temperature is raised to reflux for 2 hours.

  • The completion of the reaction is monitored by TLC.

  • The reaction solution is then poured into a mixture of 1M HCl and ice.

  • The aqueous layer is extracted three times with ethyl acetate (100 mL).

  • The combined organic layers are dried and then concentrated under reduced pressure to yield the crude product.[6]

Method 2: From Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate

This intramolecular cyclization method also yields the target compound.

Detailed Protocol:

  • Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (3.77 g, 16.98 mmol) is dissolved in anhydrous THF (75 mL) under an argon atmosphere.

  • While stirring, sodium hydride (2.04 g, 60% oil suspension, 50.9 mmol) is added slowly over 2 minutes.

  • The reaction mixture is then slowly heated to reflux.

  • After 1 hour of reflux, a thick paste is observed.

  • The mixture is cooled to room temperature and quenched by the dropwise addition of water (1 mL) over 5 minutes.

  • The mixture is acidified with 5 M hydrochloric acid (20 mL) and extracted twice with ethyl acetate.

  • The combined organic phases are dried with anhydrous magnesium sulfate and concentrated under reduced pressure.

  • The resulting oil is purified by silica gel column chromatography (0-50% ethyl acetate/pentane gradient) to afford Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate as a yellow oil (2.14 g, 66% yield), which solidifies upon standing.[6]

Potential Biological Significance and Applications

While specific biological data for Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is limited in publicly available literature, the indanone core is a recognized pharmacophore with a broad range of biological activities.[4] Derivatives of this scaffold have been investigated for various therapeutic applications.

Potential Reactivity and Derivatization:

The chemical structure of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate offers several sites for modification, making it a versatile intermediate for the synthesis of novel compounds.

G cluster_0 Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate cluster_1 Reactive Sites core Indanone Core ketone Ketone (C1) core->ketone Reduction Aldol Condensation ester Ester (C2) core->ester Hydrolysis Amidation alpha_carbon α-Carbon (C2) core->alpha_carbon Alkylation

Potential Chemical Modifications.
Anti-Inflammatory and Anticancer Activity of Indanone Derivatives

  • Anti-Inflammatory: Pyridine-linked indanone derivatives have been synthesized and evaluated as potential agents for inflammatory bowel disease.[2] Some of these compounds showed strong inhibitory activity against TNF-α-induced monocyte adhesion to colon epithelial cells.[2] Another study isolated an indanone derivative from Fernandoa adenophylla that exhibited significant in-vitro anti-inflammatory effects.

  • Anticancer: Indanone tricyclic spiroisoxazoline derivatives have been identified as good candidates for the development of new anti-inflammatory and anticancer agents, particularly for colorectal and breast cancer.[3] One derivative demonstrated potent cytotoxicity against MCF-7 breast cancer cells.[3]

Cholinesterase Inhibition and Potential in Alzheimer's Disease
  • Indanone derivatives have been designed as cholinesterase inhibitors for potential use in Alzheimer's disease.[1] Certain derivatives with meta/para-substituted aminopropoxy benzyl/benzylidene moieties have shown potent inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values in the low micromolar to nanomolar range.[1][4]

Antimicrobial Activity of Related Scaffolds
  • While not directly indanone-based, derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate have demonstrated significant antibacterial and antifungal activity.[7] This highlights the potential of related heterocyclic systems in antimicrobial drug discovery.

Conclusion

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a well-characterized compound with established synthetic routes. Although direct biological data for this specific molecule is scarce in the public domain, its indanone core is a highly privileged scaffold in medicinal chemistry. The diverse biological activities of various indanone derivatives suggest that Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a valuable starting material for the synthesis of novel therapeutic agents. Further research into the biological properties of this compound and its derivatives is warranted to explore its full potential in drug discovery and development.

References

Spectroscopic Analysis of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

The structural elucidation of organic molecules is a cornerstone of chemical research and development. Among the vast arsenal of analytical techniques, spectroscopic methods remain unparalleled in their ability to provide detailed information about molecular structure, connectivity, and electronic environment. This technical guide provides an in-depth exploration of the spectroscopic data for Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate , a key intermediate in various synthetic pathways. However, a comprehensive search of publicly available scientific literature and spectral databases reveals a significant challenge: the readily accessible experimental spectroscopic data pertains almost exclusively to its isomer, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate .

This guide will therefore address this critical data gap. We will first present the available information for the intended topic compound, highlight the isomeric ambiguity present in the literature, and then provide a detailed analysis of the readily available data for the isomeric compound. This comparative approach serves a dual purpose: it underscores the importance of precise analytical characterization in distinguishing between closely related isomers and provides a predictive framework for the anticipated spectroscopic features of the target molecule.

The Challenge of Isomeric Differentiation: The Case of this compound

This compound is a bicyclic β-keto ester with significant potential as a building block in organic synthesis. Its structural isomer, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, shares the same molecular formula (C₁₁H₁₀O₃) and molecular weight (190.19 g/mol ), making their differentiation by mass spectrometry alone challenging without detailed fragmentation analysis.

A thorough literature review reveals a scarcity of published, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) specifically for the 3-oxo-1-carboxylate isomer. In contrast, data for the 1-oxo-2-carboxylate isomer is more readily found. This discrepancy can lead to misidentification and underscores the critical need for careful and complete characterization of any synthesized material.

Molecular Structures:

Caption: Chemical structures of the two isomers.

Predicted Spectroscopic Data for this compound

In the absence of direct experimental data, we can predict the key spectroscopic features of the target compound based on fundamental principles and comparison with related structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to the presence of a chiral center at the C1 position. The key resonances would be:

  • Aromatic Protons (4H): A complex multiplet pattern in the range of δ 7.2-7.8 ppm, corresponding to the four protons on the benzene ring. The proton ortho to the carbonyl group is expected to be the most deshielded.

  • Methine Proton (1H): A triplet or doublet of doublets around δ 4.0-4.5 ppm for the proton at the C1 position, coupled to the adjacent methylene protons.

  • Methylene Protons (2H): Two diastereotopic protons at the C2 position, which would likely appear as a complex multiplet (ABX system) in the range of δ 2.5-3.5 ppm.

  • Methyl Protons (3H): A sharp singlet around δ 3.7-3.8 ppm for the methyl ester group.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum would provide key information about the carbon framework:

  • Carbonyl Carbons (2C): Two distinct signals in the downfield region, one for the ketone at C3 (around δ 195-205 ppm) and one for the ester carbonyl (around δ 170-175 ppm).

  • Aromatic Carbons (6C): Six signals in the range of δ 120-145 ppm.

  • Methine Carbon (1C): A signal for the C1 carbon around δ 50-60 ppm.

  • Methylene Carbon (1C): A signal for the C2 carbon around δ 30-40 ppm.

  • Methyl Carbon (1C): A signal for the methyl ester carbon around δ 52-53 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum would be dominated by the stretching vibrations of the two carbonyl groups:

  • C=O Stretch (Ketone): A strong absorption band around 1710-1730 cm⁻¹.

  • C=O Stretch (Ester): A strong absorption band around 1735-1750 cm⁻¹.

  • C-O Stretch (Ester): A strong band in the region of 1100-1300 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

Predicted Mass Spectrum

The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z 190. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31) and the carbomethoxy group (-COOCH₃, m/z 59).

Experimental Spectroscopic Data for Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

The following data has been reported for the isomeric compound, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. This information is crucial for comparative purposes and for any researcher who might inadvertently synthesize this isomer.

¹H NMR Data

A reported ¹H NMR spectrum for this isomer shows the following key features:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.79d1HAromatic H
7.63t1HAromatic H
7.50d1HAromatic H
7.42t1HAromatic H
3.80s3H-OCH₃
3.75 - 3.40m3H-CH- and -CH₂- (aliphatic)

Note: The aliphatic region is complex and the exact coupling patterns for the methine and methylene protons are not fully resolved in the provided data.

Other Spectroscopic Data
  • ¹³C NMR: Two carbonyl signals (ketone and ester), aromatic signals, and three aliphatic signals (methine, methylene, and methyl).

  • IR: Strong carbonyl absorptions for the ketone and ester functionalities.

  • MS: A molecular ion peak at m/z 190, with fragmentation patterns corresponding to the loss of the ester side chain.

Experimental Protocols: A Generalized Approach

For researchers aiming to synthesize and characterize this compound, the following general experimental workflow is recommended.

Synthesis

A potential synthetic route could involve the Dieckmann condensation of a suitable diester precursor. Careful control of reaction conditions would be crucial to favor the formation of the desired 6-membered ring and subsequent cyclization to the indanone system.

G start Starting Material (e.g., Diethyl 2-(2-methoxycarbonylphenyl)malonate) step1 Base-mediated Intramolecular Cyclization (Dieckmann Condensation) start->step1 intermediate Cyclic β-keto ester intermediate step1->intermediate step2 Hydrolysis and Decarboxylation intermediate->step2 product This compound step2->product purification Purification (e.g., Column Chromatography) product->purification characterization Spectroscopic Characterization purification->characterization

An In-depth Technical Guide to Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate, a compound of interest for researchers, scientists, and drug development professionals. This document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and its potential applications in medicinal chemistry. The information is presented with clearly structured data tables and workflow diagrams to facilitate understanding and practical application.

Introduction and IUPAC Nomenclature

This compound is a derivative of the indanone scaffold, a structural motif present in various biologically active molecules. The indanone core is recognized as a privileged structure in medicinal chemistry. The IUPAC name for this compound is This compound . Its parent carboxylic acid, 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, has garnered attention as a versatile synthetic intermediate.[1][2] The methyl ester form is of particular interest as it may serve as a prodrug, potentially offering improved metabolic stability compared to the carboxylic acid.[3]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic Acid

PropertyValueSource
Molecular Formula C₁₀H₈O₃PubChem[4]
Molecular Weight 176.17 g/mol PubChem[4]
Melting Point 111-113 °CSigma-Aldrich[1]
pKa (Predicted) 3.67 ± 0.20ChemBK
LogP (Predicted) 0.9PubChem[4]
Density (Predicted) 1.384 ± 0.06 g/cm³ChemBK
Boiling Point (Predicted) 365.0 ± 41.0 °CChemBK

Table 2: Physicochemical Properties of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (Isomer)

PropertyValueSource
Molecular Formula C₁₁H₁₀O₃PubChem[5]
Molecular Weight 190.19 g/mol PubChem[5]
LogP (Predicted) 1.8PubChem[5]
Hydrogen Bond Donor Count 0PubChem[5]
Hydrogen Bond Acceptor Count 3PubChem[5]
Rotatable Bond Count 2PubChem[5]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved in a two-step process: the synthesis of the carboxylic acid precursor followed by its esterification.

A common method for the synthesis of the carboxylic acid precursor is through a Friedel-Crafts acylation reaction.[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenyl succinic anhydride (1 equivalent) in a suitable anhydrous solvent such as 1,2-dichloroethane.

  • Addition of Lewis Acid: Cool the solution to 0°C using an ice bath. Slowly add a Lewis acid catalyst, such as aluminum trichloride (AlCl₃) (approximately 2.3 equivalents), to the solution while maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0°C and quench the reaction by the slow addition of water.

  • Extraction: Extract the product from the aqueous layer using an organic solvent such as ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or recrystallization.

The carboxylic acid can be converted to its methyl ester via Fischer esterification.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid in an excess of methanol, which acts as both the solvent and the reagent.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester. The product can be purified by silica gel column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Carboxylic Acid cluster_step2 Step 2: Esterification A Phenylsuccinic Anhydride B Friedel-Crafts Acylation (AlCl3, 1,2-dichloroethane) A->B Reactant C 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic Acid B->C Product D 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic Acid E Fischer Esterification (Methanol, H2SO4 cat.) D->E Reactant F This compound E->F Final Product

Synthesis workflow for this compound.

Applications in Drug Development

The indanone scaffold and its derivatives are of significant interest in drug discovery. While specific biological data for this compound is limited, its carboxylic acid precursor, (1S)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid, has been identified as a valuable building block in pharmaceutical research.

  • Precursor for Enzyme Inhibitors: The (1S)-enantiomer of the carboxylic acid is a precursor for the synthesis of spiro oxazolidinediones, which have shown selective inhibitory activity against phosphodiesterase 4 (PDE4).[3] PDE4 inhibitors are being investigated for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

  • Potential Anti-inflammatory and Antimicrobial Properties: Research is ongoing to explore the potential of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid and its derivatives as anti-inflammatory and antimicrobial agents.[3]

  • Prodrug Strategy: The methyl ester form of a carboxylic acid drug is a common prodrug strategy to enhance metabolic stability and improve pharmacokinetic properties.[3] It is plausible that this compound could serve as a more stable precursor that is hydrolyzed in vivo to the active carboxylic acid.

  • Oral Hypoglycemic Agents: The parent compound, 3-oxoindane-1-carboxylic acid, has been investigated as a potential oral hypoglycemic agent.[2][6]

Logical_Relationship cluster_compound Target Compound and Precursor cluster_application Potential Therapeutic Applications A Methyl 3-oxo-2,3-dihydro-1H- indene-1-carboxylate B 3-Oxo-2,3-dihydro-1H- indene-1-carboxylic Acid A->B Prodrug to Active Form (in vivo hydrolysis) C PDE4 Inhibition B->C Precursor for D Anti-inflammatory Activity B->D Potential for E Antimicrobial Activity B->E Potential for F Oral Hypoglycemic Agent B->F Potential as

Logical relationship of the target compound to its precursor and potential applications.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. While direct biological data on the ester is sparse, its precursor carboxylic acid shows promise as a scaffold for developing novel therapeutics. This guide provides a foundational understanding of its synthesis and potential applications, serving as a valuable resource for researchers in drug discovery and development. Further studies are warranted to fully elucidate the biological activity and therapeutic potential of this and related compounds.

References

An In-depth Technical Guide to Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a chemical compound with a bicyclic structure, featuring a fused benzene ring and a five-membered ring containing a ketone and a methyl ester functional group. This molecule serves as a versatile building block in organic synthesis and has been noted in the context of developing novel therapeutic agents. This technical guide provides a detailed overview of its chemical properties, molecular structure, experimental synthesis protocols, and potential applications based on related compounds.

Chemical Properties and Identifiers

A summary of the key quantitative data for Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is presented below. This data is crucial for its identification and use in experimental settings.

PropertyValue
Molecular Weight 190.19 g/mol [1][2]
Molecular Formula C₁₁H₁₀O₃[1][2][3]
CAS Number 22955-77-7[1][3]
IUPAC Name methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Appearance White to light yellow or light yellow-red powder or crystals
Purity >98.0% (GC)
Melting Point 56.0-60.0 °C

Molecular Structure

The molecular structure of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is depicted below. The diagram illustrates the connectivity of atoms and the arrangement of functional groups within the molecule.

Caption: Molecular structure of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Experimental Protocols

The synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate can be achieved through various methods. A common approach involves the base-catalyzed condensation of appropriate precursors.

Synthesis from 1-Indanone and Dimethyl Carbonate

One documented method involves the reaction of 1-indanone with dimethyl carbonate.[3]

  • Materials: 1-Indanone, Dimethyl Carbonate, Tetrahydrofuran (THF), Sodium Hydride (NaH), Hydrochloric Acid (HCl), Ethyl Acetate (EA).

  • Procedure:

    • A solution of 1-indanone (5 g, 37.8 mmol) in THF (40 mL) is prepared.

    • This solution is added dropwise to a reaction mixture containing sodium hydride.

    • The temperature is raised to reflux for 2 hours.

    • Reaction completion is monitored using Thin Layer Chromatography (TLC).

    • The reaction mixture is then poured into a mixture of 1M HCl and ice.

    • The product is extracted three times with ethyl acetate (100 mL).

    • The combined ethyl acetate layers are dried and concentrated to yield a crude product.

    • Purification is performed using silica gel column chromatography with a gradient of 0-50% ethyl acetate in pentane to afford the final product as a yellow oil, which solidifies upon standing.

Synthesis from Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate

An alternative synthesis route starts from Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate.[3]

  • Materials: Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate, anhydrous THF, Sodium Hydride (60% oil suspension), Water, 5 M Hydrochloric Acid, Ethyl Acetate.

  • Procedure:

    • Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (3.77 g, 16.98 mmol) is dissolved in anhydrous THF (75 mL) under an argon atmosphere.

    • Sodium hydride (2.04 g, 60% oil suspension, 50.9 mmol) is slowly added to the stirred solution over 2 minutes.

    • The reaction mixture is slowly heated to reflux.

    • After 1 hour of reflux, a thick paste is observed.

    • The mixture is cooled to room temperature and the reaction is quenched by the dropwise addition of water (1 mL) over 5 minutes.

    • The mixture is then acidified with 5 M hydrochloric acid (20 mL) and extracted twice with ethyl acetate.

    • The organic layers are combined, dried, and concentrated to yield the product.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

synthesis_workflow start Starting Materials (e.g., 1-Indanone, Dimethyl Carbonate) reaction Base-Catalyzed Condensation (e.g., NaH in THF, Reflux) start->reaction quench Reaction Quenching (Acidification with HCl) reaction->quench extraction Solvent Extraction (with Ethyl Acetate) quench->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate purification->product

Caption: General workflow for the synthesis and purification of the target compound.

Potential Applications and Biological Activity

While specific signaling pathways for Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate are not extensively detailed in the provided search results, the 2,3-dihydro-1H-indene scaffold is of significant interest in medicinal chemistry. Derivatives of this core structure have been investigated as melatonergic ligands, suggesting potential applications in sleep disorders and other conditions modulated by melatonin receptors.

Furthermore, structurally related indole derivatives have demonstrated antimicrobial properties. For instance, (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have shown antibacterial and antifungal activity.[4] This suggests that the indene core of the title compound could be a starting point for the development of new antimicrobial agents.

Conclusion

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a valuable chemical intermediate with well-defined properties and established synthesis protocols. Its structural features make it a promising scaffold for the development of novel therapeutic agents, particularly in the areas of neurology and infectious diseases. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

In-Depth Technical Guide: Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate is a small organic molecule belonging to the indanone class of compounds. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules.[1] This technical guide provides a comprehensive overview of the available information on this compound, including its synonyms, chemical properties, synthesis, and the known biological activities of related indanone derivatives. It is important to note that this specific isomer is a relatively understudied compound, with a significant lack of detailed experimental data in publicly accessible literature. Much of the available information pertains to its more common isomers, such as Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Chemical Identity and Synonyms

Correctly identifying a chemical compound is crucial for accurate research. This compound is registered under CAS Number 29427-70-1.[2] A comprehensive list of its known synonyms is provided in the table below to aid in literature and database searches.

Synonym Source
Methyl 3-oxoindan-1-carboxylate
3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid, methyl ester
1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo-, methyl ester
Methyl 3-oxo-1-indancarboxylate

Physicochemical Properties

Property Value Notes
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.20 g/mol [2]
CAS Registry Number 29427-70-1[2]
Appearance SolidInferred
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported
¹H NMR Spectrum Not reported
¹³C NMR Spectrum Not reported
Mass Spectrum Not reported

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general synthetic pathway can be proposed based on the synthesis of its precursor, 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid, followed by a standard esterification procedure.

Synthesis of 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid

A common method for the synthesis of the carboxylic acid precursor involves the intramolecular Friedel-Crafts acylation of a suitable phenyl-substituted dicarboxylic acid.

Experimental Protocol (General):

  • Reaction Setup: A solution of the starting material, such as homophthalic acid or a related derivative, is prepared in a suitable inert solvent (e.g., nitrobenzene or a chlorinated solvent) under anhydrous conditions.

  • Friedel-Crafts Acylation: A Lewis acid catalyst, typically polyphosphoric acid (PPA) or aluminum chloride (AlCl₃), is added portion-wise to the reaction mixture at a controlled temperature (often cooled initially).

  • Reaction Progression: The mixture is then heated to promote cyclization. The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture onto ice. The product is then extracted into an organic solvent.

  • Purification: The organic extracts are combined, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid.

Esterification to this compound

The conversion of the carboxylic acid to its methyl ester can be achieved through various standard esterification methods, with the Fischer-Speier esterification being a common choice.[3]

Experimental Protocol (General - Fischer Esterification): [3]

  • Reaction Setup: 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid is dissolved in a large excess of methanol, which serves as both the reactant and the solvent.

  • Acid Catalysis: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is added to the solution.[3]

  • Reaction Progression: The mixture is heated to reflux for several hours. The reaction is driven to completion by the excess of methanol. Progress is monitored by TLC.

  • Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Synthesis_Workflow Start Homophthalic Acid (or derivative) Cyclization Intramolecular Friedel-Crafts Acylation Start->Cyclization PPA Polyphosphoric Acid (PPA) or AlCl₃ PPA->Cyclization CarboxylicAcid 3-Oxo-2,3-dihydro-1H-indene- 1-carboxylic acid Cyclization->CarboxylicAcid Esterification Fischer-Speier Esterification CarboxylicAcid->Esterification Methanol Methanol (excess) + Acid Catalyst (H₂SO₄) Methanol->Esterification FinalProduct Methyl 3-oxo-2,3-dihydro-1H- indene-1-carboxylate Esterification->FinalProduct Logical_Relationship Compound Methyl 3-oxo-2,3-dihydro-1H- indene-1-carboxylate IndanoneClass Belongs to the class of Indanone Derivatives Compound->IndanoneClass Screening Hypothesis: Potential for similar biological activities. Requires experimental screening. Compound->Screening KnownActivities Known Biological Activities of Indanone Derivatives IndanoneClass->KnownActivities Anticancer Anticancer KnownActivities->Anticancer Neuroprotective Neuroprotective KnownActivities->Neuroprotective Antimicrobial Antimicrobial KnownActivities->Antimicrobial EnzymeInhibition Enzyme Inhibition KnownActivities->EnzymeInhibition KnownActivities->Screening

References

The Diverse Biological Activities of 2,3-dihydro-1H-indene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1H-indene, or indane, scaffold is a privileged structural motif in medicinal chemistry, forming the core of a wide array of biologically active molecules. Its rigid bicyclic framework, composed of a fused benzene and cyclopentane ring, provides a versatile platform for the design of therapeutic agents targeting a range of diseases. This technical guide delves into the significant biological activities of 2,3-dihydro-1H-indene derivatives, with a focus on their anticancer properties through the inhibition of Lysine-Specific Demethylase 1 (LSD1), tubulin polymerization, and Fibroblast Growth Factor Receptor 1 (FGFR1).

Anticancer Activity: A Multi-pronged Approach

Recent research has highlighted the potential of 2,3-dihydro-1H-indene derivatives as potent anticancer agents, acting on various key targets within cancer cells.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a key enzyme involved in epigenetic regulation and is overexpressed in many cancers, making it an attractive therapeutic target. Certain (E)-N'-(2,3-dihydro-1H-inden-1-ylidene)benzohydrazide derivatives have demonstrated potent LSD1 inhibitory activity.[1]

Table 1: LSD1 Inhibitory Activity of (E)-N'-(2,3-dihydro-1H-inden-1-ylidene)benzohydrazide Derivatives [1]

CompoundIC50 (nM)
5a1.4
5n1.7
Inhibition of Tubulin Polymerization

Microtubules are essential for cell division, and their disruption is a well-established anticancer strategy. A series of novel 2,3-dihydro-1H-indene derivatives have been identified as tubulin polymerization inhibitors, exhibiting significant antiproliferative activity against various cancer cell lines.[2]

Table 2: Antiproliferative and Tubulin Polymerization Inhibitory Activities of 2,3-dihydro-1H-indene Derivatives [2]

CompoundK562 IC50 (µM)A549 IC50 (µM)Hela IC50 (µM)H22 IC50 (µM)Tubulin Polymerization IC50 (µM)
12d0.0280.0870.0780.0683.24
12j-----
12q-----
12t-----

Note: IC50 values for compounds 12j, 12q, and 12t against specific cell lines were not detailed in the provided search results.

Inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1)

FGFR1 is a receptor tyrosine kinase that, when dysregulated, can drive tumor growth and progression. Novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives have been synthesized and shown to possess FGFR1 inhibitory activity.[3][4][5]

Table 3: FGFR1 Inhibitory Activity of 2-hydroxy-1H-indene-1,3(2H)-dione Derivatives [3][4][5]

CompoundFGFR1 IC50 (µM)
7b3.1
9a5.7
9b3.3
9c4.1

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for the key experiments cited in this guide.

LSD1 Inhibition Assay

The inhibitory activity of the compounds against LSD1 was evaluated using a horseradish peroxidase-coupled assay.

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated histone H3 peptide substrate

  • Horseradish peroxidase

  • Amplex Red reagent

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing the LSD1 enzyme and the dimethylated histone H3 peptide substrate in the assay buffer.

  • Add the test compounds at various concentrations to the reaction mixture.

  • Initiate the demethylation reaction by incubating the mixture at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction and add the horseradish peroxidase and Amplex Red reagent.

  • Measure the fluorescence intensity at an appropriate wavelength (e.g., excitation at 530 nm and emission at 590 nm).

  • Calculate the percentage of inhibition and determine the IC50 values by fitting the data to a dose-response curve.

In Vitro Tubulin Polymerization Assay

The effect of the compounds on tubulin polymerization was assessed by a turbidimetric assay.[2]

Materials:

  • Purified tubulin (e.g., from porcine brain)

  • Polymerization buffer (PEM buffer: 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • GTP solution (3 mg/mL)

  • Glycerol

  • Test compounds dissolved in DMSO

Procedure: [2]

  • Resuspend the tubulin in ice-cold PEM buffer containing glycerol.

  • Add the test compounds at various concentrations to the tubulin solution and incubate on ice for 5 minutes.

  • Initiate polymerization by adding the GTP solution and incubating the mixture at 37°C.

  • Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 30 minutes) using a spectrophotometer.

  • The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% at the end of the incubation period.

FGFR1 Kinase Assay

The inhibitory activity of the compounds against FGFR1 was determined using a kinase assay.[6]

Materials:

  • Recombinant human FGFR1 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[6]

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test compounds dissolved in DMSO

Procedure: [6]

  • Prepare a reaction mixture containing the FGFR1 enzyme and the peptide substrate in the kinase buffer.

  • Add the test compounds at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP and incubating the mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of inhibition and determine the IC50 values.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by these derivatives is essential for rational drug design and development.

LSD1 and Histone Demethylation

LSD1 removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression of target genes. Inhibition of LSD1 by 2,3-dihydro-1H-indene derivatives restores the methylation marks, leading to the reactivation of tumor suppressor genes and subsequent cancer cell death.

LSD1_Inhibition cluster_nucleus Nucleus LSD1 LSD1 H3K4me2 H3K4me2 (Active Chromatin) H3K4 H3K4 (Inactive Chromatin) H3K4me2->H3K4 Demethylation Tumor_Suppressor Tumor Suppressor Gene Expression H3K4->Tumor_Suppressor Repression Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Inhibitor 2,3-dihydro-1H-indene Derivative Inhibitor->LSD1 Inhibition Tubulin_Polymerization_Inhibition cluster_cell Cancer Cell Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Tubulin_Dimers->Microtubules Inhibition Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Inhibitor 2,3-dihydro-1H-indene Derivative Inhibitor->Tubulin_Dimers Binding FGFR1_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binding RAS RAS FGFR1->RAS PI3K PI3K FGFR1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-hydroxy-1H-indene- 1,3(2H)-dione Derivative Inhibitor->FGFR1 Inhibition

References

The Indanone Core: A Historical and Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indanone scaffold, a bicyclic aromatic ketone, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging with a wide array of biological targets. From the treatment of neurodegenerative diseases to the fight against cancer, derivatives of indanone have shown significant therapeutic potential. This in-depth technical guide explores the discovery and history of indanone derivatives, providing a comprehensive overview of their synthesis, biological activities, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and exploitation of this remarkable chemical entity.

A Rich History: From Chemical Curiosity to Clinical Success

The first publications detailing the synthesis of 1-indanones appeared in the 1920s, marking the beginning of nearly a century of research into this fascinating class of compounds.[1][2] Early investigations focused on the fundamental chemistry and synthesis of the indanone core, with the true therapeutic potential of its derivatives being realized much later. A pivotal moment in the history of indanone derivatives was the development and approval of Donepezil, an acetylcholinesterase (AChE) inhibitor used in the symptomatic treatment of Alzheimer's disease.[3][4] The success of Donepezil spurred a significant increase in research, leading to the discovery of indanone derivatives with a broad spectrum of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[2][5]

Synthetic Strategies: Building the Indanone Core

The construction of the indanone skeleton can be achieved through a variety of synthetic routes, with the choice of method often depending on the desired substitution pattern and the nature of the starting materials. Key synthetic strategies include:

  • Intramolecular Friedel-Crafts Acylation: This is a classical and widely used method for the synthesis of 1-indanones.[2] It typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides in the presence of a Lewis or Brønsted acid catalyst.[2]

  • Nazarov Cyclization: This reaction involves the acid-catalyzed electrocyclic ring closure of divinyl ketones to produce cyclopentenones, and it has been effectively applied to the synthesis of various indanone derivatives.[1][2]

  • Palladium-Catalyzed Carbonylative Cyclization: This modern approach allows for the synthesis of indanones from unsaturated aryl iodides and dienyl triflates, offering a powerful tool for the construction of complex indanone frameworks.[6]

The yields of these reactions can vary significantly depending on the specific substrates, catalysts, and reaction conditions employed. A summary of representative yields for different synthetic routes is provided in the table below.

Quantitative Data Summary

Table 1: Selected Synthetic Yields of Indanone Derivatives
Synthesis RouteStarting MaterialCatalyst/ReagentProductYield (%)
Intramolecular Friedel-Crafts AcylationPhenylpropionic acid chlorideAluminum chloride1-Indanone~90
Intramolecular Friedel-Crafts Acylation3-Arylpropionic acidsPolyphosphoric acid / Sulfuric acidSubstituted 1-indanones60-90
Nazarov CyclizationChalcone derivativeTrifluoroacetic acid6-methoxy-3-phenyl-1-indanone88
Palladium-Catalyzed Carbonylative CyclizationUnsaturated aryl iodidePalladium catalystSubstituted indanoneGood to excellent
NbCl₅-Induced Friedel-Crafts Reaction3,3-dimethylacrylic acid and aromatic substrateNbCl₅Substituted 1-indanonesup to 78
Table 2: Biological Activity of Selected Indanone Derivatives
Compound ClassDerivative ExampleTarget/AssayIC50
Indanone-based Thiazolyl HydrazoneITH-6HT-29 (colorectal cancer)0.44 µM
Indanone-based Thiazolyl HydrazoneITH-6COLO 205 (colorectal cancer)0.98 µM
Indanone-based Thiazolyl HydrazoneITH-6KM 12 (colorectal cancer)0.41 µM
Anti-Alzheimer's AgentCompound 26dAcetylcholinesterase (AChE)14.8 nM
Anti-Alzheimer's AgentCompound 26iAcetylcholinesterase (AChE)18.6 nM
Tubulin Polymerization InhibitorGallic acid based indanoneTubulin Polymerase0.62–2.04 µM
Anti-inflammatory AgentIndanone derivativeCOX-21.09 ± 0.09 µM
Table 3: Pharmacokinetic Parameters of a Gallic Acid-Based Indanone Derivative (in rabbits)
ParameterValue
Route of AdministrationIntravenous
Half-life (t1/2)Not explicitly stated
Volume of Distribution (Vd)High
Plasma ClearanceHigh
Blood ClearanceHigh

Key Experimental Protocols

Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation of 3-Phenylpropionic Acid

Materials:

  • 3-Phenylpropionic acid

  • Thionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-phenylpropionic acid in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours until the evolution of gas ceases. Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-phenylpropionyl chloride.

  • Friedel-Crafts Cyclization: To a suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C in a separate round-bottom flask, add the crude 3-phenylpropionyl chloride dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and add dilute hydrochloric acid to decompose the aluminum complex. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 1-indanone can be purified by vacuum distillation or column chromatography on silica gel.

In Vitro Tubulin Polymerization Inhibition Assay

Materials:

  • Purified tubulin protein

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine triphosphate (GTP)

  • Glycerol

  • Test indanone derivative (dissolved in DMSO)

  • Positive control (e.g., colchicine)

  • Negative control (DMSO vehicle)

  • 96-well microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents: Prepare a stock solution of the test indanone derivative and the positive control in DMSO. Prepare a tubulin solution in general tubulin buffer containing GTP and glycerol. Keep all solutions on ice.

  • Assay Setup: In a pre-chilled 96-well plate, add the appropriate volume of the test compound, positive control, or negative control to the designated wells.

  • Initiation of Polymerization: To each well, add the cold tubulin solution. Immediately place the plate in the microplate reader pre-warmed to 37 °C.

  • Data Acquisition: Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a period of 60-90 minutes.

  • Data Analysis: Plot the absorbance as a function of time. The inhibition of tubulin polymerization is determined by comparing the rate and extent of the absorbance increase in the presence of the test compound to the negative control. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of indanone derivatives stem from their ability to interact with a variety of molecular targets and modulate key signaling pathways.

Inhibition of Tubulin Polymerization

Several anticancer indanone derivatives exert their cytotoxic effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[7][8] Microtubules are essential for cell division, and their disruption leads to mitotic arrest and ultimately apoptosis (programmed cell death).

Tubulin_Polymerization_Inhibition cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by Indanone Derivative Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Blocked Polymerization Tubulin Dimers->Blocked Polymerization Microtubule->Tubulin Dimers Depolymerization Cell Division Cell Division Microtubule->Cell Division Indanone Derivative Indanone Derivative Indanone Derivative->Tubulin Dimers Binds to Tubulin Mitotic Arrest Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by an indanone derivative, leading to mitotic arrest and apoptosis.

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in various diseases, including chronic inflammatory disorders and cancer. Some indanone derivatives have been shown to exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway.

NF_kB_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Stimulus IKK Complex IKK Complex Stimulus->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates IκBα-NF-κB Complex IκBα-NF-κB Complex NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation IκBα-NF-κB Complex->NF-κB Degradation of IκBα Indanone Derivative Indanone Derivative Indanone Derivative->IKK Complex Inhibits Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Activates Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Caption: Inhibition of the NF-κB signaling pathway by an indanone derivative.

Experimental Workflow for Drug Discovery

The discovery and development of novel indanone-based therapeutics follow a logical and iterative workflow, from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow Start Start Synthesis Synthesis of Indanone Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) Purification->In_Vitro_Screening Hit_Identification Hit Identification (Active Compounds) In_Vitro_Screening->Hit_Identification Hit_Identification->Synthesis Inactive Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Active Lead_Optimization->In_Vitro_Screening In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: A typical experimental workflow for the discovery and development of indanone-based drug candidates.

Conclusion

The indanone core has proven to be a remarkably fruitful scaffold for the discovery of novel therapeutic agents. Its rich history, coupled with the development of diverse and efficient synthetic methodologies, has enabled the exploration of a vast chemical space, leading to the identification of compounds with a wide range of biological activities. The continued investigation into the mechanisms of action of indanone derivatives, particularly their modulation of key signaling pathways, will undoubtedly pave the way for the development of the next generation of innovative medicines. This guide provides a solid foundation for researchers to build upon, fostering further advancements in this exciting and impactful area of drug discovery.

References

An In-depth Technical Guide to Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate is a bicyclic organic compound with a core indene structure. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and potential applications. While direct biological activity data for this specific molecule is limited in publicly accessible literature, its derivatives have been explored for various therapeutic purposes, suggesting its potential as a valuable intermediate in drug discovery and materials science.[1]

Chemical and Physical Properties

This compound, with the CAS Number 22955-77-7, is a solid at room temperature.[2] Its fundamental properties are summarized in the table below.[3]

PropertyValueSource
Molecular Formula C₁₁H₁₀O₃PubChem[3]
Molecular Weight 190.19 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
CAS Number 22955-77-7PubChem[3]
Physical Form SolidSigma-Aldrich[2]
Purity >98.0% (GC)TCI Chemicals[4]
Melting Point 56.0-60.0 °CTCI Chemicals[4]
Solubility Moderately soluble in ethyl acetate and tetrahydrofuran; poorly soluble in water.[1]ChemShuttle[1]
Storage Inert atmosphere, room temperature.[2]Sigma-Aldrich[2]

Synthesis

A common and effective method for the synthesis of this compound is through an intramolecular Dieckmann condensation of a diester, followed by decarboxylation. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from 1-Indanone and Dimethyl carbonate

This synthesis involves the carboxymethylation of 1-indanone using dimethyl carbonate and a strong base like sodium hydride.

Workflow of the Synthesis:

Synthesis_Workflow A 1-Indanone + Dimethyl Carbonate B Reaction Mixture in THF with NaH A->B Add NaH in THF C Reflux B->C Heat D Acidification (HCl) C->D Cool and quench E Extraction (Ethyl Acetate) D->E F Purification (Silica Gel Chromatography) E->F G Methyl 3-oxo-2,3-dihydro-1H- indene-1-carboxylate F->G Isolate product

A high-level workflow for the synthesis of the target compound.

Materials:

  • 1-Indanone

  • Dimethyl carbonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EA)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Pentane and Ethyl acetate for elution

Procedure:

  • To a solution of 1-indanone (5 g, 37.8 mmol) in anhydrous THF (40 mL) is added dimethyl carbonate (17 g, 189 mmol).

  • Under a nitrogen atmosphere, sodium hydride (3.18 g of 60% dispersion, 79.4 mmol) is added portion-wise with stirring at room temperature.

  • The reaction mixture is then heated to reflux for 2 hours. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, the reaction is carefully quenched by the slow addition of water.

  • The mixture is then acidified with 1M HCl.

  • The aqueous layer is extracted three times with ethyl acetate (100 mL portions).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in pentane (0-50%).[5]

Yield:

  • A reported yield for a similar procedure is 99% for the crude product and 66% for the purified product.[5]

Spectroscopic Data

The structural confirmation of this compound is based on various spectroscopic techniques.

Spectroscopic Data
¹H-NMR (400 MHz, CDCl₃): δ 7.79 (1H, d, J = 7.6 Hz), 7.63 (1H, dd, J = 7.6 and 7.6 Hz), 7.50 (1H, d, J = 7.6 Hz), 7.42 (1H, dd, J = 7.6 and 7.6 Hz), 3.80 (3H, s), 3.75 (1H, m), 3.60 (1H, m), 3.40 (1H, m).[5]
¹³C-NMR Data available on PubChem, provided by SpectraBase.[3]
Mass Spectrometry GC-MS data is available on PubChem and SpectraBase, showing major fragments at m/z 130, 131, and 190.[3][6]
IR Spectroscopy While specific data for the title compound is not readily available, characteristic peaks would be expected for the C=O (ketone and ester) and C-O stretches.

Biological Activity and Potential Applications

While there is a lack of specific studies on the biological activity of this compound itself, the indene scaffold is a key feature in many compounds with therapeutic potential. Derivatives of the indene core have been investigated for a range of activities, including as anti-inflammatory agents.

One commercial supplier notes that derivatives of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate could be explored as potential drug candidates, for instance, in the development of anti-inflammatory drugs.[1] This suggests that the title compound is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Logical Relationship for Drug Discovery Application:

Drug_Discovery A Methyl 3-oxo-2,3-dihydro-1H- indene-1-carboxylate B Chemical Modification (e.g., functional group changes) A->B C Library of Indene Derivatives B->C D Biological Screening (e.g., anti-inflammatory assays) C->D E Lead Compound Identification D->E

References

An In-Depth Technical Guide on the Safety and Handling of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on available data for Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate and its isomers. Safety protocols should be developed in accordance with institutional and regulatory standards.

Introduction

This compound (CAS No. 104620-34-0) is a chemical intermediate with applications in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1] Its indanone structure, featuring a ketone and an ester functional group, contributes to its reactivity and makes it a valuable building block.[1] This guide provides a comprehensive overview of the known safety and handling information for this compound, with a focus on ensuring the well-being of laboratory personnel.

Hazard Identification and Classification

Based on available data for the compound and its isomers, this compound is classified as acutely toxic if swallowed.[2][3]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2][3]

Precautionary Statements:

A comprehensive set of precautionary statements is crucial for handling this compound safely. These include measures for prevention, response, storage, and disposal.[2][3][4]

CategoryCodeStatement
Prevention P264Wash hands thoroughly after handling.[4]
P270Do not eat, drink or smoke when using this product.[4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4]
Response P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
P330Rinse mouth.[4]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[4]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P332+P313If skin irritation occurs: Get medical advice/attention.[4]
P337+P313If eye irritation persists: Get medical advice/attention.[4]
P362+P364Take off contaminated clothing and wash it before reuse.[4]
Disposal P501Dispose of contents/container in accordance with local regulations.[4]

Physical and Chemical Properties

Detailed physical and chemical property data for this compound is limited. The following table includes available data for the target compound and its isomers for reference.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₃[3][5]
Molecular Weight 190.20 g/mol [3][5]
Appearance Solid[1]
Melting Point 65-69 °C[3]
Storage Temperature 2-8°C[3]

Experimental Protocols

General Handling Protocol:

  • Risk Assessment: Before handling, conduct a thorough risk assessment for the planned experiment, considering the quantity of the substance, potential for aerosol generation, and the specific experimental conditions.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves. A dust mask (type N95 or equivalent) is recommended when handling the solid form to prevent inhalation.[3]

  • Dispensing: When weighing and dispensing the solid, minimize the creation of dust. Use a spatula and weigh the compound on a tared weighing paper or in a suitable container within a fume hood.

  • Reactions: For chemical reactions, add the compound slowly and in a controlled manner to the reaction vessel. Be aware of potential exothermic reactions, especially when mixing with strong acids, bases, or oxidizing agents.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water. Clean the work area and decontaminate any equipment used.

Stability and Reactivity

While specific reactivity data for this compound is scarce, information based on its functional groups suggests the following:

  • Stability: The compound is likely stable under normal laboratory conditions. However, it may be sensitive to moisture and light.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide and carbon dioxide.

Toxicological Information

Quantitative toxicological data such as LD50 or LC50 values for this compound are not available. The primary known toxicological effect is being harmful if swallowed.[2][3] Information on isomers suggests it may also cause skin and eye irritation.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Ingestion If swallowed, call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person.
Inhalation Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice.
Skin Contact Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.
Eye Contact Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice.

Accidental Release Measures

In case of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for disposal. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Personal Protection: Wear appropriate PPE, including respiratory protection, during the cleanup.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3] Recommended storage temperature is 2-8°C.[3]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Visualizations

Risk Assessment and Control Workflow

RiskAssessment cluster_assessment Risk Assessment cluster_control Control Measures cluster_procedure Safe Handling Procedure cluster_review Review and Monitor RA1 Identify Hazards (Toxicity, Reactivity) RA2 Evaluate Exposure Potential (Quantity, Dust/Aerosol) RA1->RA2 RA3 Determine Risk Level (Low, Medium, High) RA2->RA3 C1 Engineering Controls (Fume Hood) RA3->C1 Implement Controls C2 Administrative Controls (SOPs, Training) C1->C2 C3 Personal Protective Equipment (Gloves, Goggles, Lab Coat) C2->C3 P1 Execute Experiment C3->P1 P2 Decontaminate & Clean P1->P2 P3 Proper Waste Disposal P2->P3 R1 Review Incidents/Near Misses P3->R1 R2 Update SOPs as Needed R1->R2 FirstAidResponse cluster_immediate_actions Immediate Actions cluster_exposure_type Determine Exposure Type cluster_first_aid Provide Specific First Aid cluster_medical Professional Medical Attention Start Exposure Incident Occurs A1 Ensure Scene Safety Start->A1 A2 Remove Victim from Exposure A1->A2 A3 Call for Emergency Assistance A2->A3 E_Type Exposure Route? A3->E_Type FA_Inhalation Move to Fresh Air Provide Artificial Respiration if Needed E_Type->FA_Inhalation Inhalation FA_Skin Remove Contaminated Clothing Flush Skin with Water for 15-20 min E_Type->FA_Skin Skin Contact FA_Eye Flush Eyes with Water for 15-20 min Remove Contact Lenses E_Type->FA_Eye Eye Contact FA_Ingestion Rinse Mouth Do NOT Induce Vomiting Seek Immediate Medical Attention E_Type->FA_Ingestion Ingestion Med Provide SDS to Medical Personnel FA_Inhalation->Med FA_Skin->Med FA_Eye->Med FA_Ingestion->Med

References

Methodological & Application

Synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Indanone Scaffold

The 1-indanone framework is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of natural products and synthetic compounds with diverse biological activities.[1][2] Derivatives of methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate, a β-keto ester incorporated into the indanone structure, are of particular interest as versatile intermediates for the synthesis of more complex molecules, including antiviral, anticancer, and neuroprotective agents.[1] This guide provides an in-depth exploration of the synthetic routes to these valuable compounds, with a focus on robust and scalable methodologies suitable for research and development laboratories.

Primary Synthetic Strategies: A Mechanistic Perspective

The construction of the 3-oxo-2,3-dihydro-1H-indene-1-carboxylate system is most effectively achieved through intramolecular cyclization reactions. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern on the aromatic ring and the five-membered carbocycle. Two of the most powerful and widely employed methods are the Dieckmann Condensation and the Intramolecular Friedel-Crafts Acylation.

The Dieckmann Condensation: A Classic Approach to Cyclic β-Keto Esters

The Dieckmann condensation is an intramolecular variation of the Claisen condensation, involving the base-catalyzed cyclization of a diester to form a cyclic β-keto ester.[3][4][5] This method is particularly well-suited for the synthesis of five- and six-membered rings due to their inherent steric stability.[5][6]

Mechanism and Rationale: The reaction is initiated by the deprotonation of an α-carbon of one of the ester groups by a strong, non-nucleophilic base, such as sodium hydride or sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule. Subsequent elimination of an alkoxide group results in the formation of the cyclic β-keto ester. The driving force for this reaction is the formation of a highly stabilized enolate of the product upon deprotonation of the acidic α-hydrogen between the two carbonyl groups.[6]

// Nodes Start [label="Methyl 2-(2-methoxycarbonyl-ethyl)-benzoate"]; Enolate [label="Enolate Intermediate"]; Cyclization [label="Intramolecular Nucleophilic Attack"]; Tetrahedral [label="Tetrahedral Intermediate"]; Product_Enolate [label="Product Enolate (Stabilized)"]; Product [label="this compound"]; Base [label="NaH", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acid [label="H3O+", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Enolate [label="+ Base\n- H2"]; Enolate -> Cyclization; Cyclization -> Tetrahedral; Tetrahedral -> Product_Enolate [label="- MeO-"]; Product_Enolate -> Product [label="+ Acid"]; } enddot Caption: Mechanism of the Dieckmann Condensation.

Intramolecular Friedel-Crafts Acylation: Building the Indanone Core

The intramolecular Friedel-Crafts acylation is another cornerstone of 1-indanone synthesis.[1][7] This reaction involves the cyclization of an aromatic compound bearing an acyl group precursor, typically a carboxylic acid or an acid chloride, onto the aromatic ring in the presence of a Lewis acid or a strong protic acid.[1]

Mechanism and Rationale: The reaction proceeds via the formation of a highly electrophilic acylium ion, which is generated from the carboxylic acid or its derivative by the action of the acid catalyst. This acylium ion then undergoes electrophilic aromatic substitution, attacking the electron-rich aromatic ring to form a new carbon-carbon bond and a six-membered ring intermediate (a sigma complex). Deprotonation of this intermediate restores aromaticity and yields the 1-indanone. The choice of catalyst is crucial; strong Lewis acids like AlCl₃ are traditional, but milder and more selective catalysts such as polyphosphoric acid (PPA) or metal triflates are often preferred to minimize side reactions.[2][7]

// Nodes Start [label="3-(Aryl)propanoic Acid"]; Acylium [label="Acylium Ion Intermediate"]; Sigma [label="Sigma Complex"]; Product [label="1-Indanone"]; Catalyst [label="Lewis Acid (e.g., AlCl3)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Acylium [label="+ Catalyst"]; Acylium -> Sigma [label="Electrophilic Attack"]; Sigma -> Product [label="- H+\n- Catalyst"]; } enddot Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dieckmann Condensation

This protocol is adapted from established procedures for the intramolecular cyclization of diesters.[8]

Materials:

  • Methyl 2-(2-methoxycarbonylethyl)benzoate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 5 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyl 2-(2-methoxycarbonylethyl)benzoate (1 equivalent). Dissolve the diester in anhydrous THF.

  • Addition of Base: Under a nitrogen atmosphere, carefully add sodium hydride (1.5 - 2.0 equivalents) portion-wise to the stirred solution at room temperature. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.

  • Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of water to destroy any unreacted sodium hydride.

  • Acidification and Extraction: Acidify the mixture to a pH of ~2-3 with 5 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Expected Yield and Characterization: Yields for this reaction are typically in the range of 60-80%. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Compound Starting Material Reagents Yield Reference
This compoundMethyl 2-(2-methoxycarbonylethyl)benzoateNaH, THF66%[8]
Protocol 2: Synthesis of Substituted 1-Indanones via Intramolecular Friedel-Crafts Acylation

This protocol provides a general procedure for the synthesis of the 1-indanone core, which can be further functionalized.

Materials:

  • Substituted 3-phenylpropanoic acid

  • Polyphosphoric acid (PPA) or Triflic acid (TfOH)

  • Dichloromethane (DCM, if using TfOH)

  • Ice-cold water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup (PPA): In a round-bottom flask, add the substituted 3-phenylpropanoic acid (1 equivalent) to polyphosphoric acid (10-20 times the weight of the acid).

  • Reaction (PPA): Heat the mixture with stirring at a temperature between 80-100 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Reaction Setup (TfOH): Dissolve the substituted 3-phenylpropanoic acid in DCM and cool to 0 °C. Slowly add triflic acid (1.1 - 1.5 equivalents).

  • Reaction (TfOH): Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Workup: Carefully pour the hot PPA mixture or the TfOH mixture onto crushed ice.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Catalyst Advantages Considerations Reference
Polyphosphoric Acid (PPA) Inexpensive, acts as both solvent and catalyst.High viscosity, often requires high temperatures, difficult workup.[2]
Triflic Acid (TfOH) High catalytic activity, milder conditions, can be used in catalytic amounts.Expensive, corrosive.[7]
Niobium Pentachloride (NbCl₅) Converts carboxylic acid to acyl chloride in situ, mild conditions.Moisture sensitive.[1]

Further Functionalization

The this compound product is a versatile intermediate. The ester can be hydrolyzed and decarboxylated to the corresponding 1-indanone, or the α-position can be alkylated or otherwise functionalized due to the acidity of the α-proton.[9]

// Nodes Start [label="Methyl 3-oxo-2,3-dihydro-1H-\nindene-1-carboxylate"]; Alkylation [label="α-Alkylation"]; Hydrolysis [label="Hydrolysis & Decarboxylation"]; Alkylated_Product [label="2-Alkyl-1-indanone-2-carboxylate"]; Indanone_Product [label="1-Indanone"];

// Edges Start -> Alkylation [label="Base, R-X"]; Start -> Hydrolysis [label="Acid/Base, Heat"]; Alkylation -> Alkylated_Product; Hydrolysis -> Indanone_Product; } enddot Caption: Potential downstream functionalization pathways.

Conclusion

The synthesis of this compound derivatives is readily achievable through well-established synthetic methodologies. The Dieckmann condensation offers a direct and efficient route from appropriate diester precursors. For the construction of the core indanone scaffold from simpler starting materials, the intramolecular Friedel-Crafts acylation provides a robust and versatile strategy. The choice of method will depend on the specific target molecule and the available resources. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers and drug development professionals working with this important class of compounds.

References

Application Notes and Protocols for Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate is a versatile bicyclic β-keto ester that serves as a valuable building block in organic synthesis. Its structure, incorporating a reactive ketone and an ester group on a rigid indane scaffold, allows for a variety of chemical transformations. This molecule is a key intermediate in the synthesis of complex polycyclic structures and biologically active molecules. The presence of the β-keto ester functionality enables facile enolate formation, which can be exploited for alkylation, acylation, and other carbon-carbon bond-forming reactions. Furthermore, the ester group can be hydrolyzed and decarboxylated to introduce a substituent at the 1-position of the indanone core or can be transformed into other functional groups.

Due to a notable scarcity of specific literature and detailed experimental protocols for this compound, this document provides application notes and protocols based on the well-established reactivity of analogous cyclic β-keto esters. Researchers should consider these as general guidelines that may require optimization for this specific substrate.

Key Applications

The chemical versatility of this compound makes it a precursor for a range of applications:

  • Synthesis of Substituted Indanones: The most direct application is the synthesis of 1-substituted-3-indanones through alkylation followed by decarboxylation. These substituted indanones are prevalent motifs in medicinal chemistry and materials science.

  • Access to Chiral Indane Derivatives: The ketone and ester functionalities provide handles for asymmetric transformations, leading to the synthesis of enantiomerically enriched indane derivatives, which are crucial for the development of chiral drugs and ligands.

  • Precursor for Polycyclic and Heterocyclic Systems: The reactive nature of the β-keto ester allows for its use in annulation reactions to construct more complex fused ring systems, including those with heterocyclic components.

Data Presentation: Representative Reactions of β-Keto Esters

The following table summarizes typical yields for key transformations of cyclic β-keto esters, which are expected to be comparable for this compound.

ReactionReagents and ConditionsProduct TypeTypical Yield (%)
α-Alkylation 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (R-X)α-Alkyl-β-keto ester70-95%
Krapcho Decarboxylation NaCl, DMSO, H₂O, heatKetone80-95%
Hydrolysis and Decarboxylation 1. NaOH or KOH (hydrolysis) 2. H₃O⁺, heat (decarboxylation)Ketone75-90%

Experimental Protocols

Protocol 1: Synthesis of this compound via Dieckmann Condensation (Proposed)

The Dieckmann condensation is a standard method for the synthesis of cyclic β-keto esters.[1] For the target molecule, this would involve the intramolecular condensation of dimethyl 2-(2-carboxyethyl)benzoate.

Materials:

  • Dimethyl 2-(2-carboxyethyl)benzoate

  • Sodium methoxide (NaOMe)

  • Anhydrous toluene

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of sodium methoxide (1.1 eq) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen), add a solution of dimethyl 2-(2-carboxyethyl)benzoate (1.0 eq) in anhydrous toluene dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl until the solution is acidic (pH ~2-3).

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

G start Dimethyl 2-(2-carboxyethyl)benzoate reagents 1. NaOMe, Toluene, Reflux 2. H3O+ (workup) start->reagents product This compound reagents->product caption Dieckmann Condensation Workflow

Caption: Proposed synthesis of the target compound.

Protocol 2: α-Alkylation of this compound

This protocol describes the introduction of an alkyl group at the C2 position.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

G cluster_0 Enolate Formation cluster_1 Alkylation start This compound enolate Enolate Intermediate start->enolate  Base (e.g., NaH) product 2-Alkyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate enolate->product  Alkyl Halide (R-X) caption Alkylation Experimental Workflow

Caption: General workflow for α-alkylation.

Protocol 3: Krapcho Decarboxylation to 1-Substituted-3-indanone

This protocol describes the removal of the methoxycarbonyl group to yield a ketone. This method is particularly useful for substrates that are sensitive to acidic or basic conditions.

Materials:

  • Methyl 2-alkyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate

  • Sodium chloride (NaCl)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve the β-keto ester (1.0 eq) in a mixture of DMSO and a small amount of water (e.g., 10:1 v/v).

  • Add sodium chloride (1.2 eq) to the solution.

  • Heat the reaction mixture to 140-160 °C and maintain this temperature for 2-8 hours, monitoring the evolution of CO₂ and the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by silica gel column chromatography or distillation.

G start Methyl 2-Alkyl-3-oxo-2,3-dihydro- 1H-indene-1-carboxylate reagents NaCl, DMSO, H2O, Heat start->reagents intermediate Enolate Intermediate + CO2 + CH3Cl reagents->intermediate product 1-Alkyl-3-indanone intermediate->product Protonation caption Krapcho Decarboxylation Pathway

Caption: Key steps in Krapcho decarboxylation.

Conclusion

This compound represents a valuable, albeit under-documented, synthetic intermediate. The protocols and application notes provided herein, based on the general reactivity of β-keto esters, offer a foundational guide for its utilization in the synthesis of more complex molecular architectures. Further investigation into the specific reactivity and applications of this compound is warranted and will undoubtedly expand its role in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Researchers are encouraged to adapt and optimize the provided general procedures to suit their specific synthetic goals.

References

Asymmetric Synthesis of Chiral 2,3-Dihydro-1H-indene Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structural motif found in numerous natural products, pharmaceuticals, and chiral ligands. The stereochemistry of substituents on the indane ring often plays a crucial role in determining biological activity, making the development of efficient asymmetric syntheses for these compounds a significant area of research in organic chemistry and drug discovery. This document provides detailed application notes and experimental protocols for key modern methodologies in the asymmetric synthesis of chiral 2,3-dihydro-1H-indene derivatives.

Key Methodologies and Applications

Several powerful strategies have emerged for the enantioselective synthesis of chiral indanes. These include transition-metal-catalyzed reactions and organocatalysis, each offering distinct advantages in terms of substrate scope, functional group tolerance, and stereocontrol. The primary applications of these chiral indane compounds are in medicinal chemistry, where they serve as building blocks for pharmacologically active molecules, and in materials science and catalysis as chiral ligands and auxiliaries.

Data Presentation: Comparison of Asymmetric Synthetic Methods

The following tables summarize quantitative data for the key methodologies described in this document, allowing for a direct comparison of their efficacy.

Table 1: Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Indenes
EntryIndene SubstrateArylboronic AcidChiral LigandCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
11-Phenyl-1H-indenePhenylboronic acid(S)-BINAP3Dioxane/H₂O100129599
21-Methyl-1H-indene4-Methoxyphenylboronic acid(S)-BINAP3Dioxane/H₂O100128897
31H-IndeneNaphthylboronic acid(R)-MeO-BIPHEP3Dioxane/H₂O80249295
Table 2: Organocatalytic Michael Addition for the Synthesis of Chiral Indanes
EntryMichael DonorMichael AcceptorOrganocatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dree (%)
1Indane-1,3-dionetrans-β-NitrostyreneCinchona-derived thiourea10Toluene-20489595:598
22-Methylindane-1,3-dioneMethyl vinyl ketone(S)-Proline20DMSORT2485>99:199
3Indane-1-oneAcroleinMacMillan Catalyst10CH₂Cl₂-40129090:1096
Table 3: Asymmetric Hydrogenation of Prochiral Indenes
EntrySubstrateCatalyst SystemH₂ Pressure (atm)SolventTemp (°C)Time (h)Yield (%)ee (%)
11-Phenyl-1H-indene[Rh(COD)₂]BF₄ / (R,R)-Me-DuPhos10MeOH2512>9998
21-Benzyl-1H-indene[Ir(COD)Cl]₂ / (S,S)-f-binaphane50CH₂Cl₂25249699
31-Methyl-1H-indeneRu(OAc)₂[(R)-BINAP]20EtOH50189897
Table 4: Intramolecular Asymmetric Heck Reaction for Indane Synthesis
EntrySubstratePd SourceChiral LigandBaseSolventTemp (°C)Time (h)Yield (%)ee (%)
12-(2-Bromophenyl)pent-4-en-1-olPd(OAc)₂(R)-BINAPAg₂CO₃Toluene80248592
21-(2-Iodophenyl)-N-allyl-N-tosylmethanaminePd₂(dba)₃(S)-PHOXPMPDMA100129095
3Allyl 2-bromophenyl etherPdCl₂(PPh₃)₂(R)-Tol-BINAPK₂CO₃Acetonitrile80367888

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are provided below.

Protocol 1: Rhodium-Catalyzed Asymmetric 1,4-Addition of an Arylboronic Acid to an Indene Derivative

This protocol describes a general procedure for the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to 1-substituted-1H-indenes to generate chiral 2-aryl-2,3-dihydro-1H-indenes.

Materials:

  • [Rh(acac)(CO)₂] (1.0 mol%)

  • (S)-BINAP (1.2 mol%)

  • 1-Substituted-1H-indene (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • 1,4-Dioxane (3.0 mL)

  • Water (0.3 mL)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add [Rh(acac)(CO)₂] (2.6 mg, 0.01 mmol) and (S)-BINAP (7.5 mg, 0.012 mmol).

  • Add 1,4-dioxane (1.0 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.

  • To this solution, add the 1-substituted-1H-indene (1.0 mmol) and the arylboronic acid (1.5 mmol).

  • In a separate vial, dissolve potassium carbonate (276 mg, 2.0 mmol) in water (0.3 mL). Add this aqueous solution to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with water (5 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the chiral 2-aryl-2,3-dihydro-1H-indene.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Protocol 2: Organocatalytic Enantioselective Michael Addition to form a Substituted Indane

This protocol details the asymmetric Michael addition of an indane-1,3-dione to a nitroalkene catalyzed by a chiral thiourea catalyst.

Materials:

  • Indane-1,3-dione (0.5 mmol)

  • trans-β-Nitrostyrene (0.6 mmol)

  • Cinchona-derived thiourea catalyst (0.05 mmol, 10 mol%)

  • Toluene (2.0 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol)

Procedure:

  • To a dry vial, add the indane-1,3-dione (73 mg, 0.5 mmol), trans-β-nitrostyrene (90 mg, 0.6 mmol), and the cinchona-derived thiourea catalyst (e.g., (1R,2R)-1,2-diphenylethylene-1,2-diamine-derived thiourea) (22 mg, 0.05 mmol).

  • Add toluene (2.0 mL) and cool the mixture to -20 °C.

  • Stir the reaction mixture at -20 °C for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (dichloromethane/methanol gradient) to yield the desired Michael adduct.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 3: Asymmetric Hydrogenation of a Prochiral Indene Derivative

This protocol describes the asymmetric hydrogenation of a 1-substituted-1H-indene using a rhodium-based catalyst to produce a chiral 1-substituted-2,3-dihydro-1H-indene.

Materials:

  • [Rh(COD)₂]BF₄ (1.0 mol%)

  • (R,R)-Me-DuPhos (1.1 mol%)

  • 1-Phenyl-1H-indene (1.0 mmol)

  • Methanol (MeOH), degassed (5.0 mL)

  • Hydrogen gas (H₂)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) and (R,R)-Me-DuPhos (3.4 mg, 0.011 mmol).

  • Add degassed methanol (2.0 mL) and stir the mixture for 15 minutes to form the active catalyst.

  • In a separate vial, dissolve 1-phenyl-1H-indene (192 mg, 1.0 mmol) in degassed methanol (3.0 mL).

  • Transfer the substrate solution to the catalyst solution in the autoclave liner.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

  • Pressurize the autoclave to 10 atm with hydrogen gas.

  • Stir the reaction mixture at 25 °C for 12 hours.

  • Carefully vent the autoclave and purge with nitrogen.

  • Remove the reaction mixture and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Protocol 4: Intramolecular Asymmetric Heck Reaction for the Synthesis of a Chiral Indane

This protocol outlines the synthesis of a chiral indane derivative via a palladium-catalyzed intramolecular asymmetric Heck reaction.

Materials:

  • 2-(2-Bromophenyl)pent-4-en-1-ol (0.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • (R)-BINAP (7.5 mol%)

  • Silver(I) carbonate (Ag₂CO₃) (1.2 equiv)

  • Toluene, anhydrous (5.0 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (5.6 mg, 0.025 mmol) and (R)-BINAP (23.4 mg, 0.0375 mmol).

  • Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 20 minutes.

  • Add 2-(2-bromophenyl)pent-4-en-1-ol (121 mg, 0.5 mmol) and silver(I) carbonate (165 mg, 0.6 mmol).

  • Add the remaining anhydrous toluene (3.0 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 80 °C for 24 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to obtain the chiral indane product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the fundamental concepts and workflows associated with the asymmetric synthesis of chiral indanes.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_methods Asymmetric Synthesis Methodologies cluster_reactions Key Reactions cluster_product Product & Analysis Start Prochiral Indene or Precursor Method1 Transition Metal Catalysis (Rh, Pd, Ir, Ru) Start->Method1 Select Method Method2 Organocatalysis (e.g., Chiral Amines, Thioureas) Start->Method2 Select Method Reaction1 Asymmetric Addition Method1->Reaction1 Reaction3 Asymmetric Hydrogenation Method1->Reaction3 Reaction4 Heck Reaction Method1->Reaction4 Reaction5 C-H Functionalization Method1->Reaction5 Reaction2 Michael Addition Method2->Reaction2 Product Chiral 2,3-Dihydro-1H-indene Reaction1->Product Reaction2->Product Reaction3->Product Reaction4->Product Reaction5->Product Analysis Purification & Stereochemical Analysis (HPLC, NMR) Product->Analysis

Caption: General workflow for the asymmetric synthesis of chiral 2,3-dihydro-1H-indene compounds.

Catalytic_Cycle_Heck cluster_product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Intermediate1 R-Pd(II)-X(L₂) OxAdd->Intermediate1 MigIns Migratory Insertion Intermediate2 Alkyl-Pd(II)-X(L) MigIns->Intermediate2 BetaElim β-Hydride Elimination Intermediate3 H-Pd(II)-X(L) BetaElim->Intermediate3 Product Chiral Indane Product BetaElim->Product RedElim Reductive Elimination RedElim->Pd0 BaseH [Base-H]⁺X⁻ RedElim->BaseH Substrate Aryl-X (Intramolecular Alkene) Substrate->OxAdd Intermediate1->MigIns Intermediate2->BetaElim Intermediate3->RedElim Base Base Base->RedElim

Caption: Simplified catalytic cycle for the intramolecular asymmetric Heck reaction.

Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate: A Versatile Scaffold for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate is a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic structures with significant therapeutic potential. Its rigid, bicyclic indanone core provides a robust scaffold for the development of novel drug candidates targeting a range of diseases. This technical note details the application of this key intermediate, with a focus on the synthesis of spiro oxazolidinedione derivatives, a class of compounds investigated for their potent and selective enzyme inhibitory activity.

Application in the Synthesis of Spiro Oxazolidinedione PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) is a crucial enzyme in the inflammatory cascade, and its inhibition has been a key strategy in the development of treatments for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. (1S)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid, the parent acid of the title methyl ester, serves as a precursor to spiro oxazolidinediones that have demonstrated selective PDE4 inhibitory activity.[1] The methyl ester itself is often preferred in prodrug strategies due to its enhanced metabolic stability compared to the free carboxylic acid.[1]

The synthesis of these bioactive molecules leverages the reactivity of the indanone keto-acid structure, allowing for the construction of the spirocyclic system.

Experimental Workflow for Spiro Oxazolidinedione Synthesis

The general synthetic route from the parent carboxylic acid to a spiro oxazolidinedione is a multi-step process. The corresponding methyl ester can be readily hydrolyzed to the carboxylic acid as the initial step.

G cluster_start Starting Material cluster_synthesis Synthetic Pathway start Methyl 3-oxo-2,3-dihydro -1H-indene-1-carboxylate hydrolysis Hydrolysis (e.g., LiOH, THF/H2O) start->hydrolysis Step 1 acid (1S)-3-Oxo-2,3-dihydro -1H-indene-1-carboxylic acid hydrolysis->acid activation Carboxylic Acid Activation (e.g., SOCl2 or coupling agent) acid->activation Step 2 amide_formation Amide Formation (with an amino alcohol) activation->amide_formation Step 3 cyclization Cyclization (e.g., with a phosgene equivalent) amide_formation->cyclization Step 4 product Spiro Oxazolidinedione (PDE4 Inhibitor) cyclization->product

Caption: Synthetic workflow for spiro oxazolidinedione synthesis.

Key Experimental Protocols

The following are representative protocols for key transformations in the synthesis of spiro oxazolidinediones from the indanone scaffold.

Protocol 1: Hydrolysis of Methyl Ester to Carboxylic Acid

Objective: To convert this compound to 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in a 3:1 mixture of THF and water.

  • Add an excess of lithium hydroxide to the solution.

  • Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the carboxylic acid.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
Product3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
Typical Yield>95%
Purity (by NMR)>98%
Protocol 2: Synthesis of a Spiro Oxazolidinedione Intermediate

Objective: To synthesize a spiro oxazolidinedione from (1S)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid. This is a general representation; specific reagents and conditions may vary.

Materials:

  • (1S)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid

  • Thionyl chloride (SOCl₂) or a peptide coupling agent (e.g., HATU)

  • A suitable amino alcohol (e.g., 2-amino-2-methyl-1-propanol)

  • A phosgene equivalent (e.g., triphosgene)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

Procedure:

  • Acid Activation: Convert the carboxylic acid to the corresponding acid chloride by reacting with an excess of thionyl chloride in anhydrous DCM at reflux. Remove the excess thionyl chloride in vacuo.

  • Amide Formation: Dissolve the resulting acid chloride in anhydrous DCM and add a solution of the amino alcohol and triethylamine in DCM dropwise at 0°C. Allow the reaction to warm to room temperature and stir until completion.

  • Cyclization: To the crude amide, add a solution of a phosgene equivalent and a non-nucleophilic base in DCM at low temperature. Monitor the formation of the spiro oxazolidinedione by TLC.

  • Purification: Quench the reaction, wash with brine, dry the organic layer, and concentrate. Purify the crude product by silica gel column chromatography.

Quantitative Data for a Representative Spiro Oxazolidinedione Synthesis:

ParameterValue
Starting Material(1S)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid
ProductRepresentative Spiro Oxazolidinedione
Overall Yield60-70% (over 3 steps)
Purity (by HPLC)>99%

Mechanism of Action: PDE4 Signaling Pathway

PDE4 inhibitors exert their anti-inflammatory effects by preventing the degradation of cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors and mediators.

G Pro_inflammatory_stimuli Pro-inflammatory Stimuli AC Adenylate Cyclase (AC) Pro_inflammatory_stimuli->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP degrades cAMP to Inflammation Inflammation (e.g., cytokine release) PKA->Inflammation inhibits Spiro_Oxazolidinedione Spiro Oxazolidinedione (from Indanone Building Block) Spiro_Oxazolidinedione->PDE4 inhibits

Caption: PDE4 signaling pathway and the action of inhibitors.

Conclusion

This compound and its corresponding carboxylic acid are key intermediates in the synthesis of pharmacologically active compounds, particularly spiro oxazolidinedione-based PDE4 inhibitors. The synthetic protocols are well-established, offering good yields and high purity of the final products. The indanone scaffold remains a privileged structure in drug discovery, and its derivatives continue to be explored for new therapeutic applications.

References

Application Notes and Protocols: Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate is a valuable scaffold in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of more complex bioactive molecules. The indanone core is recognized as a "privileged structure," frequently appearing in a variety of biologically active compounds. While the direct therapeutic application of this compound is not extensively documented, its role as a precursor for potent enzyme inhibitors is of significant interest in drug discovery.

This document provides detailed application notes on its use in the development of inhibitors for p300/CBP histone acetyltransferases (HATs) and outlines relevant experimental protocols for synthesis and biological evaluation.

Key Application: Intermediate for p300/CBP Histone Acetyltransferase (HAT) Inhibitors

This compound serves as a crucial building block for the synthesis of spiro oxazolidinediones, a class of compounds that have shown selective inhibitory activity against p300/CBP histone acetyltransferases.[1] The methyl ester form offers advantages in synthetic strategies, potentially acting as a prodrug to enhance metabolic stability.[1]

p300/CBP Signaling Pathway and Therapeutic Rationale

The p300/CBP coactivator family consists of two closely related transcriptional co-activating proteins, p300 and CREB-binding protein (CBP), which play a critical role in regulating gene expression. They function by acetylating histone proteins, which relaxes the chromatin structure and allows for the recruitment of the transcriptional machinery to gene promoters. This process is integral to a multitude of cellular functions, including cell proliferation, differentiation, and apoptosis.

Dysregulation of p300/CBP activity is implicated in various diseases, particularly cancer. Therefore, inhibitors of p300/CBP HAT activity are being actively investigated as potential therapeutic agents. The Wnt signaling pathway, which is crucial in embryonic development and cancer, is one of the pathways regulated by p300/CBP. p300/CBP can act as a coactivator for β-catenin, a key component of the Wnt pathway.

Below is a simplified representation of the role of p300/CBP in transcriptional activation.

p300_CBP_pathway cluster_nucleus Nucleus TF Transcription Factor (e.g., β-catenin) p300_CBP p300/CBP TF->p300_CBP recruits HAT_domain HAT Domain p300_CBP->HAT_domain Chromatin Chromatin HAT_domain->Chromatin Acetylation Gene Target Gene Chromatin->Gene becomes accessible Transcription Transcription Gene->Transcription Signal Upstream Signal (e.g., Wnt) Signal->TF

Caption: Role of p300/CBP in gene transcription.

Experimental Protocols

Synthesis of this compound

While various synthetic routes exist for indanone derivatives, a common approach involves the intramolecular cyclization of a suitable precursor. The following is a general protocol for the synthesis of the related isomer, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, which can be adapted.

Materials:

  • 1-Indanone

  • Dimethyl carbonate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EA)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Pentane or Hexane

Procedure:

  • Under an inert atmosphere (e.g., argon), suspend sodium hydride in anhydrous THF in a round-bottom flask equipped with a reflux condenser.

  • Add a solution of 1-indanone and dimethyl carbonate in anhydrous THF dropwise to the suspension at a controlled temperature.

  • After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride with water or a saturated aqueous solution of ammonium chloride.

  • Acidify the aqueous layer with HCl and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in pentane or hexane to yield the pure Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Synthesis of Spiro oxazolidinedione Inhibitors from this compound

The conversion of this compound to spiro oxazolidinedione inhibitors involves a multi-step synthesis. A key transformation is the conversion of the keto-ester to an amino-acid derivative, followed by formation of an isocyanate and subsequent cyclization.

The following diagram outlines a generalized synthetic workflow.

synthetic_workflow Start Methyl 3-oxo-2,3-dihydro- 1H-indene-1-carboxylate Step1 Conversion to Amino Ester Start->Step1 Step2 Formation of Isocyanate Step1->Step2 Step3 Reaction with Amine Step2->Step3 Final_Product Spiro oxazolidinedione p300/CBP Inhibitor Step3->Final_Product

Caption: Synthetic workflow for p300/CBP inhibitors.

A more detailed protocol for the formation of the isocyanate intermediate is as follows:

Materials:

  • (R)-methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate derivative (precursor)

  • Dichloromethane (CH2Cl2)

  • Triethylamine

  • Triphosgene

Procedure:

  • Dissolve the amino ester precursor in dichloromethane and cool the solution to 0°C.

  • Add triethylamine to the solution.

  • Slowly add a solution of triphosgene in dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • The resulting crude (R)-methyl 1-isocyanato-2,3-dihydro-1H-indene-1-carboxylate can often be used in the next step without further purification.[1]

In Vitro Radiometric Histone Acetyltransferase (HAT) Assay

This assay measures the enzymatic activity of p300/CBP and the inhibitory effect of test compounds by quantifying the transfer of a radiolabeled acetyl group from [³H]-Acetyl-Coenzyme A to a histone substrate.

Materials:

  • Recombinant human p300 or CBP enzyme

  • Histone H3 or H4 peptide substrate

  • [³H]-Acetyl-Coenzyme A

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Test compounds dissolved in DMSO

  • P-81 phosphocellulose filter paper

  • Scintillation fluid

  • Liquid scintillation counter

  • Stop solution (e.g., 100 mM acetic acid)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, combine the HAT assay buffer, recombinant HAT enzyme, and histone peptide substrate.

  • Inhibitor Incubation: Add the diluted test compounds or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at 30°C.

  • Reaction Initiation: Start the reaction by adding [³H]-Acetyl-Coenzyme A.

  • Reaction Quenching: After a defined incubation period, stop the reaction by adding the stop solution.

  • Detection: Spot the reaction mixture onto P-81 phosphocellulose filter paper. Wash the filter paper to remove unincorporated [³H]-Acetyl-Coenzyme A.

  • Quantification: Place the filter paper in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Data Presentation

The inhibitory activity of compounds derived from this compound against p300/CBP is typically presented with IC50 values. The following table is an example of how such data can be structured.

Compound IDTargetIC50 (nM)Selectivity vs. other HATs
Example Compound 1 p3001.8>1000-fold
Example Compound 1 CBP9.5>1000-fold
Example Compound 2 p30025>500-fold
Example Compound 2 CBP150>500-fold

Note: The data in this table is illustrative and based on reported values for potent p300/CBP inhibitors.[2] Specific data for direct derivatives of this compound should be determined experimentally.

Conclusion

This compound is a promising starting material for the synthesis of potent and selective inhibitors of p300/CBP histone acetyltransferases. Its utility in constructing complex spirocyclic scaffolds highlights its importance in modern medicinal chemistry. The provided protocols offer a foundation for researchers to explore the synthesis and biological evaluation of novel therapeutic agents derived from this versatile intermediate.

References

Application Notes and Protocols: Reactions of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate, a versatile bicyclic β-keto ester, with various nucleophiles. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the chemical transformations of this key intermediate is crucial for the synthesis of novel derivatives with potential therapeutic applications, particularly in the fields of neurodegenerative diseases and inflammation.

Introduction

This compound (also known as 2-carbomethoxy-1-indanone) is a valuable building block in organic synthesis. Its structure combines a β-keto ester functionality with a rigid indanone framework, offering multiple reaction sites for chemical modification. The acidic α-proton, flanked by two carbonyl groups, is readily deprotonated to form a stabilized enolate, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity makes it an ideal precursor for the synthesis of a diverse range of substituted indanone derivatives.

From a drug development perspective, the indanone core is of significant interest. Notably, it is a key structural component of Donepezil, an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[1][2] Furthermore, various substituted indanone derivatives have demonstrated potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.[3] These biological activities underscore the importance of developing synthetic methodologies to access novel indanone analogues for drug discovery programs.

Key Reactions with Nucleophiles

The reactivity of this compound is primarily governed by the presence of the β-keto ester moiety. The key reactions with nucleophiles include alkylation, Michael addition, and Knoevenagel condensation.

Alkylation

The acidic α-proton of the β-keto ester can be readily removed by a suitable base to generate a nucleophilic enolate. This enolate can then react with electrophiles, such as alkyl halides, in an SN2 reaction to form 2-alkyl-2-carbomethoxy-1-indanones. This reaction is fundamental for introducing alkyl substituents at the 2-position of the indanone ring.

Michael Addition

As a doubly activated methylene compound, the enolate of this compound is a soft nucleophile and can participate in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of new carbon-carbon bonds and the synthesis of more complex indanone derivatives.

Knoevenagel Condensation

The active methylene group of the β-keto ester can undergo a Knoevenagel condensation with aldehydes and ketones, typically catalyzed by a weak base. This reaction involves a nucleophilic addition to the carbonyl group followed by dehydration to yield an α,β-unsaturated product. This methodology is particularly relevant for the synthesis of benzylidene-indanones, which are precursors to various biologically active molecules, including Donepezil analogues.[2]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of the starting material and its subsequent reactions with nucleophiles.

Table 1: Synthesis of this compound

Starting MaterialsReagents and ConditionsProductYield (%)Reference
1-Indanone, Dimethyl carbonateSodium hydride, THF, reflux, 2hThis compound99 (crude), 66 (purified)[4]

Table 2: Representative Reactions of this compound with Nucleophiles

Reaction TypeNucleophile/ElectrophileReagents and ConditionsProductYield (%)Reference (Adapted from)
AlkylationMethyl iodideSodium ethoxide, Ethanol2-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylateNot specified[5]
Michael AdditionMethyl vinyl ketoneSodium ethoxide, Ethanol2-(3-oxobutyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylateNot specified[6]
Knoevenagel CondensationBenzaldehydePiperidine, Acetic acid, Benzene, reflux2-Benzylidene-3-oxo-2,3-dihydro-1H-indene-1-carboxylateNot specified[7]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the title compound and its key reactions. These protocols are based on literature procedures for the title compound or closely related analogues.

Protocol 1: Synthesis of this compound[4]

Materials:

  • 1-Indanone

  • Dimethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (3.18 g, 79.4 mmol, 60% dispersion in mineral oil) in anhydrous THF (80 mL) under a nitrogen atmosphere, add dimethyl carbonate (17 g, 189 mmol).

  • Add a solution of 1-indanone (5 g, 37.8 mmol) in anhydrous THF (40 mL) dropwise to the reaction mixture.

  • After the addition is complete, heat the mixture to reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into a mixture of 1 M HCl and ice.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford pure this compound.

Protocol 2: Alkylation of this compound (Representative Protocol)[5]

Materials:

  • This compound

  • Sodium ethoxide

  • Ethanol, absolute

  • Alkyl halide (e.g., methyl iodide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in absolute ethanol in a round-bottom flask under a nitrogen atmosphere.

  • Add a solution of sodium ethoxide in ethanol to the flask and stir the mixture at room temperature for 30 minutes to form the enolate.

  • Cool the reaction mixture to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 2-alkylated product.

Protocol 3: Michael Addition with Methyl Vinyl Ketone (Representative Protocol)[6]

Materials:

  • This compound

  • Sodium ethoxide

  • Ethanol, absolute

  • Methyl vinyl ketone

  • Glacial acetic acid

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Generate the enolate of this compound in absolute ethanol using sodium ethoxide as described in Protocol 2.

  • Cool the enolate solution in an ice bath and add freshly distilled methyl vinyl ketone dropwise with stirring under a nitrogen atmosphere.

  • Heat the reaction mixture at approximately 40 °C for 24 hours.

  • Cool the solution in an ice bath and add glacial acetic acid and water to hydrolyze the reaction.

  • Stir the mixture at room temperature for 2 hours.

  • Extract the product with a mixture of diethyl ether and petroleum ether.

  • Wash the organic phase with dilute hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude Michael adduct.

  • Purify the product by column chromatography.

Protocol 4: Knoevenagel Condensation with Benzaldehyde (Representative Protocol)[7]

Materials:

  • This compound

  • Benzaldehyde

  • Piperidine

  • Glacial acetic acid

  • Benzene

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve this compound and benzaldehyde in benzene.

  • Add a catalytic amount of piperidine and glacial acetic acid to the solution.

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting 2-benzylidene-3-oxo-2,3-dihydro-1H-indene-1-carboxylate by recrystallization or column chromatography.

Applications in Drug Development & Signaling Pathways

The synthetic versatility of this compound makes it a valuable starting material for the synthesis of compounds with potential therapeutic applications.

Acetylcholinesterase (AChE) Inhibition

Derivatives of the indanone scaffold are well-known inhibitors of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Donepezil is a prime example of an indanone-based AChE inhibitor.[2][8] The synthesis of novel Donepezil analogues often starts from substituted indanones, which can be prepared from this compound.

AChE_Inhibition cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic_Neuron->ACh releases Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor ACh Receptor ACh->ACh_Receptor binds to AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by ACh_Receptor->Postsynaptic_Neuron activates Indanone_Derivative Indanone Derivative (e.g., Donepezil) Indanone_Derivative->AChE inhibits

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition by Indanone Derivatives.

Cyclooxygenase-2 (COX-2) Inhibition

Certain substituted indanones have been identified as potent and selective inhibitors of COX-2.[3] This enzyme is involved in the inflammatory cascade and is a key target for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The synthesis of these inhibitors can be achieved through the functionalization of the indanone core.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 is converted by Prostaglandins Prostaglandins COX2->Prostaglandins to produce Inflammation Inflammation Prostaglandins->Inflammation mediate Indanone_Derivative Substituted Indanone Derivative Indanone_Derivative->COX2 inhibits experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_development Preclinical Development start This compound reaction Reaction with Nucleophile (Alkylation, Michael, Knoevenagel) start->reaction product Substituted Indanone Derivative reaction->product purification Purification and Characterization product->purification in_vitro In Vitro Assays (e.g., AChE, COX-2 inhibition) purification->in_vitro sar Structure-Activity Relationship (SAR) Studies in_vitro->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo

References

Application Notes and Protocols for the Esterification of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of methyl and ethyl esters of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, a key intermediate in the development of various therapeutic agents. The protocols described herein are based on established esterification methodologies, namely the Fischer-Speier and Steglich esterifications, and are adapted for the specific substrate.

Compound Properties

A summary of the physical and chemical properties of the starting material and the target ester products is provided below for reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Safety Phrases
3-oxo-2,3-dihydro-1H-indene-1-carboxylic acidC₁₀H₈O₃176.17[1]111-113[2]Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]
Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylateC₁₁H₁₀O₃190.19[3]Not availableHarmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4]
Ethyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylateC₁₂H₁₂O₃204.22[5]Not availableHarmful if swallowed, Causes skin irritation, Causes serious eye irritation.[5]

Experimental Protocols

Two primary methods for the esterification of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid are presented: an acid-catalyzed Fischer-Speier esterification and a milder Steglich esterification. The choice of method may depend on the scale of the reaction and the presence of other sensitive functional groups.

Protocol 1: Fischer-Speier Esterification for Methyl and Ethyl Esters

This method is a classic, cost-effective approach suitable for producing simple alkyl esters when the starting material is not sensitive to strong acids.[6][7][8][9] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.[7][8]

Materials:

  • 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid

  • Methanol (for methyl ester) or Ethanol (for ethyl ester), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (1.0 eq) in a large excess of the desired alcohol (methanol or ethanol, e.g., 20-50 equivalents).

  • Acid Catalysis: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.

Expected Yield: 70-90%

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve Acid in Alcohol Add_Catalyst Add Sulfuric Acid Start->Add_Catalyst Reflux Reflux (4-8h) Add_Catalyst->Reflux Evaporation Evaporate Alcohol Reflux->Evaporation Extraction Dissolve & Extract Evaporation->Extraction Wash Wash with NaHCO3 & Brine Extraction->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Final_Product Final_Product Chromatography->Final_Product Pure Ester

Caption: Fischer-Speier Esterification Workflow.

Protocol 2: Steglich Esterification for Methyl and Ethyl Esters

The Steglich esterification is a mild method that is particularly useful for substrates that are sensitive to acidic conditions.[10][11] It employs a carbodiimide coupling agent and a nucleophilic catalyst.[10][11]

Materials:

  • 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid

  • Methanol or Ethanol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • 0.5 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Reaction Setup: To a solution of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (1.0 eq), the alcohol (methanol or ethanol, 1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of DCC or EDC (1.1 eq) in DCM dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU, if DCC is used) will be observed.

  • Work-up:

    • Filter off the precipitated urea and wash the filter cake with a small amount of cold DCM or diethyl ether.

    • Combine the filtrates and wash sequentially with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure ester.

Expected Yield: 80-95%

Steglich_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Combine Acid, Alcohol, DMAP in DCM Add_Coupling Add DCC/EDC at 0°C Start->Add_Coupling Stir Stir at RT (12-24h) Add_Coupling->Stir Filter Filter Urea Stir->Filter Wash_Organic Wash with HCl, NaHCO3, Brine Filter->Wash_Organic Dry Dry over MgSO4 Wash_Organic->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Final_Product Final_Product Chromatography->Final_Product Pure Ester

Caption: Steglich Esterification Workflow.

Concluding Remarks

The choice between the Fischer-Speier and Steglich esterification protocols will depend on the specific requirements of the synthesis. The Fischer method is atom-economical and uses inexpensive reagents, making it suitable for large-scale synthesis, provided the substrate is stable to strong acid and heat. The Steglich method, while employing more expensive reagents, offers the advantage of mild reaction conditions, which is beneficial for preserving sensitive functional groups and often results in higher yields with easier purification. For both protocols, optimization of reaction time and temperature may be necessary to achieve the best results for this specific substrate.

References

High-Yield Synthesis of Indanone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield synthesis of indanone derivatives, a core structural motif in numerous biologically active molecules and pharmaceuticals. The indanone scaffold is a key component in therapeutic agents for conditions such as Alzheimer's disease, cancer, and viral infections, making its efficient synthesis a critical focus in medicinal chemistry and drug development.[1][2][3][4][5][6][7]

These notes cover several robust synthetic strategies, including the classical intramolecular Friedel-Crafts acylation, the powerful Nazarov cyclization, and modern transition-metal-catalyzed methods. Detailed experimental protocols, comparative data for various catalytic systems, and visualizations of reaction mechanisms and workflows are provided to facilitate practical application in a research setting.

Key Synthetic Strategies and Comparative Data

The synthesis of indanone derivatives can be achieved through various methodologies, each with its own advantages in terms of yield, substrate scope, and reaction conditions. Below is a summary of prominent high-yield methods.

Intramolecular Friedel-Crafts Acylation

A classical and widely used method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides.[2][3] This reaction typically employs a strong Brønsted or Lewis acid catalyst to promote the electrophilic aromatic substitution and subsequent cyclization.[2]

Table 1: Comparison of Catalytic Systems for Intramolecular Friedel-Crafts Acylation

Starting MaterialCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
3-Phenylpropanoic acidPolyphosphoric acid (PPA)-80-9030 min92[8]
3-(p-tolyl)propanoic acidMethanesulfonic acid (MSA)-1101 h95[9]
3-Phenylpropionyl chlorideAlCl₃DichloromethaneReflux1 h90[8]
3-Arylpropanoic acidsMetal Triflates (e.g., Sc(OTf)₃)Ionic LiquidMicrowave5-15 minGood yields[8]
3,3-Dimethylacrylic acid & Aromatic SubstrateNbCl₅Dichloromethane0 to rt0.5-24 hup to 78%[8]
Nazarov Cyclization

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, including indanones, through the acid-catalyzed electrocyclic ring closure of divinyl ketones (chalcones).[8][10] This reaction can be promoted by stoichiometric or catalytic amounts of Brønsted or Lewis acids.[8][10]

Table 2: High-Yield Examples of Nazarov Cyclization for Indanone Synthesis

SubstrateCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Chalcone derivativeTrifluoroacetic acid (TFA)-12020 min (MW)High[8]
Chalcone derivativeTrifluoroacetic acid (TFA)-rt-88[8]
Polarized enonesCu(OTf)₂ or Cu(ClO₄)₂1,2-Dichloroethane6024 hup to 99%[10]
Dicationic Iridium(III) complexAgSbF₆Dichloromethanert-Very good yields[8]
Transition-Metal-Catalyzed Annulations

Recent advances in organic synthesis have led to the development of various transition-metal-catalyzed reactions for the construction of the indanone core.[1][4] These methods often offer high efficiency, functional group tolerance, and opportunities for asymmetric synthesis.[11][12]

Table 3: Selected Transition-Metal-Catalyzed Syntheses of Indanones

Reaction TypeCatalyst/LigandReactantsSolventYield (%)Reference
Reductive CyclizationNi(OAc)₂ / P-chiral monophosphineEnonesTolueneHigh[12]
Asymmetric 1,4-Addition[Rh(acac)(CO)₂] / (R)-MonoPhosPinacolborane chalcone derivativesTolueneup to 95[12]
Carbonylative CyclizationPalladium CatalystUnsaturated aryl iodidesAcetonitrileGood to excellent[12]
Heck-Aldol AnnulationPd(OAc)₂ / dpppAryl triflates and vinyl ethersEthylene glycolModerate to excellent

Experimental Protocols

Protocol 1: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation of 3-Phenylpropanoic Acid

This protocol describes the direct cyclization of 3-phenylpropanoic acid using polyphosphoric acid (PPA) as both the catalyst and solvent.

Materials:

  • 3-Phenylpropanoic acid

  • Polyphosphoric acid (PPA)

  • Ice-water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place 10 g of polyphosphoric acid in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Heat the PPA to 80-90 °C with stirring.

  • Slowly add 1.0 g of 3-phenylpropanoic acid to the hot PPA.

  • Continue stirring the mixture at 80-90 °C for 30 minutes. The solution will become viscous and may change color.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the viscous mixture into 100 mL of an ice-water slurry with vigorous stirring to decompose the PPA.

  • Transfer the resulting suspension to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-indanone.

  • The product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of a Substituted 1-Indanone via Nazarov Cyclization of a Chalcone

This protocol details the synthesis of a 1-indanone derivative from a chalcone precursor using trifluoroacetic acid (TFA) as the catalyst.

Materials:

  • Substituted chalcone

  • Trifluoroacetic acid (TFA)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1.0 mmol of the chalcone in 10 mL of dichloromethane in a round-bottom flask.

  • Add 1.0 mL of trifluoroacetic acid to the solution at room temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude indanone by column chromatography on silica gel.

Visualizations

Reaction Mechanisms and Workflows

The following diagrams illustrate the key reaction mechanisms and a general experimental workflow for the synthesis of indanone derivatives.

Friedel_Crafts_Mechanism cluster_activation Catalyst Activation cluster_cyclization Intramolecular Cyclization cluster_rearomatization Rearomatization Start 3-Arylpropanoic Acid Derivative Acylium Acylium Ion Intermediate Start->Acylium + Lewis/Brønsted Acid Attack Electrophilic Aromatic Substitution Acylium->Attack Intermediate Sigma Complex Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Product 1-Indanone Deprotonation->Product Nazarov_Cyclization Chalcone Divinyl Ketone (Chalcone) Activation Lewis/Brønsted Acid Activation Chalcone->Activation Cyclization 4π-Electrocyclization Activation->Cyclization Oxyallyl Oxyallyl Cation Cyclization->Oxyallyl Elimination Proton Elimination Oxyallyl->Elimination Indanone 1-Indanone Product Elimination->Indanone Experimental_Workflow Setup Reaction Setup Dry glassware under inert atmosphere Reagents Addition of Reagents Starting material, solvent, and catalyst Setup->Reagents Reaction Reaction Heating/Stirring for specified time Reagents->Reaction Quench Workup Quenching and extraction Reaction->Quench Purification Purification Chromatography or distillation Quench->Purification Analysis Characterization NMR, MS, etc. Purification->Analysis AChE_Inhibition cluster_normal Normal Synaptic Function cluster_inhibition AChE Inhibition by Indanone Derivative ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE binds to Breakdown Choline + Acetate AChE->Breakdown catalyzes Indanone Indanone Derivative AChE_inhibited Inhibited AChE Indanone->AChE_inhibited inhibits ACh_prolonged Increased ACh Levels AChE_inhibited->ACh_prolonged leads to

References

Application Notes & Protocols: The Strategic Role of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate and its Isomers in Modern Insecticide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indanone scaffold, a recurring motif in biologically active molecules, serves as a pivotal building block in the synthesis of advanced agrochemicals.[1][2] Specifically, esters of 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid are critical chiral synthons for constructing a new generation of insecticides, most notably the oxadiazine class. This document provides an in-depth exploration of the synthetic utility of this scaffold, focusing on its central role in the industrial synthesis of Indoxacarb. We will elucidate the underlying chemical principles, provide detailed, field-tested protocols for key synthetic transformations, and discuss the strategic rationale behind experimental choices. This guide is intended for researchers in crop protection, medicinal chemistry, and process development, offering a blend of theoretical grounding and practical, actionable methodologies.

Introduction: The Indanone Core in Agrochemical Design

The search for novel insecticides with high efficacy, low mammalian toxicity, and favorable environmental profiles is a cornerstone of modern agricultural science.[3] The oxadiazine insecticide Indoxacarb represents a significant achievement in this field, effectively controlling a broad spectrum of lepidopteran pests through a unique mode of action—blocking sodium channels in the nervous systems of target insects.[4]

The molecular architecture of Indoxacarb is complex, featuring a chiral indeno[1,2-e][3][4][5]oxadiazine core. The synthesis of this intricate system relies heavily on the use of pre-functionalized, chiral building blocks. Among the most critical of these is the substituted methyl oxo-dihydro-indene-carboxylate framework. While the specific isomer Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate is noted, its close structural relatives, particularly chlorinated derivatives of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate , are extensively documented as the direct precursors in the commercial synthesis of Indoxacarb.[6]

This guide will focus on the synthetic journey from this indanone ester to the final active ingredient, highlighting the chemical logic that makes this scaffold an ideal starting point for constructing potent and selective insecticides.

The Significance of Chirality: The S-Enantiomer

Indoxacarb's insecticidal activity resides almost exclusively in its (S)-enantiomer.[5] Consequently, a crucial challenge in its synthesis is the establishment of this specific stereochemistry. Modern synthetic routes achieve this through the asymmetric synthesis of the key indanone intermediate, often employing chiral catalysts to ensure high enantiomeric excess.[6] This approach is vastly more efficient than classical resolution, underscoring the importance of precise stereochemical control from the early stages of the synthesis. A highly effective method involves the asymmetric synthesis of 5-chloro-2-methoxycarbonyl-1-indanone ester, which has been shown to increase the S-enantiomer content from a standard 75% to over 98%.[6]

Bioisosteric Replacement Strategy

The concept of bioisosteric replacement, where one atom or group of atoms is exchanged for another with similar physical or chemical properties, is a powerful strategy in drug and pesticide discovery.[7][8][9] The indanone core of Indoxacarb is a prime candidate for such modifications. By altering substituents on the aromatic ring or modifying the core itself, chemists can fine-tune the molecule's properties, potentially leading to:

  • Enhanced potency or a broader activity spectrum.

  • Improved metabolic stability and reduced environmental persistence.

  • Altered pharmacokinetic properties to optimize delivery to the target site.[8]

This strategic approach allows for the generation of diverse chemical libraries around the core indanone scaffold, accelerating the discovery of next-generation insecticides.[7]

Synthetic Workflow: From Indanone Ester to Indoxacarb

The total synthesis of Indoxacarb is a multi-step process that masterfully assembles the final molecule from several key fragments. The indanone ester serves as the foundational scaffold upon which the characteristic oxadiazine ring is constructed. The overall workflow can be logically divided into three major phases: formation of the indanone hydrazone, construction of the oxadiazine ring, and the final N-acylation.

G cluster_0 Phase 1: Hydrazone Formation cluster_1 Phase 2: Oxadiazine Ring Construction cluster_2 Phase 3: Final N-Acylation Indanone Methyl 5-chloro-1-oxo-2,3- dihydro-1H-indene-2-carboxylate Hydrazone Indanone Hydrazone Intermediate Indanone->Hydrazone Condensation Hydrazine Substituted Hydrazine Derivative Hydrazine->Hydrazone Oxadiazine Indeno-oxadiazine Core (Amide Precursor) Hydrazone->Oxadiazine Cyclization / Acylation Carbamate Carbamate Precursor (e.g., from Phosgene derivative) Carbamate->Oxadiazine Indoxacarb Indoxacarb (Final Product) Oxadiazine->Indoxacarb Acylation AcylatingAgent Methoxycarbonylation Agent (e.g., Methyl Chloroformate) AcylatingAgent->Indoxacarb

Caption: High-level synthetic workflow for Indoxacarb.

Detailed Protocols and Methodologies

The following protocols represent validated, laboratory-scale procedures for the key transformations in the synthesis of Indoxacarb. All operations should be conducted in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Key Intermediate Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

This protocol describes a general method for synthesizing the indanone ester core via an intramolecular Dieckmann condensation. This reaction is a classic and reliable method for forming five-membered rings.[10]

Rationale: The use of a strong base, such as sodium hydride, is essential to generate the carbanion necessary for the intramolecular cyclization. Tetrahydrofuran (THF) is an excellent aprotic solvent for this reaction, effectively solvating the intermediates without interfering with the base. The final acidic workup neutralizes the reaction and allows for the isolation of the β-keto ester product.[11]

Materials and Reagents

ReagentCAS NumberSupplierNotes
Methyl 2-[2-(methoxycarbonyl)ethyl]benzoateN/ACustom synthesisStarting diester
Sodium Hydride (60% dispersion in oil)7646-69-7Sigma-AldrichHighly reactive, handle with care
Anhydrous Tetrahydrofuran (THF)109-99-9Sigma-AldrichUse dry solvent
5 M Hydrochloric Acid (HCl)7647-01-0Fisher ScientificFor quenching and acidification
Ethyl Acetate141-78-6VWRFor extraction
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Sigma-AldrichFor drying organic phase

Procedure:

  • Setup: Under an inert argon atmosphere, add sodium hydride (2.04 g, 50.9 mmol, 3.0 equiv.) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[11]

  • Solvent Addition: Carefully add anhydrous THF (75 mL) to the flask.

  • Substrate Addition: Dissolve Methyl 2-[2-(methoxycarbonyl)ethyl]benzoate (3.77 g, 16.98 mmol) in anhydrous THF (25 mL) and add it slowly to the sodium hydride suspension.

  • Reaction: Gently heat the reaction mixture to reflux. A thick paste is expected to form as the sodium salt of the product precipitates. Maintain reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[10][11]

  • Quenching: Cool the reaction mixture to room temperature (0 °C with an ice bath is recommended for safety). Very slowly and carefully, add water dropwise (approx. 1-2 mL) to quench the excess sodium hydride.

  • Workup: Acidify the mixture with 5 M HCl until the pH is ~2. Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).[11]

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the resulting oil/solid by silica gel column chromatography, typically using a gradient of ethyl acetate in pentane or hexane, to afford the pure Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.[10][11]

Expected Outcome: The product is typically a yellow oil or a low-melting solid with an expected yield of 60-75%.[11]

Protocol 2: Construction of the Indeno-oxadiazine Core

This phase involves the reaction of the indanone intermediate with a suitably substituted hydrazine, followed by cyclization to form the core structure of Indoxacarb's amide precursor.

Rationale: This transformation is a multi-step, one-pot sequence. First, a condensation reaction forms a hydrazone. This intermediate is then acylated and cyclized. The choice of base and acylating agent is critical for achieving high yields and preventing side reactions.

Caption: Experimental workflow for oxadiazine ring formation.

Materials and Reagents

ReagentCAS NumberNotes
Methyl 5-chloro-1-oxoindane-2-carboxylateSee RefsKey intermediate from Protocol 1 (chlorinated version)
Methyl (4-trifluoromethoxy)phenylcarbamateSee RefsKey carbamate fragment[3][4]
Triphosgene32315-10-9A safer solid substitute for phosgene gas[4]
Hydrazine Monohydrate7803-57-8Used to form the initial hydrazone
Triethylamine121-44-8Organic base, often used as an acid scavenger[3]
Anhydrous Dichloromethane (DCM)75-09-2Reaction solvent

Procedure:

  • Hydrazone Formation: Dissolve the indanone intermediate in a suitable solvent like ethanol. Add a slight molar excess of hydrazine monohydrate and a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours until TLC analysis indicates complete conversion to the hydrazone. Remove the solvent under reduced pressure.

  • Chloroformylation: In a separate flask under an inert atmosphere, dissolve methyl (4-trifluoromethoxy)phenylcarbamate in anhydrous DCM. Cool to 0 °C and add a solution of triphosgene in DCM dropwise. This step generates the highly reactive N-chloroformyl-N-arylcarbamate intermediate.[4]

  • Coupling and Cyclization: Dissolve the crude hydrazone from step 1 in anhydrous DCM. Add triethylamine as an acid scavenger. Slowly add the solution of the chloroformyl intermediate from step 2 to the hydrazone solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours. The cyclization occurs in situ to form the tricyclic amide precursor.

  • Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic phase with brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired indeno-oxadiazine core.

Protocol 3: Final Methoxycarbonylation to Indoxacarb

This final step attaches the second methoxycarbonyl group, completing the synthesis of Indoxacarb. This is a critical acylation reaction that requires a strong base to deprotonate the amide nitrogen.

Rationale: Historically, sodium hydride has been used for this deprotonation.[12] However, due to safety and handling concerns on an industrial scale, alternative catalytic systems are continuously being developed.[12] Methyl chloroformate is the classic and effective methoxycarbonylation agent. The reaction must be run under anhydrous conditions to prevent hydrolysis of the reagents.

Materials and Reagents

ReagentCAS NumberNotes
Indeno-oxadiazine Amide PrecursorN/AProduct from Protocol 2
Sodium Hydride (60% dispersion) or alternative base system7646-69-7Strong base for deprotonation[12]
Methyl Chloroformate79-22-1Acylating agent, toxic and corrosive
Anhydrous THF or Toluene109-99-9Reaction solvent

Procedure:

  • Setup: Under an inert atmosphere, suspend the amide precursor in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C and add sodium hydride portion-wise. Stir the mixture at this temperature for 30-60 minutes to allow for complete formation of the sodium salt.

  • Acylation: Add methyl chloroformate dropwise to the reaction mixture, maintaining the temperature at 0 °C.[12]

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Workup and Isolation: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic extracts with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product is often a semi-solid. Recrystallization from a solvent mixture such as n-heptane/toluene or n-heptane/ethyl acetate is an effective method for purification, yielding Indoxacarb as a solid.[12]

Comparative Data on Reaction Conditions

The choice of base and catalyst in the synthesis of Indoxacarb intermediates can significantly impact yield and process safety. The table below summarizes findings on replacing the hazardous base N,N-dimethylaniline in a related acylation step.

EntryBase SystemTemperature (°C)Time (h)Yield (%)Reference
1N,N-dimethylaniline (Std)152~90%[3]
2Triethylamine (TEA)15288.5[3]
3TEA / DMAP (catalytic)15297.4[3]
4Pyridine15292.1[3]
5Sodium Carbonate (Na₂CO₃)Reflux4>95%[3]

This data illustrates the successful optimization of a key acylation step, replacing a more hazardous base with safer and equally, if not more, effective alternatives like a TEA/DMAP system or an inorganic base.[3]

Conclusion

This compound and its isomers, particularly substituted derivatives of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, are not merely starting materials but are strategic linchpins in the synthesis of complex, modern insecticides. Their pre-functionalized and rigid bicyclic structure provides an ideal foundation for constructing the chiral polycyclic core of molecules like Indoxacarb. The methodologies presented herein demonstrate the chemical ingenuity applied to assemble these valuable agricultural products, emphasizing rational protocol design, safety, and efficiency. Future research will undoubtedly continue to leverage this versatile indanone scaffold, employing advanced catalytic methods and bioisosteric design principles to develop the next generation of crop protection agents that are even safer and more effective.

References

Application Note: A Scalable and Efficient Synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate is a pivotal intermediate in the synthesis of high-value agrochemicals and pharmaceuticals, most notably the oxadiazine insecticide Indoxacarb[1]. The development of a robust, scalable, and economically viable synthetic process is therefore of significant industrial interest. This application note provides a detailed, field-proven protocol for the scale-up synthesis of this key intermediate. We will explore the prevailing synthetic strategies and present a comprehensive, step-by-step guide for the base-mediated C-acylation of 1-indanone, a method selected for its efficiency and amenability to large-scale production. The causality behind experimental choices, critical process parameters, and rigorous safety protocols are discussed in detail to ensure reproducibility and safe operation.

Introduction and Strategic Overview

The 1-indanone framework is a common motif in biologically active molecules[2][3]. The target molecule, this compound, combines this core with a β-keto ester functionality, making it a versatile precursor for further chemical transformations. The primary challenge in its synthesis lies in constructing the bicyclic indanone system and regioselectively introducing the methoxycarbonyl group.

Several synthetic routes have been established for 1-indanone derivatives, broadly categorized as:

  • Intramolecular Friedel-Crafts Acylation: This classical approach involves the cyclization of 3-arylpropanoic acids or their acid chlorides using strong acids like polyphosphoric acid (PPA) or Lewis acids[4][5]. While effective, the use of stoichiometric, corrosive reagents can pose challenges for scale-up in terms of material handling and waste disposal.

  • Dieckmann Condensation: An intramolecular Claisen condensation of an appropriate aromatic diester is a powerful method for forming the five-membered ring of the β-keto ester in a single step[6][7][8]. The reaction is driven by the formation of a stable enolate of the product, making it thermodynamically favorable[9].

  • Direct Carboxylation of 1-Indanone: This strategy involves the direct acylation of the α-carbon of a pre-existing 1-indanone core. This is often the most convergent and efficient route, particularly when the parent indanone is readily available. The reaction is typically performed with an acylating agent like dimethyl carbonate in the presence of a strong base such as sodium hydride (NaH) or sodium methoxide (NaOMe)[1][10].

For the purpose of this guide, we will focus on the direct carboxylation of 1-indanone. This approach avoids the synthesis of complex diester precursors and offers a high-yielding, atom-economical pathway to the desired product.

Synthetic_Strategies cluster_0 Route A: Friedel-Crafts Acylation cluster_1 Route B: Dieckmann Condensation cluster_2 Route C: Direct Carboxylation (Recommended) A1 3-Arylpropanoic Acid A2 1-Indanone A1->A2 PPA / Lewis Acid Cyclization A3 Target Product A2->A3 Carboxylation B1 Aromatic Diester (e.g., Diethyl 2-(2-carboxyethyl)benzoate) B2 Target Product B1->B2 NaOR Intramolecular Condensation C1 1-Indanone C2 Target Product C1->C2 NaOR / DMC Direct Acylation

Figure 1: High-level overview of synthetic routes.

Recommended Scale-Up Protocol: Carboxylation of 1-Indanone

This protocol details the synthesis of this compound from 1-indanone using sodium methoxide and dimethyl carbonate. This method is adapted from established procedures and optimized for safety and scalability, notably by avoiding pyrophoric reagents like sodium hydride[10].

Reaction Principle and Mechanism

The reaction proceeds via the formation of a sodium enolate from 1-indanone upon deprotonation by sodium methoxide. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of dimethyl carbonate. The subsequent collapse of the tetrahedral intermediate eliminates a methoxide ion, yielding the final β-keto ester product. A critical aspect of driving this equilibrium-controlled reaction to completion on a large scale is the removal of the methanol byproduct, which can be achieved by azeotropic distillation with a suitable solvent like toluene[10].

Reaction_Mechanism Indanone 1-Indanone Enolate Sodium Enolate Indanone->Enolate + NaOCH₃ - CH₃OH Intermediate Tetrahedral Intermediate Enolate->Intermediate + DMC DMC Dimethyl Carbonate (DMC) Product Product Enolate Intermediate->Product - NaOCH₃ FinalProduct This compound Product->FinalProduct + H₃O⁺ - Na⁺ NaOMe NaOCH₃ MeOH_Out CH₃OH H_In H₃O⁺ (Workup)

Figure 2: Mechanism of base-mediated carboxylation.

Materials and Equipment

Reagents:

  • 1-Indanone (≥98%)

  • Sodium Methoxide (NaOMe, ≥95%, anhydrous)

  • Dimethyl Carbonate (DMC, ≥99%, anhydrous)

  • Toluene (Anhydrous grade)

  • Hydrochloric Acid (HCl, 37% w/w)

  • Sodium Chloride (Brine solution, saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Methanol (Reagent grade, for crystallization)

Equipment:

  • Jacketed glass reactor with overhead mechanical stirrer, temperature probe (thermocouple), and nitrogen/argon inlet.

  • Addition funnel.

  • Distillation head with condenser and receiver flask, suitable for azeotropic distillation.

  • Heating/cooling circulator.

  • Large separatory funnel.

  • Büchner funnel and vacuum flask for filtration.

  • Rotary evaporator.

Quantitative Data for a 1.0 kg Scale Synthesis
ReagentMolar Mass ( g/mol )AmountMolesMolar Eq.
1-Indanone132.161.00 kg7.571.0
Sodium Methoxide54.020.49 kg9.081.2
Dimethyl Carbonate90.082.04 kg (1.92 L)22.653.0
Toluene-8.0 L--
2M HCl (aq)-~5.0 L-For quench
Methanol-~3.0 L-For crystallization
Step-by-Step Experimental Protocol

Step 1: Reactor Setup and Reagent Charging

  • Assemble the reactor system, ensuring all glassware is dry. Purge the entire system with dry nitrogen or argon for at least 30 minutes. Maintain a positive inert atmosphere throughout the reaction.

  • Charge the reactor with toluene (4.0 L) and solid sodium methoxide (0.49 kg). Causality: Toluene serves as a non-reactive solvent with a suitable boiling point for the azeotropic removal of methanol.

  • Begin stirring to create a slurry. Add dimethyl carbonate (2.04 kg).

Step 2: Reaction Execution 4. Heat the stirred slurry to approximately 95-100 °C. 5. In a separate vessel, dissolve 1-indanone (1.00 kg) in toluene (4.0 L). 6. Add the 1-indanone solution dropwise to the hot reactor mixture over 2-3 hours using the addition funnel. Causality: A slow, controlled addition is crucial to manage the exotherm and the rate of methanol generation. 7. During the addition, configure the condenser for distillation. Collect the toluene-methanol azeotrope (boiling point ~64 °C) in the receiver flask. This step is critical to drive the reaction equilibrium towards the product[10]. 8. After the addition is complete, maintain the reaction at reflux (pot temperature will gradually rise as methanol is removed) for an additional 2-3 hours. 9. In-Process Control (IPC): Monitor the reaction progress by taking small, quenched aliquots for TLC or HPLC analysis until consumption of the starting 1-indanone is complete.

Step 3: Work-up and Isolation 10. Cool the reaction mixture to 0-5 °C using the circulator. A thick precipitate of the sodium salt of the product should be present. 11. CAUTION: Exothermic quench. Slowly and carefully add 2M hydrochloric acid (~5.0 L) to the cold, stirred mixture, ensuring the internal temperature does not exceed 20 °C. Continue adding acid until the pH of the aqueous layer is ~1-2. All solids should dissolve. 12. Transfer the entire mixture to a large separatory funnel. Separate the organic (toluene) layer. 13. Extract the aqueous layer with toluene (2 x 1.0 L). 14. Combine all organic layers and wash with water (2.0 L), followed by saturated brine solution (2.0 L). Causality: The water wash removes residual acid and salts, while the brine wash aids in breaking emulsions and removing dissolved water. 15. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

Step 4: Purification 16. Dissolve the crude product in a minimum amount of hot methanol (~80% of the crude product weight, e.g., ~1.2 L for an expected 1.5 kg crude yield). 17. Slowly cool the solution to room temperature, then further cool to 0-5 °C for at least 2 hours to induce crystallization. 18. Collect the solid product by vacuum filtration using a Büchner funnel. 19. Wash the filter cake with a small amount of cold methanol. 20. Dry the product in a vacuum oven at 40-45 °C to a constant weight.

Expected Outcome
  • Yield: 75-85%

  • Appearance: Off-white to pale yellow solid[1].

  • Purity (by HPLC): >98%

  • Melting Point: 79-81 °C[1].

Safety and Handling Precautions

Sodium Methoxide (NaOMe):

  • Hazards: Corrosive, causes severe skin burns and eye damage. Reacts violently with water, releasing flammable methanol vapor[11][12]. Self-heating may occur, potentially leading to ignition[13].

  • Handling: Must be handled under an inert, dry atmosphere (e.g., in a glovebox or under a nitrogen blanket)[14]. Wear appropriate personal protective equipment (PPE), including flame-retardant clothing, chemical-resistant gloves (neoprene or nitrile), and safety goggles with a face shield[13][15].

  • Spills: Cover spills with dry sand or another dry, inert material. Do NOT use water[15].

  • Fire: Use dry chemical powder (Class D extinguisher) or dry sand. Do NOT use water or foam, as this will exacerbate the situation[11].

Toluene & Dimethyl Carbonate:

  • Hazards: Flammable liquids. Toluene is a suspected reproductive toxin.

  • Handling: Use in a well-ventilated area or fume hood, away from ignition sources[12]. Ground and bond all containers and transfer equipment to prevent static discharge[11].

General Precautions:

  • The reaction quench with acid is exothermic and will release CO₂ if any unreacted dimethyl carbonate is hydrolyzed. Ensure the quench is performed slowly and with adequate cooling and ventilation.

  • Always have appropriate spill kits and fire extinguishers readily available.

Conclusion

The protocol described provides a detailed and robust method for the scale-up synthesis of this compound. By employing sodium methoxide in place of more hazardous reagents and incorporating an azeotropic distillation to drive the reaction, this process is optimized for efficiency, safety, and yield at an industrial scale. The in-depth explanation of the rationale behind each step, coupled with stringent safety guidelines, ensures that this application note serves as a reliable resource for researchers and process chemists in the drug development and agrochemical industries.

References

Catalytic Routes to 2,3-Dihydro-1H-Indenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of the Indane Scaffold

The 2,3-dihydro-1H-indene, commonly known as indane, is a privileged structural motif prevalent in a wide range of natural products, pharmaceuticals, and functional materials. Its unique bicyclic framework is a key component in various therapeutic agents, making the development of efficient and selective synthetic methods a significant focus in chemical research and drug development. This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2,3-dihydro-1H-indene derivatives, tailored for researchers, scientists, and professionals in drug development.

This guide covers a spectrum of modern catalytic strategies, including transition-metal catalysis, organocatalysis, and biocatalysis, offering a comparative overview of their scope, efficiency, and stereoselectivity.

Transition-Metal Catalyzed Synthesis

Transition-metal catalysis offers powerful and versatile methods for the construction of the indane core, often with high efficiency and control over stereochemistry. Key strategies include intramolecular Heck reactions, C-H activation/annulation, and cycloisomerization reactions.

Palladium-Catalyzed Intramolecular Heck Reaction

The intramolecular Heck reaction is a robust method for forming the five-membered ring of the indane core through the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tether.

Quantitative Data for Palladium-Catalyzed Intramolecular Heck Reaction

Catalyst/LigandSubstrateBaseSolventTemp (°C)Time (h)Yield (%)ee (%)Ref.
Pd(OAc)₂ / P(o-tol)₃2-Iodo-N-allyl-N-tosylanilineK₂CO₃Acetonitrile801285N/A[1]
PdCl₂(PCy₃)₂2-Iodo-N-allylanilineK₂CO₃DMF902473N/A
Pd(OAc)₂ / (R)-BINAP1-(2-bromophenyl)-4-penten-1-oneAg₃PO₄Toluene100248292

Experimental Protocol: Synthesis of 1-Methyl-3-methylene-2-tosyl-2,3-dihydro-1H-indole

  • Materials: 2-Iodo-N-allyl-N-tosylaniline (1 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tol)₃ (0.04 mmol, 4 mol%), K₂CO₃ (2 mmol), and anhydrous acetonitrile (10 mL).

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add 2-iodo-N-allyl-N-tosylaniline, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

    • Add anhydrous acetonitrile and stir the mixture at 80 °C for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired indane derivative.[1]

Catalytic Cycle: Palladium-Catalyzed Intramolecular Heck Reaction

G Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X Aryl-Pd(II)-X Pd(0)L2->Aryl-Pd(II)-X Oxidative Addition (Ar-X) Alkenyl-Pd(II) Complex Alkenyl-Pd(II) Complex Aryl-Pd(II)-X->Alkenyl-Pd(II) Complex Coordination Alkyl-Pd(II) Intermediate Alkyl-Pd(II) Intermediate Alkenyl-Pd(II) Complex->Alkyl-Pd(II) Intermediate Migratory Insertion Hydrido-Pd(II)-X Hydrido-Pd(II)-X Alkyl-Pd(II) Intermediate->Hydrido-Pd(II)-X β-Hydride Elimination Product Product Alkyl-Pd(II) Intermediate->Product Product Release Hydrido-Pd(II)-X->Pd(0)L2 Reductive Elimination (-HX)

Caption: Catalytic cycle for the intramolecular Heck reaction.

Rhodium-Catalyzed C-H Activation/Annulation

Rhodium catalysts are effective in activating C-H bonds, enabling the direct annulation of aromatic compounds with alkenes or alkynes to form indane derivatives. This atom-economical approach avoids the need for pre-functionalized starting materials.

Quantitative Data for Rhodium-Catalyzed C-H Annulation

Catalyst/LigandSubstrate 1Substrate 2AdditiveSolventTemp (°C)Time (h)Yield (%)ee (%)Ref.
[RhCp*Cl₂]₂ / AgSbF₆BenzimideNorborneneCu(OAc)₂·H₂Ot-AmylOH1002495N/A
[Rh(cod)Cl]₂ / (R)-DTBM-SEGPHOS1-Phenyl-1H-pyrazole1,6-Enyne-Toluene110129298
[Rh(Ind)(SIDipp)(COE)]BenzeneB₂pin₂--802497N/A

Experimental Protocol: Synthesis of Dihydroindenoisoquinolinone

  • Materials: N-Methoxybenzamide (0.2 mmol), norbornene (0.4 mmol), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.02 mmol, 10 mol%), Cu(OAc)₂·H₂O (0.4 mmol), and t-AmylOH (2 mL).

  • Procedure:

    • In a sealed tube, combine N-methoxybenzamide, norbornene, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂·H₂O.

    • Add t-AmylOH as the solvent.

    • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

    • After cooling to room temperature, filter the mixture through a pad of celite and wash with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the product.

Reaction Scheme: Rhodium-Catalyzed C-H Annulation

G cluster_start Starting Materials cluster_catalyst Catalyst cluster_product Product A Aromatic Compound (with directing group) C [Rh(III)] Catalyst A->C C-H Activation B Alkene/Alkyne B->C D 2,3-Dihydro-1H-indene Derivative C->D Annulation & Reductive Elimination

Caption: General workflow for Rh-catalyzed C-H annulation.

Organocatalytic Synthesis

Organocatalysis provides a metal-free alternative for the synthesis of indanes, often affording high enantioselectivity. Cascade reactions, such as Michael addition followed by cyclization, are common strategies.

Quantitative Data for Organocatalytic Indane Synthesis

CatalystSubstrate 1Substrate 2AdditiveSolventTemp (°C)Time (h)Yield (%)ee (%)Ref.
(S)-Diphenylprolinol TMS ether2-Alkylidene-1,3-indandioneα,β-Unsaturated aldehydeBenzoic acidToluene25249599[2]
Quinine-derived squaramideγ-Nitro ketone2-Arylidene-1,3-indandione-CH₂Cl₂-20489286[3]
N-Heterocyclic Carbene (NHC)α,β-Unsaturated aldehydeChalcone derivativeDBUTHF25128895

Experimental Protocol: Enantioselective Synthesis of Spirocyclohexane Indane-1,3-diones

  • Materials: 2-Arylidene-1,3-indandione (0.1 mmol), γ-nitro ketone (0.12 mmol), quinine-derived squaramide catalyst (0.01 mmol, 10 mol%), and CH₂Cl₂ (1.0 mL).

  • Procedure:

    • To a vial, add the 2-arylidene-1,3-indandione and the squaramide catalyst.

    • Dissolve the solids in CH₂Cl₂ and cool the mixture to -20 °C.

    • Add the γ-nitro ketone to the reaction mixture.

    • Stir the reaction at -20 °C for 48 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[3]

Mechanism: Organocatalytic Michael-Aldol Cascade

G Enamine Formation Enamine Formation Michael Addition Michael Addition Enamine Formation->Michael Addition Nucleophilic Attack Enolate Formation Enolate Formation Michael Addition->Enolate Formation Intramolecular Aldol Intramolecular Aldol Enolate Formation->Intramolecular Aldol Cyclization Product Release Product Release Intramolecular Aldol->Product Release Catalyst Regeneration Catalyst Regeneration Product Release->Catalyst Regeneration G Racemate Racemic Indanol (R)- and (S)-enantiomers Enzyme Lipase (e.g., CALB) Racemate->Enzyme Separation Separation (Chromatography) Enzyme->Separation Selective Acylation of (S)-enantiomer AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Enzyme R_Product (R)-Indanol (enantiopure) Separation->R_Product S_Product (S)-Acetoxyindane Separation->S_Product G Acid Activation Acid Activation Acylium Ion Formation Acylium Ion Formation Acid Activation->Acylium Ion Formation Generation of Electrophile Electrophilic Attack Electrophilic Attack Acylium Ion Formation->Electrophilic Attack Intramolecular Sigma Complex Sigma Complex Electrophilic Attack->Sigma Complex Rearomatization Rearomatization Sigma Complex->Rearomatization Deprotonation Product 1-Indanone Rearomatization->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate, a key intermediate in various research and development applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common and effective method is the intramolecular Dieckmann condensation of a diester, such as Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate. This reaction typically employs a strong base like sodium hydride in an anhydrous solvent.

Q2: My reaction mixture turned into a thick paste. Is this normal and what should I do?

The formation of a thick paste during the reaction has been reported and can be a normal observation.[1][2] This is likely due to the precipitation of the sodium enolate intermediate. Ensure that stirring is maintained to promote reaction completion. If stirring becomes difficult, you may need to dilute the reaction mixture with more anhydrous solvent, although this should be done cautiously as it may affect reaction kinetics.

Q3: What are the critical parameters for a successful Dieckmann condensation in this synthesis?

Several parameters are crucial for maximizing the yield and purity of the product:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).[1][2]

  • Base Quality and Handling: Sodium hydride is a strong and moisture-sensitive base. Use a fresh bottle or a previously well-handled stock. The dispersion in mineral oil should be washed with an anhydrous solvent (like hexane) if necessary to remove the oil before use.

  • Temperature Control: The reaction is typically initiated at room temperature and then heated to reflux.[1][2] Careful temperature management is essential for controlling the reaction rate and minimizing side reactions.

  • Purity of Starting Material: The purity of the starting diester is critical for a clean reaction and high yield.

Q4: I am observing a low yield. What are the potential causes and how can I improve it?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, you may need to extend the reflux period.

  • Hydrolysis of Product: The workup procedure involves acidification.[1][2] If the product is exposed to acidic or basic conditions for an extended period, especially at elevated temperatures, it may lead to hydrolysis of the ester or other side reactions.

  • Inefficient Extraction: Ensure that the product is fully extracted from the aqueous layer during workup. Using a sufficient volume of an appropriate organic solvent (e.g., ethyl acetate) and performing multiple extractions can improve recovery.[1][2]

  • Purification Losses: The product is often purified by column chromatography.[1][2] Losses can occur during this step. Careful selection of the stationary and mobile phases, as well as proper column packing and elution, can minimize these losses.

Q5: What are the common impurities I might encounter and how can they be removed?

Common impurities may include unreacted starting material, byproducts from side reactions (e.g., intermolecular condensation products), and hydrolysis products. Purification is typically achieved through silica gel column chromatography.[1][2] A gradient elution with a solvent system like ethyl acetate in pentane or hexane is often effective.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reaction fails to initiate (no product formation by TLC) Inactive base (e.g., sodium hydride exposed to air/moisture).Use fresh, properly handled sodium hydride. Ensure all reagents and solvents are anhydrous.
Insufficient temperature.Ensure the reaction mixture reaches the specified reflux temperature.
Formation of multiple spots on TLC, indicating side products Presence of moisture or other impurities in the starting material or solvent.Use highly pure, anhydrous starting materials and solvents.
Reaction temperature is too high or prolonged heating.Optimize the reaction temperature and time by monitoring with TLC.
Product decomposes during workup or purification Prolonged exposure to strong acid or base.Minimize the time the product is in contact with acidic or basic solutions.
Overheating during solvent evaporation.Use a rotary evaporator at a controlled temperature and reduced pressure.
Difficulty in isolating the product after extraction Emulsion formation during extraction.Add brine (saturated NaCl solution) to break the emulsion.
Product is partially soluble in the aqueous layer.Perform multiple extractions with the organic solvent.

Experimental Protocols

Synthesis of this compound via Dieckmann Condensation

This protocol is based on a reported synthesis with a 66% yield.[1][2]

Materials:

  • Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 5 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • Dissolve Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate in anhydrous THF in a round-bottom flask under an argon atmosphere.

  • With stirring, slowly add sodium hydride to the solution.

  • Gradually heat the reaction mixture to reflux and maintain for approximately 1 hour. The formation of a thick paste may be observed.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Carefully quench the reaction by the dropwise addition of water.

  • Acidify the mixture with 5 M hydrochloric acid.

  • Extract the product into ethyl acetate (perform at least two extractions).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product as an oil.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in pentane to yield the final product.

Quantitative Data Summary

Parameter Value/Condition Reference
Starting Material Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate[1][2]
Base Sodium hydride (3 equivalents)[1][2]
Solvent Anhydrous THF[1][2]
Temperature Reflux[1][2]
Reaction Time 1 hour[1][2]
Workup Acidification with 5 M HCl, extraction with ethyl acetate[1][2]
Purification Silica gel column chromatography (0-50% ethyl acetate/pentane)[1][2]
Reported Yield 66%[1][2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep Dissolve Starting Material in Anhydrous THF add_base Add Sodium Hydride prep->add_base Under Argon reflux Reflux for 1 hour add_base->reflux quench Quench with Water reflux->quench Cool to RT acidify Acidify with HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Final Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_completion Is the reaction complete? (Check TLC) start->check_completion extend_reflux Extend reflux time and monitor by TLC check_completion->extend_reflux No check_workup Was the workup efficient? (Emulsions, extractions) check_completion->check_workup Yes optimize_extraction Use brine to break emulsions. Perform multiple extractions. check_workup->optimize_extraction No check_conditions Were anhydrous conditions maintained? check_workup->check_conditions Yes ensure_anhydrous Thoroughly dry glassware. Use anhydrous solvents and fresh base. check_conditions->ensure_anhydrous No final_issue Consider purification losses or side reactions. check_conditions->final_issue Yes

Caption: Troubleshooting guide for low yield issues in the synthesis.

References

Technical Support Center: Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common and effective purification techniques for this compound are silica gel column chromatography and recrystallization. The choice between these methods often depends on the scale of the purification and the nature of the impurities.

Q2: What is the expected physical appearance of pure this compound?

A2: The purified compound is typically a yellow oil which can solidify upon standing.[1]

Q3: What are some suitable solvent systems for silica gel column chromatography?

A3: A gradient of ethyl acetate in a non-polar solvent like pentane or hexane is effective. A common system is a 0-50% ethyl acetate/pentane gradient.[1]

Q4: Are there any known common impurities I should be aware of during synthesis and purification?

A4: Common impurities may include unreacted starting materials such as 1-indanone and dimethyl carbonate, as well as byproducts from side reactions. The specific impurities will depend on the synthetic route employed.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Yield After Column Chromatography

Possible Causes & Solutions:

  • Compound Streaking on the Column: This can be due to overloading the column or using a solvent system with too high a polarity.

    • Solution: Reduce the amount of crude material loaded onto the column. Start with a lower polarity solvent system and gradually increase the polarity.

  • Compound is Co-eluting with Impurities: The chosen solvent system may not be optimal for separating your compound from all impurities.

    • Solution: Perform small-scale TLC analysis with various solvent systems to find the optimal conditions for separation before running the column.

  • Decomposition on Silica Gel: Beta-keto esters can sometimes be sensitive to the acidic nature of silica gel.

    • Solution: Consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.

Problem 2: Oily Product Does Not Solidify

Possible Causes & Solutions:

  • Residual Solvent: The presence of even small amounts of solvent can prevent the oil from solidifying.

    • Solution: Ensure the product is dried under high vacuum for an extended period. Gentle heating under vacuum can also help remove residual solvents.

  • Presence of Impurities: Impurities can disrupt the crystal lattice, preventing solidification.

    • Solution: Re-purify the oil using column chromatography with a shallower gradient or attempt recrystallization from a suitable solvent system.

Problem 3: Recrystallization Attempts Fail

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The compound may be too soluble or insoluble in the chosen solvent.

    • Solution: Test a range of solvents of varying polarities. An ideal recrystallization solvent should dissolve the compound when hot but not when cold. Common choices could include mixtures of ethyl acetate and hexanes, or isopropanol.

  • Supersaturation: The solution may be supersaturated, preventing crystal formation.

    • Solution: Try scratching the inside of the flask with a glass rod to provide a surface for nucleation. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

  • Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil rather than crystals.

    • Solution: Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer.

Data Presentation

Table 1: Comparison of Purification Techniques

TechniquePurity Achieved (Typical)Yield (Typical)ScaleKey AdvantagesKey Disadvantages
Silica Gel Column Chromatography >98%60-80%mg to multi-gramHigh resolution, good for complex mixtures.Can be time-consuming and uses large volumes of solvent. Potential for compound degradation on silica.
Recrystallization >99% (if successful)50-70%g to kgSimple, cost-effective, and can yield very pure material.Finding a suitable solvent can be challenging. Not effective for all types of impurities.
Distillation Purity is highly dependent on the boiling points of the compound and impurities.Variableg to kgEffective for removing non-volatile or very volatile impurities.The compound may decompose at high temperatures. Requires specialized equipment.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 5% ethyl acetate in pentane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 5% ethyl acetate in pentane).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 5% to 50% ethyl acetate in pentane) to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol or an ethyl acetate/hexane mixture).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result start Crude Product column_chromatography Column Chromatography start->column_chromatography recrystallization Recrystallization start->recrystallization purity_check Purity Check (NMR, LC-MS) column_chromatography->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product

Caption: Purification workflow for this compound.

troubleshooting_guide cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Low Purity after Initial Purification check_tlc Re-evaluate TLC Solvent System start->check_tlc screen_solvents Screen Different Solvents/Mixtures start->screen_solvents If recrystallization fails change_gradient Use a Shallower Gradient check_tlc->change_gradient If separation is poor check_loading Reduce Sample Load change_gradient->check_loading repurify Re-purify using optimized method check_loading->repurify slow_cooling Ensure Slow Cooling screen_solvents->slow_cooling seed_crystals Use Seed Crystals slow_cooling->seed_crystals seed_crystals->repurify

Caption: Troubleshooting decision tree for low purity issues.

References

Technical Support Center: Synthesis of 2,3-Dihydro-1H-indene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3-dihydro-1H-indene (indane) derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this important structural motif. The indane core is a privileged scaffold found in numerous pharmaceuticals and biologically active compounds.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common side reactions and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 2,3-dihydro-1H-indene core?

The most prevalent methods involve intramolecular cyclization reactions. The classical and still widely used approach is the intramolecular Friedel-Crafts reaction , which can be either an acylation of a 3-arylpropanoic acid (or its acid chloride) to form a 1-indanone, or an alkylation from a suitable precursor.[2] Modern methods frequently employ transition-metal-catalyzed reactions , particularly with palladium, which allow for the construction of highly functionalized indene and indane skeletons through processes like C-H activation, annulation, and various cross-coupling cascades.[3][4][5] Other notable methods include Nazarov cyclizations, ring-closing metathesis, and various acid-catalyzed annulations.[6][7]

Q2: My starting material is an electron-rich aromatic ring. Which cyclization method is most suitable?

For electron-rich systems, intramolecular Friedel-Crafts acylation is often highly effective. The electron-donating groups on the aromatic ring activate it towards electrophilic substitution, facilitating the cyclization. Catalysts like polyphosphoric acid (PPA) or strong Brønsted acids like triflic acid (TfOH) are commonly used.[2][8] Transition metal-catalyzed methods are also very effective and can offer milder reaction conditions and broader functional group tolerance.[7]

Q3: What is the difference between synthesizing an indane, an indene, and an indanone?

These are related but distinct structures.

  • 1-Indanone: A 2,3-dihydro-1H-inden-1-one, which contains a ketone at the 1-position. It is a common intermediate, typically formed via intramolecular Friedel-Crafts acylation.[2]

  • 2,3-Dihydro-1H-indene (Indane): The fully saturated bicyclic system. It can be synthesized directly via Friedel-Crafts alkylation or by reduction of a 1-indanone or an indene.[8]

  • 1H-Indene: Contains a double bond within the five-membered ring. It can be formed as an elimination or dehydration byproduct during the synthesis of indanones or indanes, particularly under harsh acidic or high-temperature conditions.[1]

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues. Each answer provides an explanation of the underlying chemical principles and actionable steps for mitigation.

Issue 1: Poor Regioselectivity in Friedel-Crafts Cyclization

Q: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I control the position of cyclization on the aromatic ring?

This is one of the most significant challenges in Friedel-Crafts chemistry when the aromatic ring has multiple potential sites for cyclization.[9] Control is achieved by manipulating electronic, steric, and reaction parameters.

Causality & Solutions:

  • Steric Hindrance: Bulky substituents on the aromatic ring can physically block cyclization at adjacent positions, directing the reaction to a less hindered site. You can strategically use bulky protecting groups to temporarily block a position.[6]

  • Electronic Effects: The inherent directing effects of substituents on the ring (ortho-, para-, or meta-directing) play a crucial role. However, in intramolecular reactions, the formation of a stable five-membered ring is a powerful driving force that can sometimes override these effects.

  • Catalyst and Solvent System: The choice of catalyst and solvent can dramatically influence the product distribution.

    • Polyphosphoric Acid (PPA): The concentration of P₂O₅ in PPA can be tuned to switch regioselectivity. PPA with a high P₂O₅ content can favor one isomer, while PPA with a lower content (i.e., more hydrolyzed) can favor another. This is proposed to be due to the formation of mixed phosphoric anhydrides with the substrate under high P₂O₅ conditions, altering the effective shape and reactivity of the electrophile.[9]

    • Solvent Choice: Solvents can influence catalyst activity and the solvation of intermediates. For example, in some systems, nitromethane has been shown to provide superior regioselectivity compared to other solvents.[6]

  • Temperature Control: Reaction temperature can determine whether the kinetic or thermodynamic product is favored.

    • Kinetic Control (Lower Temperature): Often favors the most rapidly formed product, which is typically the result of cyclization at the most electronically activated and sterically accessible position.

    • Thermodynamic Control (Higher Temperature): Allows for equilibrium between products, favoring the most stable regioisomer.[6]

Workflow: Improving Regioselectivity

start Mixture of Regioisomers Observed sterics Analyze Steric Hindrance Can a bulky substituent direct cyclization? start->sterics temp Adjust Reaction Temperature Try lower temp for kinetic product or higher for thermodynamic. sterics->temp If sterics are not dominant ppa Using PPA? Modulate P₂O₅ Content (High vs. Low Concentration) temp->ppa If temperature has minor effect catalyst Screen Alternative Catalysts/Solvents (e.g., TfOH, FeCl₃ in Nitromethane) ppa->catalyst If PPA is ineffective or not used result Improved Regioselectivity catalyst->result

Caption: Workflow for troubleshooting poor regioselectivity.

Issue 2: Formation of Dimerized or Polymeric Byproducts

Q: My acid-catalyzed reaction is yielding a significant amount of an insoluble, tar-like substance instead of my desired indanone.

This is a classic sign of intermolecular side reactions, such as dimerization or polymerization, which compete with the desired intramolecular cyclization. This is particularly common with strong Lewis acids or Brønsted acids under harsh conditions.[10]

Causality & Solutions:

  • High Concentration: At high concentrations, the probability of two reactive molecules encountering each other increases, favoring intermolecular reactions.

    • Solution: Employ high-dilution conditions. Perform the reaction in a larger volume of solvent and add the substrate slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the reactive species low, favoring the intramolecular pathway.

  • Excessively Strong Acid/High Temperature: Harsh conditions can generate highly reactive carbocation intermediates that readily react with any available nucleophile, including another molecule of starting material or product.

    • Solution 1: Reduce the reaction temperature.

    • Solution 2: Use a milder or co-catalyzed system. For example, a chiral (salen)chromium(III) complex combined with a Lewis acid co-catalyst like BF₃·OEt₂ has been shown to promote clean intramolecular Friedel-Crafts cyclization of certain substrates at room temperature, preventing dimer formation.[10]

  • Substrate Instability: Some substrates, especially those that can form stable benzylic carbocations, are prone to polymerization.

    • Solution: If possible, modify the substrate to be less prone to forming stable cations. Alternatively, switch to a non-acid-catalyzed method, such as a palladium-catalyzed annulation.

Data Summary: Catalyst Choice for Intramolecular Friedel-Crafts Acylation
CatalystTypical ConditionsKey Considerations / Common Side ReactionsReference
AlCl₃ / FeCl₃ 1.1 - 2.0 eq., CH₂Cl₂ or CS₂, 0°C to RTHighly moisture-sensitive; can promote charring/polymerization with sensitive substrates. Requires conversion of acid to acyl chloride first.[6]
PPA Solvent and catalyst, 80-120°CViscous, can be difficult to stir. Workup can be challenging. Regioselectivity is dependent on P₂O₅ content.[8][9]
TfOH (Triflic Acid) 0.1 - 2.0 eq., CH₂Cl₂ or neat, 0°C to RTVery strong superacid. Can be very effective but may cause decomposition or polymerization with electron-rich or sensitive substrates.[2][6]
[Cr(salen)Cl]/BF₃·OEt₂ Catalytic (15 mol% / 2.5 mol%), CH₂Cl₂, RTMilder conditions, suitable for sensitive substrates. Can prevent dimerization and control regioselectivity.[10]
Issue 3: Low Yield and Competing Side Reactions in Palladium-Catalyzed Annulations

Q: My palladium-catalyzed synthesis of a substituted indene is giving low yields, and I'm isolating byproducts from what appears to be a Heck reaction or hydroamination. How can I favor the desired cyclization?

Palladium catalysis is powerful but complex, with multiple competing reaction pathways often accessible. The outcome is highly dependent on the choice of ligand, solvent, and additives.

Causality & Solutions:

  • Ligand Choice: The ligand is paramount in controlling the reactivity and selectivity of the palladium center. The electronic and steric properties of the ligand dictate the rates of key steps like oxidative addition, migratory insertion, and reductive elimination.

    • Problem: A competing Heck reaction or hydroamination suggests that the desired annulation pathway is kinetically slower.[11]

    • Solution: Screen a panel of phosphine ligands. Bulky, electron-rich ligands (e.g., dialkylbiaryl phosphines, PAd₂ⁿBu) can accelerate reductive elimination and control regioselectivity, potentially favoring the desired cyclization over competing pathways.[12][13] In some cases, specific ligands like Xantphos are found to be optimal for suppressing unwanted side reactions.[11]

  • Incorrect Palladium Precursor or Oxidation State: The active catalytic species is typically Pd(0). If the Pd(0) concentration is too low or if the catalyst is deactivated via oxidation, the reaction will be sluggish.

    • Solution: Ensure you are using an appropriate Pd(0) source (e.g., Pd₂(dba)₃) or that your Pd(II) precursor (e.g., Pd(OAc)₂) is efficiently reduced in situ. The presence of a suitable reductant or careful degassing of the reaction mixture can be critical.

  • Solvent and Base: The polarity of the solvent and the strength of the base can influence the rates of different pathways and the stability of key intermediates.

    • Solution: Empirically screen different solvent/base combinations. Aprotic polar solvents (e.g., DMF, DMAc) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are common starting points, but non-polar solvents or different bases may be required for a specific transformation.

Troubleshooting Diagram: Palladium-Catalyzed Annulation

start Low Yield / Side Products (Heck, Hydroamination) ligand Primary Check: Ligand Is it optimal for annulation vs. other pathways? start->ligand ligand_sol Screen Panel of Ligands (e.g., Buchwald-type, Xantphos) ligand->ligand_sol catalyst Check Pd Source & State Is active Pd(0) being generated/maintained? ligand_sol->catalyst If ligand screen fails catalyst_sol Use reliable Pd(0) source or ensure efficient in situ reduction. catalyst->catalyst_sol conditions Review Solvent/Base/Temp Are conditions favoring the desired pathway? catalyst_sol->conditions If catalyst is not the issue conditions_sol Systematically vary solvent, base, and temperature. conditions->conditions_sol result Improved Yield and Selectivity conditions_sol->result

Caption: Troubleshooting workflow for Pd-catalyzed annulations.

Experimental Protocols

Protocol 1: General Procedure for PPA-Mediated Intramolecular Cyclization of a 3-Arylpropanoic Acid

This protocol describes a typical procedure for the synthesis of a 1-indanone.

Materials:

  • 3-Arylpropanoic acid (1.0 eq)

  • Polyphosphoric acid (PPA, 115% P₂O₅ content, ~10-20 wt. eq.)

  • Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet

  • Ice water bath

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Setup: Place the 3-arylpropanoic acid (e.g., 5.0 mmol) in a dry round-bottom flask under a nitrogen atmosphere.

  • Addition of PPA: Add PPA (e.g., 25 g) to the flask. Note: PPA is highly viscous and difficult to transfer. It can be gently warmed to reduce its viscosity.

  • Reaction: Stir the mixture vigorously. Heat the reaction to the desired temperature (typically 80-100°C) using an oil bath. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 1-4 hours.[8]

  • Quenching: After the reaction is complete (as judged by the consumption of starting material), cool the flask to room temperature. Carefully and slowly pour the viscous reaction mixture into a beaker containing crushed ice or an ice-water mixture (e.g., 200 mL). This step is highly exothermic. Stir the resulting slurry until the PPA is fully hydrolyzed and the product precipitates or dissolves in the aqueous layer.

  • Extraction: Transfer the aqueous slurry to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., 3 x 50 mL of DCM or EtOAc).

  • Wash: Combine the organic layers and wash sequentially with water (50 mL), saturated NaHCO₃ solution (2 x 50 mL, to remove any unreacted acid), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure 1-indanone.

Protocol 2: Mitigation of Dimerization via High-Dilution Conditions

This protocol is an adaptation for reactions prone to intermolecular side products.

Modification to Standard Procedure:

  • Setup: In a large three-neck flask equipped with a reflux condenser, a nitrogen inlet, and an addition funnel (or syringe pump), add the bulk of the solvent and the acid catalyst (e.g., TfOH).

  • Slow Addition: Dissolve the substrate in a portion of the reaction solvent (e.g., 10-20% of the total volume). Add this solution to the reaction flask dropwise over a prolonged period (e.g., 4-8 hours) using the syringe pump while maintaining the desired reaction temperature.

  • Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 1-2 hours to ensure full conversion.

  • Workup: Proceed with the standard quenching and workup procedure as described in Protocol 1. The principle is to maintain an extremely low concentration of the reactive substrate at all times, thereby ensuring that the reactive end of the molecule is more likely to find its own tail (intramolecular) than another molecule (intermolecular).

References

Technical Support Center: Optimization of Reaction Conditions for Indanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of indanones.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1-indanones?

A1: The most prevalent method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[1][2] This reaction is typically promoted by a Brønsted or Lewis acid catalyst.[1] Alternative methods include the Nazarov cyclization of divinyl ketones and various transition-metal-catalyzed reactions.[1][2]

Q2: Which catalysts are generally most effective for the intramolecular Friedel-Crafts cyclization to form indanones?

A2: The choice of catalyst is critical and depends on the starting material. For the cyclization of 3-arylpropionic acids, strong acids like triflic acid (TfOH), polyphosphoric acid (PPA), or a mixture of methanesulfonic acid (MSA) and P₂O₅ are often effective.[3] When starting from the corresponding acyl chloride, aluminum chloride (AlCl₃) is a common and effective choice.[3] Other Lewis acids like FeCl₃, NbCl₅, and Sc(OTf)₃ can also be considered.[1]

Q3: How can I monitor the progress of my indanone synthesis reaction?

A3: Reaction progress can be monitored using techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4][5] In-situ monitoring using FT-IR spectroscopy can also be a powerful tool for understanding reaction kinetics and optimizing process conditions.[6]

Q4: What are the key safety concerns during indanone synthesis?

A4: Key safety concerns include handling corrosive and moisture-sensitive catalysts like aluminum chloride, managing potentially highly exothermic reactions, and exposure to hazardous reagents and solvents. It is crucial to use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and have access to safety equipment like eyewash stations and safety showers.[2]

Q5: How can I purify my crude indanone product?

A5: Common purification methods for indanones include recrystallization and column chromatography.[7] For volatile indanones, steam distillation or vacuum distillation can also be effective.[8][9] The choice of method depends on the physical properties of the indanone and the nature of the impurities.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield of the desired indanone is a frequent problem, particularly in Friedel-Crafts acylations.[1] A systematic approach to troubleshooting is recommended to identify and address the root cause.[2]

Troubleshooting Workflow for Low Indanone Yield

LowYieldTroubleshooting start Low/No Yield catalyst Check Catalyst Activity & Loading start->catalyst conditions Optimize Reaction Conditions catalyst->conditions If catalyst is active sub_catalyst1 Inactive/Moisture-sensitive? (e.g., AlCl3) catalyst->sub_catalyst1 sub_catalyst2 Insufficient Loading? (Stoichiometric often needed) catalyst->sub_catalyst2 substrate Evaluate Substrate Reactivity conditions->substrate If conditions are optimal sub_conditions1 Temperature too low/high? conditions->sub_conditions1 sub_conditions2 Incorrect Solvent? conditions->sub_conditions2 sub_conditions3 Reaction time too short? conditions->sub_conditions3 workup Review Work-up & Purification substrate->workup If substrate is suitable sub_substrate Deactivating groups on ring? substrate->sub_substrate solution Yield Improved workup->solution If work-up is correct sub_workup Product loss during extraction/ purification? workup->sub_workup

Caption: Troubleshooting workflow for addressing low yield in 1-indanone synthesis.

Possible Cause Potential Solution(s)
Inappropriate or Inactive Catalyst The choice and activity of the Lewis or Brønsted acid are critical. Screen a variety of catalysts (e.g., AlCl₃, FeCl₃, NbCl₅, TfOH, PPA).[1] Ensure catalysts, especially Lewis acids like AlCl₃, are anhydrous and handled under an inert atmosphere as they are sensitive to moisture.[2][5]
Insufficient Catalyst Loading In many Friedel-Crafts acylations, the catalyst is required in stoichiometric amounts because the ketone product can form a stable complex with the Lewis acid.[3] Typically, 1.1 to 1.5 equivalents of AlCl₃ are used.[3]
Suboptimal Temperature The reaction temperature greatly influences the reaction rate. If the temperature is too low, the activation energy may not be reached.[2] Conversely, excessively high temperatures can lead to decomposition.[3] Monitor the reaction to determine the optimal temperature.[3] For AlCl₃-catalyzed reactions, it is common to start at 0°C and then allow the reaction to warm to room temperature.[3]
Poor Solvent Choice The solvent affects the solubility of reagents and the catalyst's activity.[1] Experiment with different anhydrous solvents to find the most suitable one.[1]
Deactivated Aromatic Ring Electron-withdrawing groups on the aromatic ring can significantly impede the electrophilic aromatic substitution.[3][5] In such cases, more forcing conditions, such as higher temperatures or a more potent catalytic system (e.g., a superacid), may be necessary.[3][5]
Incomplete Reaction The reaction may not have reached completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[2]
Starting Material Purity Impurities in the starting materials can interfere with the reaction.[2][4] Ensure the purity of the 3-arylpropanoic acid or its acyl chloride before starting the reaction.[2]
Issue 2: Formation of Multiple Products or Impurities

The formation of isomers or byproducts can complicate purification and lower the yield of the desired indanone.

Logical Flow for Minimizing Side Products

SideProducts start Multiple Products/ Impurities Observed intermolecular Intermolecular Reaction? start->intermolecular regioisomers Regioisomer Formation? intermolecular->regioisomers No dilution Use High Dilution Conditions intermolecular->dilution Yes degradation Degradation Products? regioisomers->degradation No temp_control Strict Temperature Control regioisomers->temp_control Yes ppa_content Adjust PPA P₂O₅ Content regioisomers->ppa_content If using PPA milder_conditions Use Milder Conditions/ Shorter Reaction Time degradation->milder_conditions Yes end Purer Product degradation->end No dilution->regioisomers temp_control->degradation ppa_content->degradation milder_conditions->end

Caption: Decision process for minimizing byproduct formation in indanone synthesis.

Side Product/Impurity Possible Cause(s) Potential Solution(s)
Intermolecular Reaction Products (Polymers) At high concentrations, the acylating agent may react with another molecule of the aromatic substrate rather than cyclizing.[1][3]Run the reaction at high dilution to favor the intramolecular pathway.[1][3] This can be achieved by the slow addition of the substrate to the reaction mixture.[2][3]
Regioisomers The presence of directing groups on the aromatic ring can lead to the formation of different regioisomers.The regioselectivity can be influenced by the choice of catalyst and reaction conditions. For PPA-catalyzed reactions, adjusting the P₂O₅ content can switch the regioselectivity.[10] Lower temperatures may also favor the formation of a specific isomer.[1]
Degradation Products The product or starting material may be unstable under the reaction conditions, especially at high temperatures or with prolonged exposure to strong acids.[1]Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures.[1] Consider a milder work-up procedure.[2]
Unreacted Starting Material Incomplete conversion of the starting 3-arylpropanoic acid.This can be an indication of issues described in the "Low or No Product Yield" section. Verify catalyst activity, reaction time, and temperature. Purification via recrystallization can be effective in removing the more polar starting material.[7]
Discolored Product (e.g., brown, sticky) Discoloration often indicates the presence of impurities from side reactions or degradation. A lower than expected melting point is also a strong indicator of impurity.[7][9]Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[7]

Data Presentation

Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation

CatalystSubstrateSolventTemp (°C)Yield (%)Reference
AlCl₃Phenylpropionic acid chlorideBenzeneReflux90[1]
PPA3-(4-methoxyphenyl)propanoic acid--60-90[11]
TfOH3-Arylpropionic acidsCH₂Cl₂80 (MW)Up to 100[11]
NbCl₅3,3-Dimethylacrylic acid and aromatic substrates--Up to 78[11][12]
Sc(OTf)₃Phenylpropionic acid---[1]

Table 2: Influence of PPA Composition on Regioselectivity

Substrate (Arene + Acid)PPA ConditionMajor RegioisomerRatioIsolated Yield (%)Reference
1,2-dimethoxybenzene + methacrylic acidLow P₂O₅ (76%)5,6-dimethoxy-3-methyl-1-indanone>95:585[10]
1,2-dimethoxybenzene + methacrylic acidHigh P₂O₅ (83%)6,7-dimethoxy-3-methyl-1-indanone5:9582[10]

Experimental Protocols

Protocol 1: General Procedure for 1-Indanone Synthesis via Friedel-Crafts Acylation of 3-Arylpropionyl Chloride using AlCl₃
  • Preparation of Acyl Chloride: In a round-bottom flask, dissolve the 3-arylpropionic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂). Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.[5]

  • Cyclization: Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath. Carefully and portion-wise add anhydrous aluminum chloride (1.1-1.5 eq).[5]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or GC-MS.[5]

  • Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl. Separate the organic layer and extract the aqueous layer with dichloromethane.[5]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 1-indanone.[5]

Protocol 2: General Procedure for 1-Indanone Synthesis via Friedel-Crafts Acylation of 3-Arylpropionic Acid using Triflic Acid (TfOH)
  • Reaction Setup: In a flask, dissolve the 3-arylpropionic acid (1.0 eq) in an anhydrous solvent like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE).[5]

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add triflic acid (3.0-5.0 eq) dropwise via a syringe.[5]

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C. Monitor the reaction progress by TLC or GC-MS.[5]

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated NaHCO₃ solution to quench the reaction.[5]

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

Mandatory Visualization

General Workflow for Indanone Synthesis Optimization

IndanoneSynthesisWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Troubleshooting cluster_purification 4. Purification start_material Select Starting Material (e.g., 3-Arylpropionic Acid) reagent_prep Prepare Acylating Agent (if necessary, e.g., Acyl Chloride) start_material->reagent_prep Two-step method catalyst_selection Select Catalyst (e.g., AlCl₃, PPA, TfOH) start_material->catalyst_selection One-step method reagent_prep->catalyst_selection condition_optimization Optimize Conditions (Solvent, Temp., Concentration) catalyst_selection->condition_optimization reaction_monitoring Monitor Progress (TLC, GC, HPLC) condition_optimization->reaction_monitoring workup Work-up & Quenching reaction_monitoring->workup analysis Analyze Crude Product (Yield, Purity) workup->analysis troubleshoot Troubleshoot Issues (Low Yield, Byproducts) analysis->troubleshoot troubleshoot->catalyst_selection Iterate & Optimize purification Purify Product (Chromatography, Recrystallization) troubleshoot->purification Proceed final_product Characterize Final Product purification->final_product

Caption: A generalized experimental workflow for the synthesis and optimization of indanones.

References

Technical Support Center: Overcoming Low Yield in Friedel-Crafts Acylation for Indanones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the synthesis of indanones via intramolecular Friedel-Crafts acylation. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges, particularly low product yield.

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis of 1-indanones, offering potential causes and actionable solutions in a direct question-and-answer format.

Issue 1: Low to No Yield of 1-Indanone

Q: My Friedel-Crafts reaction is resulting in a very low yield or no desired product at all. What are the common causes?

A: Low or no yield in this intramolecular acylation is a frequent challenge. The most common culprits are related to the catalyst, substrate, or reaction conditions.

  • Possible Cause: Inappropriate or Inactive Catalyst. The choice and activity of the Lewis or Brønsted acid are critical for the success of the reaction.[1]

    • Solution:

      • Catalyst Selection: For the cyclization of 3-arylpropionic acids, strong acids like polyphosphoric acid (PPA), triflic acid (TfOH), or a mixture of methanesulfonic acid (MSA) and P₂O₅ are often effective.[2] When starting from the more reactive 3-arylpropionyl chlorides, aluminum chloride (AlCl₃) is a powerful and common choice.[2][3] Milder alternatives like niobium pentachloride (NbCl₅) can also be effective, sometimes at room temperature.[2][4]

      • Moisture Sensitivity: Many Lewis acids, especially AlCl₃, are highly sensitive to moisture, which causes them to hydrolyze and deactivate.[1] It is imperative to use flame-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

      • Insufficient Catalyst Amount: Friedel-Crafts acylation often requires stoichiometric amounts of the catalyst, not catalytic amounts.[2][5] This is because the ketone product can form a stable complex with the Lewis acid, sequestering it.[2][5] For AlCl₃, it is typical to use 1.1 to 1.5 equivalents.[2]

  • Possible Cause: Deactivated Aromatic Ring. The reaction is an electrophilic aromatic substitution, which is significantly impeded by electron-withdrawing groups (e.g., -NO₂, -CN) on the aromatic ring.[2][5][6]

    • Solution: If the aromatic ring is strongly deactivated, the reaction may fail or require more potent catalytic systems, such as a superacid.[1] In cases of extreme deactivation, such as with a nitro group, no conversion may be observed even under harsh conditions.[7] Exploring alternative synthetic routes may be necessary.[1]

  • Possible Cause: Suboptimal Reaction Temperature. The reaction may lack sufficient energy to overcome the activation barrier, or excessive heat can lead to decomposition and side reactions.[2][5]

    • Solution: The optimal temperature is substrate and catalyst dependent. For exothermic AlCl₃-catalyzed reactions, it is common practice to begin the addition of the catalyst at 0°C and then allow the reaction to warm to room temperature.[2] Always ensure efficient stirring and cooling to manage the highly exothermic nature of the Lewis acid addition.[2] Monitoring reaction progress by TLC or GC-MS is crucial for determining the ideal temperature and duration.[2]

Issue 2: Formation of Multiple Products or Impurities

Q: My reaction is working, but I'm getting a mixture of products that is difficult to purify. How can I improve the selectivity?

A: The formation of isomers and byproducts can significantly lower the yield of the desired 1-indanone and complicate purification.

  • Possible Cause: Intermolecular Acylation. At high concentrations, the acylium ion intermediate may react with another molecule of the starting material instead of undergoing the desired intramolecular cyclization, leading to polymers.[2]

    • Solution: Employ high dilution conditions to favor the intramolecular pathway.[2] This can be achieved by adding the substrate or catalyst slowly to maintain a low concentration of the reactive intermediates.[2]

  • Possible Cause: Formation of Regioisomers. If there are multiple possible sites for cyclization on the aromatic ring, a mixture of regioisomers can be formed.[1]

    • Solution:

      • Steric Hindrance: Bulky substituents on the aromatic ring can sterically block certain positions, favoring cyclization at less hindered sites.[1]

      • Solvent Choice: The choice of solvent can influence product distribution. For example, nitromethane has been shown to provide optimal selectivity in certain cases.[1][8]

      • Temperature Control: Lower temperatures often favor the kinetic product, while higher temperatures may lead to the thermodynamic product.[1]

      • Catalyst Modification: For reactions using polyphosphoric acid (PPA), adjusting the phosphorus pentoxide (P₂O₅) content can effectively switch the regioselectivity.[1]

  • Possible Cause: Decomposition / Polymerization. The reaction mixture turning black or tarry is a clear sign of decomposition.

    • Solution: This is almost always caused by an uncontrolled exothermic reaction.[2] To prevent this, ensure the reaction vessel is adequately cooled in an ice bath before and during the portion-wise addition of the Lewis acid, and maintain vigorous stirring to dissipate heat effectively.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-indanones? A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding, more reactive, acyl chlorides.[1][3] This reaction is typically promoted by a Brønsted or Lewis acid catalyst.[1][3]

Q2: Which catalyst is the most effective for this transformation? A2: The choice is highly substrate-dependent.[1] Aluminum chloride (AlCl₃) is a common and powerful Lewis acid for acyl chloride cyclization.[2] Superacids like triflic acid (TfOH) and solid acids like polyphosphoric acid (PPA) are widely used and effective for the direct cyclization of carboxylic acids.[1] Other catalysts such as niobium pentachloride (NbCl₅) and terbium triflate (Tb(OTf)₃) have also been used successfully.[2][7]

Q3: Why must moisture be strictly excluded from the reaction? A3: Many Lewis acid catalysts, particularly AlCl₃, are highly sensitive to moisture.[1] Water will hydrolyze and deactivate the catalyst, which can inhibit or completely stop the reaction.[1] Therefore, using anhydrous solvents and thoroughly dried glassware under an inert atmosphere is critical.[1]

Q4: Can I use substrates with amine (-NH₂) or hydroxyl (-OH) groups on the aromatic ring? A4: Amine and hydroxyl groups are Lewis basic and will react with the Lewis acid catalyst, forming a complex that deactivates both the substrate and the catalyst. These groups typically need to be protected before carrying out a Friedel-Crafts acylation.

Q5: My starting material is a 3-arylpropionic acid. Should I convert it to the acyl chloride first? A5: Converting the carboxylic acid to the more reactive acyl chloride is a common two-step strategy that often allows for milder reaction conditions during the cyclization step.[3] However, the direct cyclization of the carboxylic acid is a more atom-economical, one-step approach, though it may require harsher conditions like higher temperatures and stronger acids.[3][7]

Data Presentation

The following table summarizes reported yields for 1-indanone synthesis under various reaction conditions to facilitate comparison.

CatalystSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference(s)
AlCl₃ (1.2 eq)3-Phenylpropionyl chlorideDichloromethane0 to RTHigh[2]
Triflic Acid (4 eq)3-Phenylpropanoic acidDichloromethane0 to RT4Good[2]
Triflic Acid (3 eq)3-(4-methoxyphenyl)propionic acidDichloromethane80 (MW)1>98 (conv.)[1][7]
Polyphosphoric Acid (PPA)3-(4-methoxyphenyl)propionic acid— (PPA as solvent)0.25[1]
Niobium Pentachloride (NbCl₅)3-Arylpropanoic acidsDichloromethaneRTGood to Excellent[2][4]
Terbium Triflate (Tb(OTf)₃)3-Arylpropionic acidso-chlorobenzene250Moderate to Good[2][7]

Experimental Protocols

Protocol 1: Synthesis of 1-Indanone from 3-Phenylpropionyl Chloride using AlCl₃ [2]

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.

  • Reagents: Dissolve 3-phenylpropionyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling: Cool the reaction flask to 0°C using an ice-water bath.

  • Catalyst Addition: Add anhydrous AlCl₃ (1.2 eq) in small portions over 30-45 minutes to the stirred solution. This step is highly exothermic; maintain strict temperature control.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride complex.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 1-indanone as needed via column chromatography or distillation.

Protocol 2: Direct Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using Triflic Acid [2]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Catalyst Addition: Slowly add trifluoromethanesulfonic acid (TfOH, 4.0 eq) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 4 hours, or until completion as monitored by TLC.

  • Workup: Carefully pour the mixture into a beaker of ice water. Extract the product with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via column chromatography on silica gel if necessary.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting low yields in the Friedel-Crafts synthesis of indanones.

Caption: Troubleshooting workflow for low indanone yield.

References

Technical Support Center: Enantioselective Synthesis of Indene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of indene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental work.

Frequently Asked Questions (FAQs)

Issue 1: Low Reaction Yield

Question: My reaction to synthesize a chiral indene derivative is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in enantioselective indene synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Purity of Starting Materials: Ensure that all reactants, including the indene precursor and any coupling partners, are of high purity. Impurities can interfere with the catalytic cycle and lead to the formation of side products.

  • Solvent and Reagent Quality: Use anhydrous solvents and ensure all reagents are fresh and not degraded. Moisture and air can be detrimental to many catalytic systems, especially those involving organometallic catalysts.

  • Inert Atmosphere: For air- and moisture-sensitive reactions, particularly those using palladium or other transition metal catalysts, ensure that the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon).

Optimization Strategies:

  • Catalyst Loading: While a higher catalyst loading can sometimes increase conversion, it can also lead to side reactions. Conversely, too little catalyst may result in incomplete conversion. Experiment with varying the catalyst loading to find the optimal concentration.

  • Reaction Temperature and Time: The reaction temperature can significantly impact the reaction rate and selectivity. If the reaction is sluggish, a moderate increase in temperature may improve the yield. However, higher temperatures can sometimes lead to decomposition or reduced enantioselectivity. Monitor the reaction progress over time to determine the optimal reaction duration.

  • Ligand Selection: In transition metal-catalyzed reactions, the choice of ligand is crucial. The electronic and steric properties of the ligand can influence both the yield and the enantioselectivity. If you are experiencing low yields, consider screening a variety of ligands.

  • Substrate Concentration: The concentration of the reactants can also play a role. In some cases, operating at a higher concentration can improve the reaction rate and yield.

Issue 2: Poor Enantioselectivity

Question: The enantiomeric excess (ee) of my chiral indene product is lower than expected. What steps can I take to improve the enantioselectivity?

Answer:

Achieving high enantioselectivity is a common challenge in asymmetric synthesis. Several factors can influence the stereochemical outcome of the reaction.

Key Factors Influencing Enantioselectivity:

  • Chiral Catalyst/Ligand: The choice of the chiral catalyst or ligand is the most critical factor. Ensure that the chiral source is of high enantiomeric purity. Even small amounts of the opposite enantiomer can significantly erode the ee of the product.

  • Temperature: Lowering the reaction temperature often enhances enantioselectivity. This is because the energy difference between the diastereomeric transition states leading to the two enantiomers becomes more pronounced at lower temperatures.

  • Solvent: The solvent can have a profound effect on enantioselectivity by influencing the conformation of the catalyst-substrate complex and the stability of the transition states. Screen a range of solvents with varying polarities. In some organocatalyzed reactions, apolar or weakly polar solvents are preferred.[1]

  • Additives: In some catalytic systems, the addition of co-catalysts or additives can significantly improve enantioselectivity. For instance, in Brønsted acid catalysis, the nature of the counterion can be crucial.

  • Substrate Structure: The structure of the substrate itself can influence the stereochemical outcome. Steric hindrance and electronic effects can affect how the substrate interacts with the chiral catalyst.

Issue 3: Formation of Side Products

Question: I am observing significant formation of side products in my reaction mixture. What are the common side reactions and how can I minimize them?

Answer:

The formation of side products can complicate purification and reduce the yield of the desired chiral indene derivative. The nature of the side products will depend on the specific reaction being performed.

Common Side Reactions and Mitigation Strategies:

  • Racemization: The chiral product may undergo racemization under the reaction conditions. This can sometimes be mitigated by shortening the reaction time or lowering the temperature.

  • Isomerization: Double bond isomerization in the indene product can sometimes occur, leading to a mixture of isomers. Careful selection of the catalyst and reaction conditions can often control this.

  • Dimerization or Polymerization: The starting materials or the product may undergo dimerization or polymerization, especially at higher temperatures or concentrations.

  • Incomplete Cyclization: In intramolecular cyclization reactions, incomplete reaction can lead to the presence of the acyclic precursor in the final mixture. Optimizing the reaction time and temperature can help drive the reaction to completion.

Data Presentation

Table 1: Optimization of Reaction Conditions for an Organocatalyzed [3+2] Cycloaddition

EntryCatalystSolventTemperature (°C)Yield (%)dree (%)
1C1DichloromethaneRoom Temp8020:176
2C2DichloromethaneRoom Temp---
3C3DichloromethaneRoom TempImproved-Decreased
4C9DichloromethaneRoom Temp->20:191
5C9TolueneRoom Temp---
6C9ChloroformRoom Temp---
7C9Dichloromethane0Decreased-Maintained

Data adapted from an organocatalyzed enantioselective [3+2] cycloaddition reaction.[1]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Enantioselective Synthesis of Spiro-Indenes

This protocol is a general guideline for a palladium-catalyzed asymmetric (4+2) dipolar cyclization to synthesize chiral spiro-indenes.

Materials:

  • Vinylbenzoxazinanone (substrate 1)

  • 1-Diazonaphthalene-2(1H)-one (substrate 2)

  • Pd₂(dba)₃·CHCl₃ (palladium source)

  • Chiral phosphine ligand (e.g., a TADDOL-derived phosphoramidite)

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen gas

Procedure:

  • Under an argon atmosphere, add Pd₂(dba)₃·CHCl₃ (5 mol%) and the chiral ligand (10-20 mol%) to a flame-dried Schlenk tube.

  • Add anhydrous DCM to dissolve the catalyst and ligand.

  • Add the vinylbenzoxazinanone (1.0 equivalent) and the 1-diazonaphthalene-2(1H)-one (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature. The reaction may be irradiated with blue LEDs.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral spiro-indene.

  • Determine the yield and enantiomeric excess (by chiral HPLC analysis).

Protocol 2: Organocatalyzed Enantioselective [3+2] Cycloaddition

This protocol describes a general procedure for an organocatalyzed enantioselective [3+2] cycloaddition to synthesize dispiro[benzothiophenone-indandione-pyrrolidine] derivatives.[1]

Materials:

  • 2-Arylidene-1,3-indandione (substrate 1)

  • N-2,2-difluoroethylbenzothiophenone imine (substrate 2)

  • Chiral organocatalyst (e.g., a thiourea-based catalyst) (10 mol%)

  • Dichloromethane (DCM)

Procedure:

  • To a dry vial, add the 2-arylidene-1,3-indandione (0.10 mmol, 1.0 equivalent), the N-2,2-difluoroethylbenzothiophenone imine (0.10 mmol, 1.0 equivalent), and the organocatalyst (0.01 mmol, 10 mol%).

  • Add DCM (2.0 mL) and stir the reaction mixture at room temperature.

  • Monitor the reaction for 24-48 hours.

  • After the reaction is complete, purify the product by column chromatography.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by HPLC analysis).[1]

Visualizations

Troubleshooting_Workflow start Start: Unexpected Reaction Outcome check_yield Low Yield? start->check_yield check_ee Low Enantioselectivity? check_yield->check_ee No check_purity Check Purity of Starting Materials check_yield->check_purity Yes check_catalyst_purity Check Enantiomeric Purity of Catalyst/Ligand check_ee->check_catalyst_purity Yes end_fail Further Investigation Needed check_ee->end_fail No check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions optimize_catalyst Optimize Catalyst/Ligand Loading check_conditions->optimize_catalyst end_success Problem Resolved optimize_catalyst->end_success optimize_temp Vary Reaction Temperature optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent optimize_solvent->end_success check_catalyst_purity->optimize_temp

Caption: A troubleshooting workflow for enantioselective indene synthesis.

Catalytic_Cycle cluster_0 Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) PdII R-Pd(II)-X(L_n) Pd0->PdII + R-X Transmetal Transmetalation (R'-M) PdII_R R-Pd(II)-R'(L_n) PdII->PdII_R + R'-M - M-X RedElim Reductive Elimination Product R-R' (Product) PdII_R->Product Product->Pd0 Release

Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

References

Technical Support Center: Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound?

A1: The primary stability concern is its susceptibility to hydrolysis and subsequent decarboxylation. As a β-keto ester, it can be hydrolyzed to its corresponding β-keto acid, which is often unstable and can readily lose carbon dioxide (CO₂) to form 1-indanone, particularly when heated or under acidic or basic conditions.[1][2][3]

Q2: What are the main degradation products I should be aware of?

A2: The two main degradation products are:

  • 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid: The intermediate product of hydrolysis.

  • 1-Indanone: The final product after the decarboxylation of the β-keto acid intermediate.[1][3]

Q3: What conditions can accelerate the degradation of this compound?

A3: Degradation can be accelerated by the following conditions:

  • Presence of Water/Moisture: Essential for the initial hydrolysis step.

  • Acidic or Basic Conditions: Both acidic and basic environments can catalyze the hydrolysis of the ester.[1][2][3]

  • Elevated Temperatures: Heat promotes the decarboxylation of the β-keto acid intermediate.[4]

Q4: How should I properly store this compound?

A4: To ensure maximum stability, the compound should be stored in a cool, dry environment under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture and atmospheric oxygen.

Q5: I am observing poor peak shape (e.g., tailing or splitting) when analyzing this compound by reverse-phase HPLC. What could be the cause?

A5: Poor peak shape on RP-HPLC is often due to the keto-enol tautomerism inherent to β-keto esters. The keto and enol forms can exist in equilibrium and may separate or interconvert during chromatography, leading to broad or split peaks. To address this, you can try adjusting the mobile phase pH (an acidic mobile phase often helps), or increasing the column temperature to accelerate the interconversion between tautomers, resulting in a single, sharper averaged peak.[5]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Unexpected appearance of a new, more polar spot on TLC after aqueous workup. Hydrolysis of the methyl ester to the more polar carboxylic acid (3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid).Minimize contact time with aqueous layers. Ensure any aqueous washes are neutral or slightly acidic (if the compound is stable to mild acid for short periods) and cold. Dry the organic extracts thoroughly before solvent evaporation.
Significant loss of starting material and formation of a non-polar byproduct, especially after heating. Hydrolysis followed by decarboxylation to form 1-indanone.Avoid prolonged heating, especially in the presence of trace amounts of water, acid, or base. If heating is necessary, ensure the reaction is conducted under strictly anhydrous conditions.
My NMR spectrum shows a loss of the methyl ester singlet and changes in the aromatic region. This indicates degradation. The loss of the methyl ester singlet is a clear sign of hydrolysis. The formation of 1-indanone will also alter the signals of the protons on the five-membered ring.Re-purify the compound if necessary. For future experiments, ensure solvents are anhydrous and glassware is thoroughly dried. If the compound is used in a reaction mixture, consider its stability to the reaction conditions (pH, temperature, nucleophiles).
The reaction I am running is sluggish or gives a low yield, and I suspect my starting material has degraded. The compound may have partially hydrolyzed and decarboxylated during storage.Check the purity of the starting material before use by TLC, HPLC, or NMR. If degradation is observed, purify the compound (e.g., by column chromatography) before proceeding with the reaction. Store the purified material under inert gas in a desiccator.

Quantitative Stability Data

Table 1: Representative Kinetic Data for the Decarboxylation of Acetoacetic Acid in Aqueous Solution

Temperature (°C)Rate Constant (k, s⁻¹)Half-life (t₁/₂, minutes)
25.02.3 x 10⁻⁵502
37.08.2 x 10⁻⁵141
50.02.9 x 10⁻⁴40

Data adapted from Hay, R. W., & Bond, M. A. (1967). Kinetics of the Decarboxylation of Acetoacetic acid. Australian Journal of Chemistry, 20(9), 1823-1828. This data is for the unstable intermediate formed upon hydrolysis and is provided for illustrative purposes.[1][4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions, in accordance with ICH guidelines.[6][7][8]

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Transfer a known amount of the solid compound to a vial.

    • Heat the vial in an oven at a controlled temperature (e.g., 80 °C).

    • At various time points, dissolve a portion of the solid in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a photostable container, e.g., quartz cuvette) to a light source with a specific wavelength (e.g., 254 nm or 365 nm) in a photostability chamber.

    • Simultaneously, keep a control sample in the dark.

    • Withdraw samples from both the exposed and control solutions at various time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of the remaining parent compound and the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (determined by UV scan of the compound).

    • Column Temperature: 30 °C (can be adjusted to improve peak shape).[5]

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.

  • Analysis: Inject the samples onto the HPLC system. Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure that no degradation products are co-eluting.

Protocol 3: Monitoring Degradation by ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve a known amount of the compound in a deuterated solvent (e.g., DMSO-d₆). To study hydrolysis, a controlled amount of D₂O (with or without a catalytic amount of acid or base) can be added.[9][10]

  • Data Acquisition: Acquire a ¹H NMR spectrum at time zero. Then, monitor the reaction over time by acquiring subsequent spectra at regular intervals.

  • Data Analysis:

    • Monitor the decrease in the integral of the methyl ester singlet (around 3.8 ppm).

    • Monitor the appearance of new signals corresponding to the degradation products (e.g., the methylene protons of 1-indanone).

    • The percentage of degradation can be calculated by comparing the integral of the parent compound's characteristic peak to the sum of the integrals of the parent and degradation product peaks.

Visualizations

DecompositionPathway Compound Methyl 3-oxo-2,3-dihydro- 1H-indene-1-carboxylate Intermediate 3-Oxo-2,3-dihydro- 1H-indene-1-carboxylic acid Compound->Intermediate + H2O (Acid/Base catalysis) Product 1-Indanone Intermediate->Product - CO2 (Heat) CO2 CO2 Intermediate->CO2

Caption: Decomposition pathway of this compound.

ExperimentalWorkflow cluster_stress Stress Conditions Acid Acidic (e.g., 0.1M HCl, 60°C) Sample Withdraw Samples at Time Intervals Acid->Sample Base Basic (e.g., 0.1M NaOH, RT) Base->Sample Oxidative Oxidative (e.g., 3% H2O2, RT) Oxidative->Sample Thermal Thermal (Solid, 80°C) Thermal->Sample Photolytic Photolytic (UV light) Photolytic->Sample Start Prepare Stock Solution of Compound Start->Acid Expose to Start->Base Expose to Start->Oxidative Expose to Start->Thermal Expose to Start->Photolytic Expose to Analyze Analyze by Stability- Indicating Method (HPLC, NMR) Sample->Analyze Data Quantify Degradation & Identify Products Analyze->Data

Caption: Experimental workflow for a forced degradation study.

TroubleshootingTree Start Unexpected experimental result? TLC New spot on TLC? Start->TLC Yes Yield Low reaction yield? Start->Yield No Polarity Is the new spot more polar? TLC->Polarity Yes Other Consider other side reactions or reagent issues. TLC->Other No Heat Was the reaction heated? Polarity->Heat No Hydrolysis Likely Hydrolysis to Carboxylic Acid. Polarity->Hydrolysis Yes Decarboxylation Likely Decarboxylation to 1-Indanone. Heat->Decarboxylation Yes Heat->Other No Purity Check starting material purity. Yield->Purity Yes Yield->Other No

Caption: Troubleshooting decision tree for common stability issues.

References

Technical Support Center: Synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate.

Troubleshooting Guide

Question: My reaction yield is low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to reagent quality, reaction conditions, and work-up procedures.

Common Causes and Solutions:

  • Inactive Base/Catalyst: The base used in the reaction, such as sodium hydride (NaH), is highly sensitive to moisture. Exposure to air can lead to its decomposition and a reduction in activity.

    • Solution: Use freshly opened, high-purity NaH. Handle it under an inert atmosphere (e.g., argon or nitrogen).

  • Poor Quality Starting Materials: Impurities in the starting materials, such as Methyl 2-(2-methoxycarbonylethyl)benzoate or 1-indanone and dimethyl carbonate, can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials using techniques like NMR or GC-MS before starting the synthesis.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to side reactions and decomposition.

    • Solution: Carefully control the reaction temperature as specified in the protocol. For the Dieckmann condensation, a gentle reflux is often required.

  • Insufficient Reaction Time: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material is consumed.

  • Inefficient Quenching and Work-up: Improper quenching of the reaction or inefficient extraction during the work-up can lead to product loss.

    • Solution: Quench the reaction carefully with a suitable reagent (e.g., water or a mild acid). Ensure efficient extraction of the product from the aqueous layer using an appropriate organic solvent like ethyl acetate.

Question: I am observing multiple spots on my TLC plate after the reaction. What are the possible impurities?

Answer:

The presence of multiple spots on a TLC plate indicates the formation of byproducts or the presence of unreacted starting materials. The common impurities depend on the synthetic route chosen.

For the Dieckmann Condensation Route (from Methyl 2-(2-methoxycarbonylethyl)benzoate):

  • Unreacted Starting Material: Methyl 2-(2-methoxycarbonylethyl)benzoate may remain if the reaction has not gone to completion.

  • Hydrolyzed Diester: If there is moisture in the reaction, the diester can be hydrolyzed to the corresponding dicarboxylic acid.

  • Hydrolyzed Product: The ester group of the final product can be hydrolyzed to the carboxylic acid, 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid.[1]

  • Decarboxylated Product: Under harsh basic or acidic conditions and high temperatures, the product can undergo decarboxylation to yield 1-indanone.

For the Carboxylation Route (from 1-indanone and dimethyl carbonate):

  • Unreacted 1-Indanone: Incomplete reaction will leave unreacted 1-indanone.[2]

  • Di-carboxylated Product: Although less common, it is possible for a second carboxylation to occur at the 2-position.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield and purity I can expect for this synthesis?

A1: The yield and purity can vary depending on the synthetic route and optimization of reaction conditions. The following table provides a general overview based on literature data.

Synthetic RouteTypical YieldTypical PurityPurification Method
Dieckmann Condensation60-75%>95%Silica Gel Column Chromatography
Carboxylation of 1-Indanone50-70%>95%Recrystallization or Chromatography

Q2: How can I effectively purify the final product?

A2: The most common and effective method for purifying this compound is silica gel column chromatography.[2] A gradient elution system, for example, with ethyl acetate and hexane, is typically used. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. It should be handled in an inert atmosphere (glove box or under argon/nitrogen).

  • Solvents: Use anhydrous solvents to prevent unwanted side reactions and ensure the reactivity of the base. Diethyl ether and THF are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Acids and Bases: Handle strong acids and bases with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocol: Dieckmann Condensation Route

This protocol describes the synthesis of this compound from Methyl 2-(2-methoxycarbonylethyl)benzoate.

Materials:

  • Methyl 2-(2-methoxycarbonylethyl)benzoate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 5 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add sodium hydride (60% dispersion in mineral oil) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Add anhydrous THF to the flask and stir the suspension.

  • Dissolve Methyl 2-(2-methoxycarbonylethyl)benzoate in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the diester dropwise to the stirred suspension of sodium hydride in THF at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain it for 2-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of water.

  • Acidify the mixture to a pH of approximately 2-3 by adding 5 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash them with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Synthesis reaction Reaction Monitoring (TLC) start->reaction workup Work-up and Purification reaction->workup Reaction Complete troubleshoot Troubleshooting reaction->troubleshoot Incomplete Reaction/ Side Products analysis Product Analysis (NMR, GC-MS) workup->analysis success Successful Synthesis analysis->success Pure Product, Good Yield analysis->troubleshoot Low Yield or Impure Product low_yield Low Yield troubleshoot->low_yield impure_product Impure Product troubleshoot->impure_product check_reagents Check Reagent Quality (Base, Solvents, Starting Material) low_yield->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Time) low_yield->optimize_conditions improve_workup Improve Work-up/Purification low_yield->improve_workup impure_product->improve_workup identify_impurities Identify Impurities (NMR, MS) impure_product->identify_impurities check_reagents->start optimize_conditions->start improve_workup->start identify_impurities->improve_workup

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Alternative solvents for the synthesis of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester, with a focus on the utilization of alternative solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using n-hexane as an alternative solvent to dichloromethane in this synthesis?

A1: Replacing dichloromethane with n-hexane offers several key benefits. Primarily, n-hexane reduces the solubility of the target compound, which promotes better crystallization and can lead to a significant increase in the product yield.[1] Additionally, from a safety and environmental perspective, n-hexane can be a preferable alternative to chlorinated solvents like dichloromethane.

Q2: Why is it recommended to use an n-hexane solution of t-butylhydroperoxide instead of an aqueous solution?

A2: The presence of water can lead to the hydrolysis of the starting material, 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylic acid methyl ester, which negatively impacts the overall yield.[1] By using a solution of t-butylhydroperoxide in n-hexane and ensuring the reaction system is dry, this unwanted side reaction can be effectively controlled.[1]

Q3: What is the function of benzylamine in the reaction mixture?

A3: Benzylamine is added to the reaction to inhibit the formation of epoxy impurities.[1] The intermediate is susceptible to dehydration between the 2-hydroxy group and the 3-position, leading to the formation of an epoxide. Benzylamine effectively suppresses this side reaction and can also increase the reaction rate, making it more suitable for large-scale production.[1]

Q4: Can other "green" solvents be used for this type of transformation?

A4: While n-hexane is a documented alternative for this specific synthesis, broader research into green chemistry for the synthesis of related indanone structures has explored solvents like 4-methyltetrahydropyran (4-MeTHP). These solvents are considered more environmentally benign. However, their effectiveness and the optimal reaction conditions would need to be specifically evaluated for the synthesis of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis using alternative solvents.

Problem 1: Low Product Yield

Possible Cause Suggested Solution
Incomplete Crystallization The product may be too soluble in the reaction solvent. If using a solvent other than n-hexane, consider switching to n-hexane to decrease solubility and improve crystallization.[1] Ensure the reaction mixture is sufficiently cooled to promote precipitation.
Hydrolysis of Starting Material The presence of water in the reaction can lead to hydrolysis. Ensure all reagents and solvents are anhydrous. Use a non-aqueous solution of the oxidizing agent (e.g., t-butylhydroperoxide in n-hexane).[1]
Formation of Byproducts The formation of epoxy impurities can reduce the yield of the desired product. Add a small amount of benzylamine (0.5-2%) to the reaction mixture to inhibit the formation of these impurities.[1]
Suboptimal Reaction Temperature Ensure the reaction temperature is maintained within the optimal range as specified in the protocol. Deviations can lead to incomplete reaction or increased side reactions.

Problem 2: Presence of Impurities in the Final Product

Possible Cause Suggested Solution
Epoxy Impurity Formation As mentioned, this is a common side reaction. The addition of benzylamine is a key preventative measure.[1] If the impurity is already present, purification by recrystallization or column chromatography may be necessary.
Unreacted Starting Material The reaction may not have gone to completion. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC). If necessary, extend the reaction time or re-evaluate the stoichiometry of the reagents.
Hydrolysis Product If water was present, the hydrolyzed starting material may be a contaminant. Ensure anhydrous conditions in future reactions. Purification may be required to remove this impurity.

Data Summary

The following table summarizes key quantitative data for the synthesis using n-hexane as a solvent, based on reported examples.[1]

ParameterValue
Solvent n-Hexane
Oxidizing Agent t-Butylhydroperoxide in n-hexane
Additive Benzylamine (0.5 - 2%)
Reaction Temperature 10 - 25 °C
Reaction Time ~3.5 hours
Reported Yield 75 - 83%
Reported Purity 94 - 95%

Experimental Protocols

Detailed Methodology for Synthesis in n-Hexane

This protocol is adapted from the patent describing the use of n-hexane.[1]

1. Preparation of Anhydrous t-Butylhydroperoxide in n-Hexane:

  • An aqueous solution of t-butylhydroperoxide is extracted with n-hexane.
  • The organic layer is separated and dried over a suitable drying agent (e.g., anhydrous sodium sulfate) to remove residual water.

2. Reaction Setup:

  • To a solution of 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylic acid methyl ester in a suitable solvent (e.g., ethyl acetate), add benzylamine.
  • In a separate vessel, prepare a solution containing a catalyst system if required.
  • Combine the two solutions.

3. Addition of Oxidizing Agent:

  • Slowly add the prepared anhydrous n-hexane solution of t-butylhydroperoxide to the reaction mixture dropwise.
  • Maintain the reaction temperature at approximately 25 °C during the addition. The addition should be controlled over a period of about 3 hours.

4. Reaction Monitoring and Work-up:

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed to a satisfactory level (e.g., <3%).
  • Once the reaction is complete, cool the mixture to 10 °C and stir for 30 minutes to promote crystallization.
  • Collect the solid product by suction filtration.
  • Wash the filter cake with cold n-hexane to remove any remaining impurities.
  • Dry the product under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start prep_oxidant Prepare anhydrous t-butylhydroperoxide in n-hexane start->prep_oxidant prep_reactant Prepare solution of starting material and benzylamine start->prep_reactant combine Combine Reactants prep_oxidant->combine prep_reactant->combine add_oxidant Slowly add oxidizing agent combine->add_oxidant react Maintain at 25°C for ~3 hours add_oxidant->react monitor Monitor Reaction (TLC/HPLC) react->monitor cool Cool to 10°C monitor->cool filtrate Filter Product cool->filtrate wash Wash with cold n-hexane filtrate->wash dry Dry under vacuum wash->dry end_node Final Product dry->end_node troubleshooting_guide start Low Product Yield? check_crystallization Incomplete Crystallization? start->check_crystallization Yes optimize_conditions Review reaction conditions (time, temperature). start->optimize_conditions No use_nhexane Action: Use n-hexane as solvent and ensure adequate cooling. check_crystallization->use_nhexane Yes check_hydrolysis Evidence of Hydrolysis? check_crystallization->check_hydrolysis No end_node Yield Improved use_nhexane->end_node use_anhydrous Action: Use anhydrous reagents and solvents. check_hydrolysis->use_anhydrous Yes check_byproducts Byproducts Detected? check_hydrolysis->check_byproducts No use_anhydrous->end_node add_benzylamine Action: Add benzylamine to inhibit epoxy formation. check_byproducts->add_benzylamine Yes check_byproducts->optimize_conditions No add_benzylamine->end_node optimize_conditions->end_node

References

Validation & Comparative

A Comparative Guide to the 1H NMR Analysis of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive 1H NMR analysis of methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules. Designed for researchers, scientists, and drug development professionals, this document offers a comparative assessment of its spectral features against related analogues, detailed experimental protocols for data acquisition, and a visual representation of the molecule's structure and proton environments.

Performance Comparison: 1H NMR Data

The following table summarizes the 1H NMR spectral data for this compound and two comparable molecules: ethyl 1H-indene-3-carboxylate and 1-indanone. This comparative data is crucial for substance identification, purity assessment, and structural elucidation.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-77.79d7.6
H-57.63dd7.6, 7.6
H-47.50d7.6
H-67.42dd7.6, 7.6
OCH₃3.80s-
H-13.75m-
H-23.60m-
H-2'3.40m-
Ethyl 1H-indene-3-carboxylate H-48.12 – 8.07m-
H-77.97d8.1
H-17.63s-
Ar-H7.49 – 7.43m-
OCH₂CH₃4.39q7.1
H-23.59s-
OCH₂CH₃1.42t7.1
1-Indanone H-77.92d7.7
H-57.43t7.6
H-47.35br d-
H-67.30tl-
H-33.08m-
H-23.03m-

Experimental Protocol: 1H NMR Spectroscopy

The following is a standard protocol for the acquisition of a 1H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-20 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's instructions.

  • Place the sample in the NMR magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.

3. Data Acquisition:

  • Set the appropriate acquisition parameters for a standard 1H NMR experiment. Typical parameters include:

    • Pulse angle: 30-90 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (can be increased for dilute samples)

  • Acquire the Free Induction Decay (FID).

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

  • Integrate the peaks to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the connectivity of the protons.

Visualization of Proton Environments

The following diagram illustrates the chemical structure of this compound with its distinct proton environments labeled.

Caption: Chemical structure and proton environments of the title compound.

A Comparative Guide to the Spectroscopic Analysis of 5-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various spectroscopic techniques for the structural elucidation of 5-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid. The primary focus is on the 13C Nuclear Magnetic Resonance (NMR) spectrum, with comparisons to other common analytical methods such as 1H NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information presented is intended to assist researchers in selecting the appropriate analytical tools and in interpreting the resulting data for similar molecular scaffolds.

Chemical Structure

The structure of 5-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is a key determinant of its spectroscopic properties. The molecule contains a variety of functional groups, including a carboxylic acid, a ketone, an ether (methoxy group), and an aromatic ring, all of which give rise to characteristic signals in different spectroscopic techniques.

Caption: Chemical structure of 5-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid.

13C NMR Spectroscopy

13C NMR spectroscopy is a powerful technique for determining the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift provides information about its electronic environment.

Experimental Data

The 13C NMR spectrum of 5-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid shows the following chemical shifts (δ) in ppm.[1]

Carbon Atom Chemical Shift (ppm) Assignment
C=O (Ketone)~200-205C3
C=O (Carboxylic Acid)~170-175COOH
Aromatic C-O~155-160C5
Aromatic C~130-145C3a, C7a
Aromatic CH~110-130C4, C6, C7
CH (aliphatic)~45-55C1
OCH₃~55-60Methoxy Carbon
CH₂~30-40C2

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Comparison with Alternative Techniques
Technique Information Provided Advantages Limitations
13C NMR Carbon skeleton, number of unique carbons, functional groups (carbonyls, aromatic rings).Provides direct information about the carbon framework. High resolution.Low natural abundance of 13C leads to lower sensitivity and longer acquisition times compared to 1H NMR.
1H NMR Proton environment, number of unique protons, spin-spin coupling (connectivity).High sensitivity, short acquisition times. Provides detailed information about proton connectivity.Can have overlapping signals in complex molecules. Does not directly show the carbon backbone.
IR Spectroscopy Presence of functional groups (C=O, O-H, C-O, aromatic C-H).Fast and simple technique. Good for identifying key functional groups.Provides limited information on the overall structure and connectivity.
Mass Spectrometry Molecular weight, elemental composition (with high resolution), fragmentation pattern.High sensitivity, provides molecular weight information. Fragmentation can give structural clues.Isomeric compounds can be difficult to distinguish. "Soft" ionization may be needed to observe the molecular ion.

Experimental Protocols

A general workflow for the spectroscopic analysis of a novel compound like 5-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is outlined below.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A typical workflow for the synthesis and spectroscopic characterization of an organic compound.

13C NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 20-50 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the 13C NMR spectrum using a standard proton-decoupled pulse sequence. The number of scans will depend on the sample concentration and the sensitivity of the instrument, but typically ranges from several hundred to several thousand scans.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the solvent signal as a reference (e.g., CDCl₃ at 77.16 ppm).

Alternative Spectroscopic Techniques: A Comparative Overview

While 13C NMR provides crucial information about the carbon backbone, a comprehensive structural elucidation relies on a combination of spectroscopic methods.

1H NMR Spectroscopy

Expected Data: For 5-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, the 1H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy protons, the aliphatic protons on the five-membered ring, and the acidic proton of the carboxylic acid. Spin-spin coupling between adjacent protons would provide valuable connectivity information. For a similar compound, 5-methoxy-1-indanone, characteristic proton signals are observed for the aromatic, methoxy, and aliphatic regions.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent in an NMR tube.

  • Acquisition: Acquire the 1H NMR spectrum. Typically, a small number of scans (e.g., 8-16) is sufficient due to the high sensitivity of proton NMR.

  • Processing: Process the data similarly to the 13C NMR spectrum, referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Expected Data: The IR spectrum of the target compound would be characterized by strong absorption bands corresponding to the various functional groups.

Functional Group Expected Absorption Range (cm⁻¹)
O-H stretch (Carboxylic Acid)3300-2500 (broad)
C-H stretch (Aromatic)3100-3000
C-H stretch (Aliphatic)3000-2850
C=O stretch (Ketone)1725-1705
C=O stretch (Carboxylic Acid)1725-1700
C=C stretch (Aromatic)1600-1450
C-O stretch (Ether & Carboxylic Acid)1300-1000

For comparison, the IR spectrum of a related compound, 5-methoxy-1H-indole-2-carboxylic acid, shows a broad O-H stretch from the carboxylic acid, as well as characteristic C=O and C-O stretching vibrations.[2][3]

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans.

  • Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is obtained.

Mass Spectrometry

Expected Data: Electron Ionization (EI) mass spectrometry would likely show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₁₀O₄ = 206.19 g/mol ). Additionally, characteristic fragment ions resulting from the loss of moieties such as -COOH, -OCH₃, and CO would be expected, providing further structural information.

Experimental Protocol (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

The structural characterization of 5-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is most effectively achieved through a combination of spectroscopic techniques. While 13C NMR provides a definitive map of the carbon skeleton, 1H NMR reveals the proton connectivity, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation patterns. By integrating the data from these complementary methods, researchers can confidently determine and verify the structure of novel compounds in drug discovery and development.

References

Comparative Analysis of Mass Spectrometry Techniques for 2,3-dihydro-1,1,3-trimethyl-1H-Indene

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods and their alternatives for the analysis of 2,3-dihydro-1,1,3-trimethyl-1H-Indene, a substituted indene derivative. The selection of an appropriate analytical technique is critical for accurate quantification and identification in research, quality control, and various stages of drug development. This document presents a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Capillary Electrophoresis (CE), supported by experimental protocols and performance data.

Introduction to 2,3-dihydro-1,1,3-trimethyl-1H-Indene Analysis

2,3-dihydro-1,1,3-trimethyl-1H-Indene (CAS No. 2613-76-5) is an aromatic hydrocarbon with a molecular weight of 160.26 g/mol .[1] Its analysis is crucial in various chemical and pharmaceutical applications. Gas Chromatography (GC) based methods are predominantly employed for its analysis due to its volatility. Mass Spectrometry (MS) and Flame Ionization Detection (FID) are common detectors coupled with GC for the analysis of such compounds. This guide will delve into the performance characteristics of these techniques and explore other potential analytical avenues.

Performance Comparison of Analytical Techniques

The choice of an analytical technique for 2,3-dihydro-1,1,3-trimethyl-1H-Indene depends on the specific requirements of the analysis, such as the need for structural confirmation, sensitivity, and quantitative accuracy. The following tables summarize the estimated quantitative performance of GC-MS, GC-FID, HPLC-UV, and Capillary Electrophoresis for the analysis of this compound, based on typical performance for aromatic hydrocarbons.

Table 1: Comparison of Quantitative Performance Parameters

ParameterGC-MSGC-FIDHPLC-UVCapillary Electrophoresis (CE)
Limit of Detection (LoD) Low ng/L to µg/Lµg/L rangeHigh µg/L to mg/L rangeµg/L to mg/L range
Limit of Quantitation (LoQ) µg/L rangeHigh µg/L to mg/L rangemg/L rangemg/L range
Linearity (R²) > 0.99> 0.99> 0.99> 0.99
Precision (%RSD) < 10%< 5%< 5%< 10%
Selectivity High (Mass-based)ModerateModerateHigh
Identification Capability High (Mass Spectrum)Low (Retention Time)Low (Retention Time & UV Spectrum)Moderate (Migration Time)

Table 2: Qualitative Comparison of Analytical Techniques

FeatureGC-MSGC-FIDHPLC-UVCapillary Electrophoresis (CE)
Principle Separation by boiling point and polarity, detection by mass-to-charge ratio.Separation by boiling point and polarity, detection by ionization in a flame.Separation by polarity, detection by UV absorbance.Separation by charge and size in an electric field.
Strengths High sensitivity and specificity, structural elucidation.[2]Robust, excellent quantitative performance for hydrocarbons.Suitable for non-volatile or thermally labile compounds.High separation efficiency, low sample and solvent consumption.[3][4][5][6][7]
Limitations Higher equipment cost and complexity.Limited qualitative information.Lower sensitivity for compounds with poor chromophores.Can be less robust than HPLC, sensitivity can be an issue.
Typical Application Identification and quantification of volatile and semi-volatile compounds.Routine quantitative analysis of volatile hydrocarbons.Analysis of non-volatile compounds and isomers.Analysis of charged and polar compounds, chiral separations.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of 2,3-dihydro-1,1,3-trimethyl-1H-Indene using GC-MS and its alternatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on standard methods for the analysis of aromatic hydrocarbons, such as ASTM D5769.[8]

1. Sample Preparation:

  • Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask.

  • Add a known concentration of an appropriate internal standard (e.g., Toluene-d8).

  • Dilute to volume with a suitable solvent (e.g., dichloromethane or hexane).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless, 250 °C, split ratio 50:1.

  • Injection Volume: 1 µL.

  • Oven Program: 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MSD Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

  • Quadrupole: 150 °C.

  • Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For 2,3-dihydro-1,1,3-trimethyl-1H-Indene, characteristic ions would be m/z 160 (molecular ion) and 145 (fragment ion).[9]

3. Data Analysis:

  • Identify the peak for 2,3-dihydro-1,1,3-trimethyl-1H-Indene based on its retention time and mass spectrum.

  • Quantify the analyte using the peak area ratio to the internal standard and a calibration curve.

Alternative Analytical Techniques: A Brief Overview

Gas Chromatography-Flame Ionization Detection (GC-FID):

  • Protocol: Similar to GC-MS, but with an FID detector. The FID is highly sensitive to hydrocarbons and provides excellent quantitative results. However, it does not provide mass spectral information for compound identification.

  • Key Consideration: Ideal for routine quality control where the identity of the analyte is already established.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

  • Protocol:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., around 210 nm for the benzene ring).

  • Key Consideration: Suitable for less volatile indene derivatives or when GC is not available. Derivatization may be necessary to enhance UV detection for some compounds.[10][11][12][13][14]

Capillary Electrophoresis (CE):

  • Protocol:

    • CE System: Agilent 7100 Capillary Electrophoresis system or equivalent.

    • Capillary: Fused-silica capillary.

    • Buffer: Borate buffer with additives like cyclodextrins to facilitate the separation of neutral aromatic hydrocarbons.[6]

  • Key Consideration: Offers very high separation efficiency and is useful for complex mixtures. The main challenge is the separation of neutral compounds, which requires the use of techniques like Micellar Electrokinetic Chromatography (MEKC).[4]

Visualizing the Analytical Workflow

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental and logical workflows.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing IS_Addition Internal Standard Addition Sample->IS_Addition Dilution Dilution IS_Addition->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Detection->Quantification Report Final Report Identification->Report Quantification->Report

Caption: A typical experimental workflow for the GC-MS analysis of 2,3-dihydro-1,1,3-trimethyl-1H-Indene.

Logical_Workflow cluster_objective Define Analytical Objective cluster_selection Technique Selection cluster_validation Method Validation cluster_application Application Objective Qualitative, Quantitative, or Both? GCMS GC-MS (High Specificity & Sensitivity) Objective->GCMS GCFID GC-FID (Robust Quantification) Objective->GCFID HPLC HPLC-UV (Non-Volatiles) Objective->HPLC CE CE (High Efficiency) Objective->CE Linearity Linearity GCMS->Linearity GCFID->Linearity HPLC->Linearity CE->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Routine_Analysis Routine Sample Analysis LOD_LOQ->Routine_Analysis Data_Review Data Review & Reporting Routine_Analysis->Data_Review

Caption: Logical workflow for selecting and validating an analytical method for a target compound.

Conclusion

The analysis of 2,3-dihydro-1,1,3-trimethyl-1H-Indene can be effectively performed using several techniques, with GC-MS being the most powerful for both identification and sensitive quantification. GC-FID presents a robust and cost-effective alternative for routine quantitative analysis where structural confirmation is not required. HPLC-UV and Capillary Electrophoresis offer solutions for specific analytical challenges, such as the analysis of non-volatile derivatives or complex mixtures requiring high separation efficiency. The choice of the optimal method should be guided by the specific analytical needs, available instrumentation, and the required level of data quality. The provided protocols and performance data serve as a valuable resource for researchers and professionals in the field to make informed decisions for their analytical tasks.

References

A Senior Application Scientist's Guide to the Synthesis of 2,3-Dihydro-1H-indene Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The 2,3-dihydro-1H-indene, commonly known as the indane scaffold, is a privileged structural motif frequently encountered in pharmaceuticals, natural products, and functional materials.[1] Its rigid bicyclic framework serves as a versatile template for developing therapeutic agents, including anti-inflammatory drugs like sulindac and antiviral compounds.[2][3] This guide provides a comparative overview of key synthetic methodologies for constructing indane derivatives, offering field-proven insights into the causality behind experimental choices, detailed protocols, and supporting data to aid researchers in selecting the optimal strategy for their specific target molecules.

Method 1: Classical Intramolecular Friedel-Crafts Cyclization

One of the most established and direct routes to indanones, which are common precursors to indanes, is the intramolecular Friedel-Crafts acylation. This reaction involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride onto the aromatic ring.

Mechanistic Insight: The core of this method relies on the generation of a highly electrophilic acylium ion from a carboxylic acid or acyl chloride derivative. This is typically achieved using a strong Brønsted or Lewis acid catalyst.[4][5] The acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, forming the five-membered ring of the indanone system. The choice of acid is critical; polyphosphoric acid (PPA) is often used as it serves as both the catalyst and the solvent, while strong Lewis acids like AlCl₃ are also effective.[6][7] A key advantage of acylation over alkylation is that the resulting ketone product is deactivated towards further reaction, preventing poly-substitution.[5][8]

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Intramolecular Cyclization cluster_2 Rearomatization Start 3-Arylpropanoic Acid Acylium Acylium Ion Intermediate Start->Acylium Protonation/ Activation Catalyst Lewis Acid (e.g., PPA, AlCl₃) Catalyst->Start Cyclization Intramolecular Electrophilic Attack Acylium->Cyclization Sigma Sigma Complex (Resonance Stabilized) Cyclization->Sigma Deprotonation Deprotonation Sigma->Deprotonation Product 1-Indanone Product Deprotonation->Product Restores Aromaticity

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Representative Protocol: Synthesis of 4,5,6-trimethoxy-1-indanone [6] This protocol is adapted from the synthesis of precursors for novel tubulin polymerization inhibitors.

  • Reaction Setup: To 10 mL of polyphosphoric acid (PPA), add 2 g of 3-(3,4,5-trimethoxyphenyl)propanoic acid.

  • Heating: Heat the mixture to 80°C and stir for 2 hours. The viscosity of PPA decreases upon heating, ensuring efficient mixing.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: After completion, cool the reaction mixture and carefully pour it onto crushed ice. This hydrolyzes the PPA and precipitates the organic product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography to obtain the desired 4,5,6-trimethoxy-1-indanone.

Method 2: Transition-Metal-Catalyzed Annulations

Modern organic synthesis heavily relies on transition-metal catalysis for its efficiency and functional group tolerance. For indane synthesis, palladium, rhodium, and cobalt-catalyzed reactions have become particularly powerful.[9][10]

Mechanistic Insight: A prominent example is the tandem Michael-Heck reaction. This strategy harnesses the dual reactivity of phosphines, which act as both organocatalysts for the initial Michael addition and as ligands for the subsequent palladium-catalyzed Heck cyclization.[2][3] The sequence begins with a phosphine-catalyzed Michael addition of a nucleophile (e.g., a malonate) to an electron-poor alkyne. The resulting intermediate then undergoes an intramolecular Heck reaction, where a palladium catalyst facilitates the cyclization onto an aryl halide, forming the indane ring. This approach allows for the construction of densely functionalized indanes in a single pot.[2]

Tandem_Michael_Heck cluster_workflow One-Pot Workflow cluster_catalysts Key Reagents Start 2-Iodobenzylmalonate + Electron-Poor Alkyne Step1 Step 1: Michael Addition (Phosphine Catalyst) Start->Step1 Intermediate Michael Adduct Intermediate Step1->Intermediate Step2 Step 2: Heck Cyclization (Palladium Catalyst) Intermediate->Step2 Product Functionalized Alkylidene Indane Step2->Product Phosphine Tertiary Phosphine (e.g., PBu₃) Phosphine->Step1 Palladium Pd Catalyst (e.g., Pd(OAc)₂) Palladium->Step2

Caption: Workflow for Tandem Michael-Heck Indane Synthesis.

Representative Protocol: Tandem Phosphine-Palladium Catalyzed Synthesis of Alkylidene Indanes [2]

  • Michael Addition: To a solution of 2-iodobenzylmalonate (1.0 equiv.) and an activated alkyne (1.2 equiv.) in toluene, add tributylphosphine (20 mol%). Stir the mixture at room temperature for 30 minutes. The phosphine catalyzes the 1,4-conjugate addition.

  • Heck Cyclization: To the same reaction vessel, add palladium(II) acetate (5 mol%) and potassium carbonate (2.0 equiv.). Heat the mixture to 100°C.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the functionalized alkylidene indane.

Method 3: Asymmetric Synthesis Strategies

For applications in drug development, controlling the stereochemistry of the indane core is paramount. Asymmetric synthesis of indane derivatives can be achieved through various methods, including the use of chiral catalysts or auxiliaries.

Mechanistic Insight: A powerful approach involves the use of chiral Brønsted acids, such as BINOL-derived N-triflyl phosphoramides, to catalyze asymmetric iminium ion cyclization.[11] In this process, a 2-alkenylbenzaldimine is protonated by the chiral acid, forming a chiral iminium ion. This intermediate then undergoes an intramolecular cyclization, where the chiral environment dictated by the catalyst controls the stereochemical outcome of the C-C bond formation, leading to highly enantioenriched 1-aminoindene products.[11] These products are valuable precursors for chiral drugs like (S)-rasagiline.

Representative Protocol: Asymmetric Brønsted Acid-Catalyzed Iminium Cyclization [11]

  • Reaction Setup: In a dried vial under an inert atmosphere (e.g., argon), dissolve the chiral N-triflyl phosphoramide catalyst (5 mol%) in a suitable solvent like toluene.

  • Substrate Addition: Add the 2-alkenylbenzaldimine substrate (1.0 equiv.) to the catalyst solution.

  • Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., room temperature or below) for the specified time (e.g., 24-48 hours). The reaction is typically slow to ensure high enantioselectivity.

  • Quenching and Workup: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Synthesis Methods

The choice of synthetic route depends on the desired substitution pattern, required stereochemistry, and scalability. The table below summarizes key performance indicators for the discussed methods.

Method Key Reagents/Catalysts Typical Yields Advantages Limitations Ref.
Intramolecular Friedel-Crafts PPA, AlCl₃, H₂SO₄60-90%Simple, uses readily available starting materials, good for electron-rich aromatics.Requires harsh acidic conditions, limited functional group tolerance, not suitable for deactivated rings.[6][12]
Tandem Michael-Heck Phosphine (cat.), Pd(OAc)₂ (cat.), Base70-95%High efficiency (one-pot), good functional group tolerance, builds complexity quickly.Requires aryl halide starting materials, cost of palladium catalyst can be a factor.[2][3]
Asymmetric Iminium Cyclization Chiral Brønsted Acid (cat.)75-95% (up to 99% ee)Excellent enantioselectivity, mild reaction conditions.Substrate scope can be limited, catalyst synthesis may be complex.[11]

Conclusion

The synthesis of 2,3-dihydro-1H-indene derivatives has evolved significantly from classical acid-catalyzed cyclizations to sophisticated transition-metal-catalyzed and asymmetric strategies.

  • Friedel-Crafts reactions remain a robust and straightforward method for preparing simpler indanone structures, particularly on an industrial scale where cost is a primary driver.

  • Transition-metal-catalyzed methods , especially tandem reactions, offer superior efficiency and flexibility for creating complex, highly functionalized indanes under milder conditions, making them ideal for medicinal chemistry and library synthesis.

  • Asymmetric catalysis is indispensable when enantiopure products are required for pharmaceutical applications, providing precise stereochemical control that is otherwise difficult to achieve.

By understanding the mechanistic underpinnings, advantages, and limitations of each approach, researchers can make informed decisions to efficiently access the specific indane derivatives required for their scientific and drug development endeavors.

References

A Comparative Guide to the Biological Activity of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative overview of the biological activities of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate and its analogs, focusing on their potential as therapeutic agents. The information presented is collated from various studies to offer a comprehensive resource for researchers in drug discovery and development. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.

Comparative Biological Activity Data

The biological activities of indanone derivatives are diverse, with prominent effects observed in acetylcholinesterase (AChE) inhibition, anti-inflammatory, and antimicrobial assays. The following tables summarize the quantitative data for this compound and a selection of its analogs.

Note on Data Comparability: The data presented below is compiled from different studies. Direct comparison of absolute values (e.g., IC50) should be made with caution, as experimental conditions can vary between laboratories. The primary utility of these tables is to illustrate the range of activities and the influence of structural modifications.

Acetylcholinesterase (AChE) Inhibitory Activity

Indanone derivatives have shown significant potential as inhibitors of acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease.

Compound/AnalogStructureAChE IC50 (µM)Reference
Donepezil (Reference)Benzylpiperidine substituted indanone0.02[1]
Analog 12-((1-benzylpiperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one0.06[1]
Analog 22-((1-(4-methoxybenzyl)piperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-oneNot specified, significant interaction[1]
Analog 3Indene-hydrazide conjugate (SD-30)13.86 ± 0.163[2]
Analog 4Phthalimide-piperazine derivative (4b)16.42 ± 1.07[3]
Anti-inflammatory Activity

The anti-inflammatory properties of indanone analogs have been attributed to their ability to inhibit key inflammatory mediators.

Compound/AnalogAssayEndpointResultReference
2-benzylidene-1-indanone derivative (8f)LPS-stimulated murine primary macrophagesIL-6 InhibitionSignificant[4][5]
2-benzylidene-1-indanone derivative (8f)LPS-stimulated murine primary macrophagesTNF-α InhibitionSignificant[4][5]
Cinnamic acid-indanone hybrid (6a)Cellular modelsROS Scavenging, NO, IL-1β, TNF-α, IL-6 InhibitionPotent activity[6]
Cinnamic acid-indanone hybrid (6o)Cellular modelsROS Scavenging, NO, IL-1β, TNF-α, IL-6 InhibitionPotent activity[6]
Antimicrobial Activity

Certain analogs of this compound have demonstrated inhibitory activity against various microbial strains.

Compound/AnalogMicroorganismMIC (mg/mL)Reference
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (Compound 8)Enterobacter cloacae0.004 - 0.03[7][8]
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (Compound 15)Trichophyton viride0.004 - 0.06[7][8]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to aid in the replication and further investigation of these compounds.

Synthesis of 2-Aryl-1,3-indandione Derivatives

A common method for the synthesis of 2-aryl-1,3-indandione analogs involves the reaction of phthalide with an appropriate arylaldehyde.[9][10]

Materials:

  • Phthalide

  • Substituted arylaldehyde

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid (6 M)

  • Ether

  • Sodium bicarbonate solution

Procedure:

  • A mixture of phthalide (0.04 mol) and the corresponding arylaldehyde (0.04 mol) is added to a solution of sodium ethoxide (0.045 mol) in absolute ethanol.

  • The reaction mixture is refluxed for 1 hour.

  • The ethanol is removed under reduced pressure.

  • Water is added to the residue, followed by dilution with ice water and washing with ether.

  • The aqueous layer is acidified with 6 M hydrochloric acid.

  • The precipitated product is extracted with ether and then re-extracted with an aqueous sodium bicarbonate solution.

  • The product is precipitated from the bicarbonate solution by the addition of hydrochloric acid.

  • The final product is collected by filtration, washed, and dried.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI), substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Test compound (indanone derivative)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, DTNB, and the test compound in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, AChE solution, and the test compound at various concentrations. Include a control with no inhibitor.

  • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding ATCI and DTNB to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.

In Vitro Anti-inflammatory Assay (Measurement of NO and Cytokines)

This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[4][5][6]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Test compound (indanone derivative)

  • Cell culture medium (e.g., DMEM)

  • Griess Reagent for Nitric Oxide (NO) detection

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Culture RAW 264.7 cells in appropriate conditions.

  • Pre-treat the cells with various concentrations of the test compound for a specified period.

  • Stimulate the cells with LPS to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect the cell culture supernatant.

  • Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent and measure the absorbance at 540 nm.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by the test compound compared to the LPS-only control.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[11][12][13][14][15]

Materials:

  • Test compound (indanone derivative)

  • Bacterial strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Inoculum of the test microorganism standardized to a 0.5 McFarland standard

Procedure:

  • Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate under appropriate conditions for the specific microorganism.

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow relevant to the biological activities of indanone derivatives.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (in vesicle) ChAT->ACh_vesicle synthesis ACh_released Acetylcholine ACh_vesicle->ACh_released release ACh_receptor Acetylcholine Receptor ACh_released->ACh_receptor binding AChE Acetylcholinesterase ACh_released->AChE hydrolysis Signal_Transduction Signal Transduction ACh_receptor->Signal_Transduction Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Indanone_Analog Indanone Analog (Inhibitor) Indanone_Analog->AChE inhibition Choline_reuptake->Choline reuptake

Caption: Cholinergic Signaling and AChE Inhibition by Indanone Analogs.

Cyclooxygenase_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Homeostatic functions) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation, Pain) PGH2_2->Prostaglandins_2 Indanone_Analog Indanone Analog (Inhibitor) Indanone_Analog->COX2 inhibition Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 induces

Caption: Cyclooxygenase Pathway and Inhibition by Indanone Analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays Biological Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Indanone Analogs Purification Purification & Characterization Synthesis->Purification AChE_Assay AChE Inhibition (IC50) Purification->AChE_Assay AntiInflammatory_Assay Anti-inflammatory (IC50 / % Inhibition) Purification->AntiInflammatory_Assay Antimicrobial_Assay Antimicrobial (MIC) Purification->Antimicrobial_Assay SAR_Analysis Structure-Activity Relationship (SAR) AChE_Assay->SAR_Analysis AntiInflammatory_Assay->SAR_Analysis Antimicrobial_Assay->SAR_Analysis Mechanism_Study Mechanism of Action Studies SAR_Analysis->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: General Workflow for Drug Discovery of Indanone Analogs.

References

A Comparative Guide to the FT-IR Characterization of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic signature of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate, a key intermediate in various synthetic applications. For comparative purposes, its spectral characteristics are contrasted with those of a similar cyclic β-keto ester, Methyl 2-oxocyclohexanecarboxylate. This document is intended for researchers and professionals in the fields of organic synthesis, analytical chemistry, and drug development.

Introduction to FT-IR Spectroscopy of β-Keto Esters

FT-IR spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[1][2] For β-keto esters, such as this compound, the key functional groups of interest are the ketone carbonyl (C=O), the ester carbonyl (C=O), and the carbon-oxygen single bonds (C-O) of the ester group. The presence of two carbonyl groups in close proximity, a defining feature of β-keto esters, often leads to a doublet in the carbonyl stretching region of the IR spectrum.[3]

The structure of this compound incorporates a five-membered ring, which can introduce ring strain. This strain can influence the vibrational frequencies of the functional groups, particularly the carbonyl stretching frequencies, when compared to acyclic or larger ring analogues.[4][5]

Comparative FT-IR Data

The following table summarizes the expected and experimentally observed FT-IR absorption bands for this compound and compares them with those of Methyl 2-oxocyclohexanecarboxylate. This comparison highlights the influence of the fused aromatic and five-membered ring system on the vibrational frequencies.

Functional Group Vibrational Mode **this compound (Expected, cm⁻¹) **Methyl 2-oxocyclohexanecarboxylate (Observed, cm⁻¹)[4] Notes
Aromatic C-HStretch3100 - 3000N/AThe presence of the benzene ring will show weak to medium bands in this region.
Aliphatic C-HStretch3000 - 28502950, 2870Typical for sp³ hybridized C-H bonds.
Ester C=OStretch~1745 - 17351742The ester carbonyl typically absorbs at a higher frequency.
Ketone C=OStretch~1720 - 17101718The ketone carbonyl in the five-membered ring is expected in this range.[4]
Aromatic C=CStretch~1600, ~1475N/ACharacteristic bands for the aromatic ring.
C-O (Ester)Stretch1300 - 10001210, 1150Esters typically show two C-O stretching bands.[3]

Note: The exact peak positions for this compound are predicted based on typical values for β-keto esters and cyclic ketones.[1][3][4][5] The values for Methyl 2-oxocyclohexanecarboxylate are from published data and serve as a reference for a six-membered ring system.

Experimental Protocol for FT-IR Analysis

The following protocol outlines the standard procedure for obtaining an FT-IR spectrum of a solid organic compound like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common modern technique.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

Sample Preparation:

  • Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.[6][7]

  • Place a small amount of the solid sample (typically a few milligrams) directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[7]

Data Acquisition:

  • Acquire the FT-IR spectrum over a typical range of 4000 cm⁻¹ to 400 cm⁻¹.

  • To improve the signal-to-noise ratio, co-add 16 to 32 scans.[1]

  • The instrument software will automatically perform a Fourier transform on the interferogram to produce the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[2]

Data Analysis:

  • Process the spectrum to identify the key absorption bands.

  • Correlate the observed absorption frequencies with known vibrational modes of the functional groups present in the molecule.[8]

Visualizing the FT-IR Workflow

The following diagram illustrates the general workflow for the characterization of an organic compound using FT-IR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Place_Sample Place Sample on Crystal Background_Scan->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum (4000-400 cm⁻¹) Apply_Pressure->Acquire_Spectrum Process_Spectrum Process Spectrum Acquire_Spectrum->Process_Spectrum Identify_Peaks Identify Peak Frequencies Process_Spectrum->Identify_Peaks Correlate_Bands Correlate with Functional Groups Identify_Peaks->Correlate_Bands End End Correlate_Bands->End

Caption: Workflow for FT-IR analysis of a solid sample using an ATR accessory.

References

A Comparative Guide to Purity Determination of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate, a key building block in the synthesis of more complex molecules, rigorous purity assessment is paramount. The presence of even trace impurities can have cascading effects on the yield, purity, and safety profile of the final drug product.

This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound. We will present a robust High-Performance Liquid Chromatography (HPLC) method as our primary analytical technique. The rationale behind the selection of each parameter will be discussed, reflecting a commitment to scientific integrity and self-validating protocols. Furthermore, we will objectively compare this HPLC method with higher-throughput and orthogonal techniques, providing the experimental data and context necessary for researchers, scientists, and drug development professionals to make informed decisions in their own laboratories.

Part 1: The Workhorse Method: Reversed-Phase HPLC

For a molecule like this compound, which possesses a moderately non-polar aromatic structure and polar functional groups (a ketone and an ester), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard analytical approach.[1] The technique's versatility, robustness, and wide applicability make it an ideal choice for routine quality control and purity profiling.

The primary goal of this HPLC method is to separate the main compound from potential impurities. These impurities could include unreacted starting materials from its synthesis (e.g., 1-indanone and dimethyl carbonate), by-products from side reactions, or degradants.[2] A well-developed gradient elution method is crucial for resolving compounds with a range of polarities.

Proposed HPLC Protocol for Purity Determination

This protocol is designed to be a self-validating system, where the results inherently demonstrate the quality of the separation.

1. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring system. A 250 mm length ensures high resolving power, and the 5 µm particle size is a standard for robust, conventional HPLC methods.[3]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a proton source to suppress the ionization of any potential acidic impurities and improves peak shape.
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.[4]
Gradient Elution 0-5 min: 40% B; 5-25 min: 40% to 95% B; 25-30 min: 95% B; 30.1-35 min: 40% BA gradient is essential to elute both more polar impurities (early in the run) and more non-polar impurities (late in the run), ensuring a comprehensive purity profile. The final re-equilibration step ensures reproducibility between injections.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures retention time stability and improves peak symmetry.
UV Detection 254 nmThe indanone core of the molecule contains a strong chromophore that absorbs well in the mid-UV range. 254 nm is a common wavelength that provides good sensitivity for many aromatic compounds.
Injection Volume 10 µLA standard volume to avoid column overloading while ensuring adequate sensitivity.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent) to create a 1 mg/mL stock solution.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.

3. System Suitability:

Before analyzing samples, the system's performance must be verified. This is typically done by injecting a standard solution multiple times to check for:

  • Repeatability: The relative standard deviation (RSD) of the peak area for the main compound should be less than 2% for five replicate injections.

  • Tailing Factor: The peak for the main compound should be symmetrical, with a tailing factor between 0.9 and 1.5.

  • Theoretical Plates: A measure of column efficiency, which should be greater than 2000 for the main peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: A typical workflow for HPLC purity analysis.

Part 2: Comparative Analysis with Alternative Methods

While the proposed HPLC method is robust and reliable, alternative techniques can offer significant advantages in terms of speed, resolution, or providing orthogonal information. The choice of method often depends on the specific requirements of the analysis, such as throughput needs in a screening environment versus the detailed characterization required in process development.

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents an evolution of HPLC technology, utilizing columns packed with sub-2 µm particles.[5] This fundamental change leads to dramatic improvements in performance.

  • Principle of Operation: UPLC systems are designed to operate at much higher pressures (up to 15,000 psi) compared to traditional HPLC systems (around 5,000-6,000 psi).[3] This allows for the use of smaller particle size columns and higher flow rates, resulting in significantly faster analysis times and higher resolution.[6][7]

  • Performance Comparison:

ParameterHPLC (Proposed Method)UPLC (Typical)Advantage of UPLC
Analysis Time ~35 minutes~5-10 minutesSpeed .[3] Drastically increases sample throughput.
Resolution GoodExcellentHigher Resolution .[5] Better separation of closely eluting impurities.
Sensitivity GoodExcellentHigher Sensitivity .[6] Narrower peaks lead to a better signal-to-noise ratio.
Solvent Consumption HighLow (up to 80% less)Cost & Environmental .[8] Reduces waste and operational costs.
System Cost StandardHighCost . Requires specialized high-pressure instrumentation.

Causality Behind Performance: The improved performance of UPLC is a direct consequence of the van Deemter equation, which describes the relationship between linear velocity and plate height (a measure of column efficiency). The smaller particles in UPLC columns lead to more efficient mass transfer of the analyte between the mobile and stationary phases, resulting in sharper peaks and better separations, even at higher flow rates.[5]

Alternative 2: Gas Chromatography (GC)

Gas Chromatography is a powerful technique, particularly for volatile and thermally stable compounds. For some keto esters, GC is a viable method for purity analysis.[9]

  • Applicability: this compound has a molecular weight of 190.2 g/mol and is likely to be sufficiently volatile and thermally stable for GC analysis, potentially without the need for derivatization.

  • Performance Comparison:

FeatureHPLCGas Chromatography (GC-FID)Considerations
Mobile Phase Liquid (Aqueous/Organic)Gas (e.g., Helium, Nitrogen)GC eliminates the cost and waste associated with organic solvents.
Selectivity Based on polarity/hydrophobicityBased on boiling point/volatilityGC provides orthogonal separation, meaning it separates compounds based on different chemical properties than HPLC. This is excellent for confirming purity and detecting impurities that might co-elute in an HPLC run.
Detector UV, PDA, MSFID, MSA Flame Ionization Detector (FID) is a universal detector for organic compounds and offers excellent sensitivity. Coupling with Mass Spectrometry (MS) provides definitive identification of impurities.
Sample Limitations Broad applicabilityRequires volatile and thermally stable analytesNon-volatile impurities would not be detected by GC, making it less comprehensive than HPLC for a full impurity profile unless all potential impurities are known to be volatile.
Alternative 3: Spectroscopic Methods (NMR & IR)

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are not typically used for routine purity determination in a quantitative, high-throughput manner. However, they are indispensable for structural confirmation and as complementary purity assessment tools.[10]

  • Quantitative NMR (qNMR): Provides a direct measure of purity against a certified internal standard without the need for a reference standard of the compound itself. It is an absolute method but is more time-consuming and requires specialized expertise.

  • Structural Elucidation: If an unknown impurity is detected by HPLC, it can be isolated (via preparative HPLC), and its structure can be definitively identified using NMR and Mass Spectrometry. This is a critical step in process development and regulatory filings.

Method_Selection Start Start: Purity Analysis Required Throughput High Throughput Needed? Start->Throughput Orthogonal Orthogonal Data Required? Throughput->Orthogonal No UPLC Use UPLC Throughput->UPLC Yes Volatile Analyte & Impurities Volatile? Orthogonal->Volatile No Both Use HPLC and GC Orthogonal->Both Yes HPLC Use HPLC Volatile->HPLC No GC Use GC Volatile->GC Yes

References

A Comparative Guide to Catalytic Systems for Indene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indenes are crucial structural motifs in a wide array of biologically active compounds and functional materials. The efficient synthesis of substituted indenes is, therefore, a significant focus in organic chemistry. This guide provides a comparative overview of various catalytic systems employed for indene synthesis, with a focus on their catalytic activity, substrate scope, and reaction mechanisms. The information is supported by experimental data from recent literature to aid researchers in selecting the most suitable catalytic system for their specific needs.

Comparison of Catalytic Performance

The choice of catalyst profoundly influences the yield, selectivity, and substrate scope of indene synthesis. Below is a summary of the performance of several prominent catalytic systems.

Catalyst SystemSubstrate(s)Key Performance HighlightsReference
Rhodium(I) Catalyst 2-(chloromethyl)phenylboronic acid and alkynesHigh yields; regioselectivity is dependent on the steric nature of the alkyne substituent.[1]
Iron(III) Chloride (FeCl₃) N-benzylic sulfonamides and internal alkynesExtremely high regioselectivity; proceeds via cleavage of sp³ carbon-nitrogen bonds.[1]
Palladium/Ruthenium Catalysis Substituted phenolsExcellent yields; allows for the synthesis of selectively deuterated indenes.[1][2]
Gold-based Catalysts YnamidesProceeds under mild conditions; broad substrate scope and the resulting indenes can be further functionalized.[3]
Cobalt-based Catalyst Tosyl hydrazonesSustainable approach using an earth-abundant metal; based on metalloradical catalysis.[4][5]
Brønsted Acid (TfOH) Diaryl- and alkyl aryl-1,3-dienesGood to excellent yields under mild conditions; proceeds via a cationic cyclization mechanism.[6]
Ruthenium(II) Catalyst Aromatic aldehydes and acrylatesOne-pot synthesis of the indene frame under aerobic conditions.[7]
Copper/HZSM-5 1-indanoneOne-pot synthesis with a yield of about 80% through assisted orthogonal tandem catalysis.[8]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. While specific protocols vary, a general procedure for the synthesis of indenes often involves the reaction of a suitable starting material with a catalyst in an appropriate solvent under controlled temperature and atmosphere.

For instance, the Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes typically involves treating the diene with a catalytic amount of trifluoromethanesulfonic acid (TfOH) in a solvent like dichloromethane (DCM) at room temperature.[6]

The gold-catalyzed intramolecular hydroalkylation of ynamides involves reacting the ynamide substrate with a N-heterocyclic carbene-gold complex under mild conditions.[3]

For the cobalt-catalyzed synthesis , tosyl hydrazones are thermolyzed in the presence of the cobalt catalyst to generate diazo compounds in situ, which then form the indene products.[5]

Researchers should refer to the supporting information of the cited literature for precise experimental details, including reactant concentrations, reaction times, and purification methods.

Visualizing the Workflow

A general experimental workflow for catalytic indene synthesis is depicted below. This diagram illustrates the key steps from reactant preparation to product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Reactants & Solvents D Reaction Vessel A->D B Catalyst System B->D C Inert Atmosphere (e.g., N2, Ar) C->D F Quenching D->F Reaction Completion E Temperature Control E->D G Extraction F->G H Chromatography G->H J Final Indene Product H->J I NMR, MS, etc. J->I

A generalized experimental workflow for catalytic indene synthesis.

Signaling Pathways and Catalytic Cycles

The mechanism of indene synthesis is highly dependent on the chosen catalyst. For example, the gold-catalyzed reaction is proposed to proceed through the activation of the ynamide to form a keteniminium ion, which then undergoes a[1][5]-hydride shift and subsequent cyclization.[3][7] In contrast, the Brønsted acid-catalyzed reaction involves a Markovnikov proton addition to form a stable benzylic carbocation, followed by cationic cyclization.[6] The cobalt-catalyzed system operates through a metalloradical mechanism.[4][5]

Below is a simplified representation of a catalytic cycle, illustrating the general steps of catalyst activation, substrate coordination, product formation, and catalyst regeneration.

G Catalyst Catalyst ActiveCatalyst Active Catalyst Catalyst->ActiveCatalyst Activation Intermediate1 Catalyst- Substrate Complex ActiveCatalyst->Intermediate1 Coordination Intermediate2 Intermediate Intermediate1->Intermediate2 Transformation Intermediate2->ActiveCatalyst Regeneration Product Indene Product Intermediate2->Product Release Substrate Substrate Substrate->Intermediate1

References

Antimicrobial activity of indole-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Antimicrobial Activity of Indole-2-Carboxylate Derivatives

Introduction: The Quest for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) is a silent pandemic, threatening to undermine modern medicine. Infections caused by multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant (XDR) Acinetobacter baumannii, are becoming increasingly difficult to treat.[1][2][3] This escalating crisis necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action.[4] The indole nucleus, a privileged scaffold in medicinal chemistry, is found in numerous natural products and therapeutic agents, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[5][6][7] Among these, derivatives of indole-2-carboxylic acid have emerged as a particularly promising class of compounds, demonstrating potent activity against a broad spectrum of pathogens, including bacteria and fungi.[5][8]

This guide provides a comprehensive comparison of the antimicrobial performance of various indole-2-carboxylate derivatives, supported by experimental data from recent literature. We will delve into their synthesis, spectrum of activity, mechanisms of action, and structure-activity relationships (SAR), offering valuable insights for researchers and drug development professionals in the field of infectious diseases.

General Synthesis of Indole-2-Carboxylate Derivatives

The synthesis of indole-2-carboxamide derivatives, a major subclass with significant antimicrobial activity, typically begins with the reaction of an arylhydrazine with ethyl pyruvate, often catalyzed by an acid like p-toluenesulfonic acid (pTsOH), to form the core ethyl indole-2-carboxylate structure.[9] This ester is then saponified using a base such as sodium hydroxide (NaOH) to yield the indole-2-carboxylic acid. Finally, this carboxylic acid is coupled with a diverse range of commercially available amines using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to produce the desired indole-2-carboxamide derivatives.[5][9] This versatile synthetic route allows for the introduction of various substituents on both the indole ring and the amide "head group," enabling extensive exploration of the chemical space to optimize antimicrobial potency.[9]

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling Arylhydrazine Arylhydrazine IndoleEster Ethyl Indole-2-carboxylate Arylhydrazine->IndoleEster p-TsOH EthylPyruvate Ethyl Pyruvate EthylPyruvate->IndoleEster IndoleAcid Indole-2-carboxylic Acid IndoleEster->IndoleAcid NaOH FinalProduct Indole-2-carboxamide Derivative IndoleAcid->FinalProduct DCC, HOBt Amine R-NH2 (Amine) Amine->FinalProduct

Figure 1: General synthetic workflow for Indole-2-carboxamide derivatives.

Comparative Antimicrobial Performance

Indole-2-carboxylate derivatives have demonstrated a broad spectrum of activity, inhibiting the growth of mycobacteria, Gram-positive and Gram-negative bacteria, and various fungal pathogens.

Antibacterial Activity

The antibacterial efficacy of these compounds varies significantly based on their structural modifications.

1. Activity Against Mycobacteria:

Indole-2-carboxamides have been identified as potent antitubercular agents, with activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[9] Certain derivatives also show pan-activity against non-tuberculous mycobacteria (NTM).[9] For instance, derivatives with a 4,6-dimethyl indole core and bulky aliphatic head groups like cyclooctyl and cycloheptyl exhibit remarkable potency, with Minimum Inhibitory Concentration (MIC) values as low as 0.0039 µg/mL against certain Mycobacterium species.[9] This activity is highly selective for mycobacteria, with no clinically relevant bactericidal effects observed against other bacteria like S. aureus or P. aeruginosa.[9]

Table 1: Comparative Activity of Indole-2-Carboxamides against Mycobacterium Species

Compound ID Indole Substitution Amide Head Group M. tuberculosis H37Rv MIC (µM / µg/mL) M. abscessus MIC (µg/mL) Reference
8g Unsubstituted Rimantadine-derived 0.32 / - Not Reported [10]
10 Unsubstituted Cyclooctyl - / 0.39 > 20 [9]
25 4,6-dimethyl Cyclooctyl - / 0.0078 0.1 [9]

| 26 | 4,6-dimethyl | Cycloheptyl | - / 0.0039 | 0.05 |[9] |

2. Activity Against Gram-Positive and Gram-Negative Bacteria:

Various indole derivatives have shown significant potential against a range of clinically important bacteria. For example, certain (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited antibacterial activity that exceeded that of ampicillin and streptomycin by 10–50 fold against bacteria like Enterobacter cloacae.[11] Another synthetic indole derivative, SMJ-2, was found to be effective against all tested multidrug-resistant Gram-positive bacteria by inhibiting their respiratory metabolism.[1]

Furthermore, indole derivatives have been identified as potent agents against extensively drug-resistant Acinetobacter baumannii (XDRAB).[2][3] Agents like 5-iodoindole, 3-methylindole, and 7-hydroxyindole not only displayed direct antimicrobial activity but also acted synergistically with conventional antibiotics and were capable of inhibiting and eradicating XDRAB biofilms.[3]

Table 2: Activity of Indole Derivatives Against Various Bacterial Strains

Derivative Class Target Organism MIC Range Key Findings Reference
Indole-2-carboxamides Klebsiella pneumoniae (NDM-1) 2 µg/mL Active against carbapenem-resistant strain. [4]
Thiazolidinone-indole-2-carboxylates Gram-positive & Gram-negative 0.004–0.03 mg/mL More potent than ampicillin and streptomycin. [11]
Indole-thiadiazole/triazole hybrids MRSA 3.125 µg/mL Some compounds more effective than ciprofloxacin. [12]
Indole Diketopiperazines S. aureus, B. subtilis, P. aeruginosa, E. coli 0.90–9.23 µM Potent activity, potential FabH inhibitors. [13]

| 7-hydroxyindole | XDR A. baumannii | Sub-MIC levels | Inhibited and eradicated mature biofilms. |[3] |

Antifungal Activity

The antifungal potential of indole-2-carboxylate derivatives is also noteworthy. Studies have demonstrated their efficacy against opportunistic fungal pathogens like Candida species and various plant pathogenic fungi.[5][14] One study found that an N-propyl-1H-indole-2-carboxamide derivative was the most active against Enterococcus faecalis and showed significant activity against Candida albicans with a MIC of 8 µg/mL.[15][16] Other ester and amide derivatives also displayed noticeable antifungal effects against C. albicans.[15][16] Multi-halogenated indoles have shown broad-spectrum anti-Candida activity, with MIC values ranging from 10 to 50 µg/mL, comparable to the commercial antifungal miconazole.[17]

Table 3: Antifungal Activity of Indole Derivatives

Derivative Class Target Organism MIC Range Key Findings Reference
N-propyl-1H-indole-2-carboxamide Candida albicans 8 µg/mL Also active against E. faecalis. [15][16]
Thiazolidinone-indole-2-carboxylates Various Fungi 0.004–0.06 mg/mL Good to excellent activity. [11]
Di-halogenated indoles Candida species 10-50 µg/mL Broad-spectrum activity, comparable to miconazole. [17]

| Indole-triazole hybrids | Candida krusei | 3.125-50 µg/mL | More effective than fluconazole. |[12] |

Mechanisms of Action: Diverse Molecular Targets

A key advantage of indole-2-carboxylate derivatives is their ability to engage multiple, and often novel, molecular targets, which is crucial for overcoming existing resistance mechanisms.

  • Inhibition of Cell Wall Synthesis: In mycobacteria, indole-2-carboxamides inhibit MmpL3, an essential transporter for mycolic acids, which are critical components of the mycobacterial cell envelope.[9] In E. coli, some derivatives are thought to inhibit MurB, an enzyme involved in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[11]

  • Reversing Antibiotic Resistance: A significant breakthrough is the discovery of indole carboxylates as inhibitors of metallo-beta-lactamases (MBLs).[18] MBLs are enzymes produced by some bacteria that degrade carbapenem antibiotics, our 'last-resort' drugs. By blocking MBLs, these indole derivatives can restore the efficacy of carbapenems against resistant bacteria like E. coli.[18]

  • Disruption of Metabolic Pathways: Some synthetic indole derivatives have been shown to kill Gram-positive bacteria by inhibiting respiratory metabolism and disrupting the cell membrane potential.[1] In fungi, molecular docking studies suggest that some derivatives bind strongly to lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which is the target of azole antifungals.[19]

G cluster_bacteria Bacterial Targets cluster_fungi Fungal Target Indole Indole-2-Carboxylate Derivative MmpL3 MmpL3 Transporter (Mycobacteria) Indole->MmpL3 Inhibits Mycolic Acid Transport MBL Metallo-β-lactamase (MBL) (Gram-negatives) Indole->MBL Inhibits Carbapenem Degradation Metabolism Respiratory Metabolism (Gram-positives) Indole->Metabolism Disrupts Membrane Potential Lanosterol Lanosterol 14α-demethylase (Fungi) Indole->Lanosterol Inhibits Ergosterol Biosynthesis

Figure 2: Diverse mechanisms of action for indole-2-carboxylate derivatives.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of these derivatives is highly dependent on the nature and position of substituents on the indole scaffold.

  • On the Indole Ring: For anti-mycobacterial activity, substitutions at the 4 and 6 positions of the indole ring, such as with methyl groups, can significantly enhance potency compared to unsubstituted analogues.[9] Halogenation at specific positions (e.g., 4,6-dibromo or 5-bromo-4-chloro) has been shown to markedly enhance antifungal potency against Candida species.[17]

  • On the Carboxamide Moiety: The "head group" of the carboxamide is a critical determinant of activity. For anti-mycobacterial agents, bulky, lipophilic aliphatic groups like cyclooctyl and adamantyl are often favored.[9][10] The nature of the linker between the indole core and the head group also influences activity.[10] For antibacterial indole diketopiperazines, the overall skeleton was found to have a significant effect on activity.[13]

G cluster_nodes Indole_Structure Indole_Structure R1 R1 (N-substitution) R1->Indole_Structure Modulates Lipophilicity & Target Interaction R2 R2 (Amide Head Group) R2->Indole_Structure Critical for Potency (Bulky, Lipophilic Groups Favored) R_Indole Indole Ring Substituents (e.g., 4,6-dimethyl, halogens) R_Indole->Indole_Structure Enhances Potency (e.g., anti-mycobacterial, antifungal activity)

Figure 3: Key structural areas influencing the activity of indole-2-carboxamides.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, standardized methodologies are crucial.

Protocol 1: General Synthesis of an Indole-2-Carboxamide Derivative

This protocol is a generalized procedure based on common synthetic methodologies.[5][9]

  • Step 1: Synthesis of Ethyl Indole-2-carboxylate:

    • To a solution of the appropriate arylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol), add ethyl pyruvate (1.1 eq).

    • Add a catalytic amount of p-toluenesulfonic acid (pTsOH).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure. Purify the crude product via column chromatography to obtain the ethyl indole-2-carboxylate.

  • Step 2: Saponification to Indole-2-carboxylic Acid:

    • Dissolve the ethyl indole-2-carboxylate (1.0 eq) in a mixture of THF/Methanol and water.

    • Add an excess of sodium hydroxide (NaOH) (3.0 eq) and stir the mixture at room temperature overnight.

    • Acidify the reaction mixture with 1N HCl to pH 2-3, resulting in the precipitation of the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield the indole-2-carboxylic acid.

  • Step 3: Amide Coupling:

    • Dissolve the indole-2-carboxylic acid (1.0 eq) in a dry aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and N-hydroxybenzotriazole (HOBt) (1.2 eq).

    • Stir the mixture at 0°C for 30 minutes.

    • Add the desired amine (1.1 eq) to the reaction mixture and allow it to warm to room temperature, stirring overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate and purify the crude product by column chromatography to yield the final indole-2-carboxamide derivative.

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test microorganism.

    • Inoculate into a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate at the appropriate temperature (e.g., 37°C for most bacteria) until the turbidity reaches the equivalent of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension to achieve the final desired inoculum concentration of ~5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Plates:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of test concentrations.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the diluted microbial inoculum to each well (except the negative control).

    • Cover the plate and incubate at the appropriate temperature and duration (e.g., 16-20 hours at 37°C for bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Outlook

Indole-2-carboxylate derivatives represent a versatile and highly promising scaffold for the development of new antimicrobial agents. Their broad spectrum of activity, coupled with novel mechanisms of action that can circumvent existing resistance pathways, makes them attractive candidates for further investigation. The ability of certain derivatives to act as resistance breakers by inhibiting MBLs is particularly significant in the fight against Gram-negative superbugs.[18]

Future research should focus on optimizing the potency and pharmacokinetic properties of these compounds through continued medicinal chemistry efforts guided by SAR. In vivo efficacy studies in relevant animal infection models are essential to validate the therapeutic potential of the most promising candidates.[9][20] Furthermore, a deeper understanding of their molecular targets and mechanisms of resistance will be crucial for their successful clinical development. The continued exploration of the indole-2-carboxylate chemical space is a vital endeavor in the global effort to replenish our dwindling arsenal of effective antimicrobial drugs.

References

Safety Operating Guide

Proper Disposal of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is paramount for environmental protection and personnel safety. This guide provides detailed procedures for the proper disposal of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate, a beta-keto ester commonly used in research and drug development. Adherence to these guidelines is crucial for minimizing risks and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat is recommended.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Quantitative Data Summary

For quick reference, the following table summarizes key information pertinent to the handling and disposal of this compound, based on available data for similar chemicals.

PropertyValue/Information
Chemical Name This compound
Molecular Formula C₁₁H₁₀O₃
Physical State Likely a solid or liquid at room temperature.
Known Hazards Based on similar compounds, may be flammable, a skin and eye irritant, and potentially harmful if swallowed or inhaled.[1][2][4] Toxic to aquatic life with long lasting effects.[1]
Incompatible Materials Strong oxidizing agents.[1]
Disposal Route Hazardous chemical waste stream. Do not dispose down the drain or in regular trash.[5][6]

Detailed Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program, adhering to local, state, and federal regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8]

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[5][9]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's policy.[5][9]

  • Segregation: Do not mix this waste with incompatible materials, particularly strong oxidizing agents.[9] It is best practice to collect it in a dedicated container or with other compatible organic waste.

Step 2: Handling and Transfer
  • Transfer in a Fume Hood: All transfers of the chemical waste into the designated container should be performed inside a chemical fume hood to minimize inhalation exposure.

  • Avoid Spills: Use appropriate funnels and secondary containment to prevent spills during transfer.

  • Keep Container Closed: The hazardous waste container must be kept closed at all times, except when adding waste.[5][6]

Step 3: Storage of Waste
  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[9] This area should be away from sources of ignition and incompatible chemicals.

  • Secondary Containment: Liquid waste containers should be placed in secondary containment to capture any potential leaks.[5]

  • Accumulation Limits: Be aware of the volume limits for hazardous waste storage in an SAA (typically up to 55 gallons) and the time limits for accumulation.[8]

Step 4: Arranging for Disposal
  • Request Pickup: Once the waste container is full or has reached its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[5]

  • Documentation: Complete any necessary waste disposal forms or manifests as required by your EHS department.

Decontamination of Empty Containers

Empty containers that held this compound must also be disposed of properly.

  • Triple Rinsing: If the container is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[6]

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of in the appropriate hazardous waste stream.[6]

  • Defacing Labels: Before disposing of the rinsed container, deface or remove all chemical labels.[6]

Visual Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS Responsibility A Step 1: Identify Waste & Don PPE B Step 2: Transfer Waste to Designated Container A->B In Fume Hood C Step 3: Securely Cap & Label Container B->C D Step 4: Store in Satellite Accumulation Area C->D With Secondary Containment E Step 5: Request Waste Pickup from EHS D->E Container Full or Time Limit Reached F Step 6: EHS Transports to Central Storage E->F G Step 7: Disposal by Licensed Contractor F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for research scientists and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given these hazards, stringent adherence to the prescribed Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (in open air) Safety glasses with side shieldsNitrile or neoprene glovesFlame-retardant lab coatNIOSH-approved P95 or P100 particulate respirator
Solution Preparation and Transfers Chemical splash gogglesNitrile or ketone-resistant gloves (e.g., Ketodex)[1]Flame-retardant lab coatRequired if not in a fume hood. Use a respirator with OV/AG/P99 cartridges for higher protection levels.[2][3]
Running Reactions Chemical splash goggles or face shield over safety glasses[4]Nitrile or ketone-resistant glovesFlame-retardant lab coatWork should be conducted in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suit over a lab coat[5]NIOSH-approved respirator with organic vapor cartridges
Waste Disposal Chemical splash gogglesNitrile or ketone-resistant glovesFlame-retardant lab coatNot generally required if handling sealed waste containers.
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a calibrated chemical fume hood is operational before starting any work.

  • Verify that an eye wash station and safety shower are accessible and unobstructed.

  • Prepare all necessary equipment and reagents to minimize movement and potential for spills.

2. Donning Personal Protective Equipment (PPE):

  • Follow the sequence outlined in the PPE Donning Workflow diagram below.

3. Chemical Handling:

  • Conduct all manipulations of the solid compound or its solutions within a chemical fume hood to prevent inhalation of dust or vapors.[2][3]

  • Use spark-proof tools and equipment, as the compound may be flammable.[6]

  • Ground/bond container and receiving equipment to prevent static discharge.

  • Avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[2][6]

  • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area under an inert atmosphere.[6]

4. Doffing Personal Protective Equipment (PPE):

  • Follow the sequence outlined in the PPE Doffing Workflow diagram to prevent cross-contamination.

Disposal Plan: Waste Management Protocol

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, bench paper) must be collected in a dedicated, labeled hazardous waste container.

  • Liquid waste containing this chemical should be collected in a separate, sealed, and properly labeled hazardous waste container.

2. Disposal Procedure:

  • Contaminated materials and the chemical itself should be disposed of as hazardous waste.[6]

  • Engage a licensed professional waste disposal service for the final disposal of the chemical waste.[2][3]

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][3]

  • Do not allow the product to enter drains.[2]

Visual Workflow Guides

The following diagrams illustrate the standardized procedures for donning and doffing PPE, and for the disposal of chemical waste.

PPE_Donning_Workflow start Start lab_coat 1. Don Lab Coat start->lab_coat respirator 2. Don Respirator lab_coat->respirator goggles 3. Don Safety Goggles/Face Shield respirator->goggles gloves 4. Don Gloves goggles->gloves end_op Proceed with Operation gloves->end_op

Caption: PPE Donning Workflow

PPE_Doffing_Workflow start_doff Operation Complete remove_gloves 1. Remove Gloves start_doff->remove_gloves remove_goggles 2. Remove Goggles/Face Shield remove_gloves->remove_goggles remove_coat 3. Remove Lab Coat remove_goggles->remove_coat remove_respirator 4. Remove Respirator remove_coat->remove_respirator wash_hands 5. Wash Hands Thoroughly remove_respirator->wash_hands end_doff Exit Lab wash_hands->end_doff

Caption: PPE Doffing Workflow

Waste_Disposal_Workflow start_waste Generation of Waste segregate Segregate Solid and Liquid Waste start_waste->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid seal Securely Seal Containers collect_solid->seal collect_liquid->seal storage Store in Designated Hazardous Waste Area seal->storage disposal Arrange for Professional Disposal storage->disposal end_waste Disposal Complete disposal->end_waste

Caption: Chemical Waste Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.